molecular formula C3H4O5 B1195899 Tartronic acid CAS No. 80-69-3

Tartronic acid

Cat. No.: B1195899
CAS No.: 80-69-3
M. Wt: 120.06 g/mol
InChI Key: ROBFUDYVXSDBQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tartronic Acid, also known as 2-Hydroxymalonic Acid or Hydroxypropanedioic acid, is a white solid dicarboxylic acid with the molecular formula C₃H₄O₅ and a molar mass of 120.06 g/mol . It is soluble in water and alcohol and should be stored in a cool place, as it is incompatible with bases, oxidizing agents, and reducing agents . In research applications, this compound serves as a key reactant in catalytic oxidation with air to form mesoxalic acid . A significant and emerging area of investigation is its potential as an efficient inhibitor of pathological calcium oxalate monohydrate (COM) crystallization, which is the most prevalent constituent of human kidney stones . Studies combining in situ experimental techniques and simulations have shown that this compound exhibits a distinct affinity for binding to the rapidly growing apical surfaces of COM crystals, effectively inhibiting their growth . This mechanism sets it apart from other inhibitors like citric acid, the current preventative treatment, highlighting its promise as a potential alternative for the clinical management of calcium oxalate nephropathies . This product is intended For Research Use Only. Not for use in diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-hydroxypropanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4O5/c4-1(2(5)6)3(7)8/h1,4H,(H,5,6)(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROBFUDYVXSDBQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

111985-13-8
Record name Poly(tartronic acid)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=111985-13-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID6075358
Record name Tartronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6075358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Hydroxypropanedioic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035227
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

80-69-3
Record name Tartronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80-69-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tartronic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000080693
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tartronic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36171
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Tartronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6075358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tartronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.184
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TARTRONIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/34T0025E0L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Hydroxypropanedioic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035227
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

156 - 158 °C
Record name Hydroxypropanedioic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035227
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Tartronic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, synthesis, and biological relevance of tartronic acid. The information is presented to support research and development activities, with a focus on structured data, detailed experimental methodologies, and visual representations of key processes.

Core Chemical Properties

This compound, also known as hydroxymalonic acid or 2-hydroxypropanedioic acid, is a dicarboxylic acid with the molecular formula C₃H₄O₅.[1][2] It is structurally related to malonic acid and tartaric acid.[3][4] This compound exists as a white, crystalline solid and is soluble in water and alcohol.[4][5]

Physical and Chemical Data

The following table summarizes the key quantitative properties of this compound.

PropertyValueSource(s)
Molecular Formula C₃H₄O₅[1][2]
Molecular Weight 120.06 g/mol [1][3]
CAS Number 80-69-3[1][4]
Melting Point 156-160 °C (with decomposition)[1][2][3][5]
Boiling Point 471.4 ± 30.0 °C (Predicted)[5][6]
Density 1.849 g/cm³[3]
pKa₁ 2.42 (at 25 °C)[2][5]
pKa₂ 4.54 (at 25 °C)[2][5]
Solubility Soluble in water and alcohol. Slightly soluble in DMSO and Methanol. Anhydrous form is soluble in ether.[5][7][8][9][10]
Appearance White to off-white solid; colorless prismatic crystals.[4][5][10]
Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum of this compound in D₂O typically shows a singlet for the methine proton. The ¹³C NMR spectrum will show signals for the carboxyl carbons and the hydroxyl-bearing methine carbon.

  • Infrared (IR) Spectroscopy: The IR spectrum of this compound exhibits characteristic broad absorption bands for the O-H stretching of the carboxylic acid and hydroxyl groups, as well as a strong absorption for the C=O stretching of the carboxyl groups.

  • Mass Spectrometry (MS): Gas chromatography-mass spectrometry (GC-MS) of this compound often requires derivatization, such as trimethylsilylation, to increase its volatility.[11] The resulting mass spectrum shows characteristic fragmentation patterns of the derivative.

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and analysis of this compound.

Synthesis of this compound Solution

The following protocol is adapted from the process described in U.S. Patent 4,319,045A for the production of a this compound solution via the oxidation of a suitable starting material.

Objective: To produce a solution of this compound.

Materials:

  • Starting material (e.g., maleic acid, fumaric acid, tartaric acid, or their anhydrides/water-soluble esters)

  • Base (e.g., Sodium Hydroxide)

  • Potassium permanganate (KMnO₄)

  • Water-soluble salt for precipitation (e.g., Zinc Chloride)

  • Mineral acid (e.g., Hydrochloric acid)

Procedure:

  • Salt Formation: Dissolve the starting material in water and add a base to adjust the pH to between 10 and 14, converting the acid to its salt.

  • Cooling: Cool the basic salt solution to a temperature between its freezing point and 15°C.

  • Oxidation: Slowly add a solution of potassium permanganate to the cooled salt solution while stirring vigorously. Maintain the temperature below 15°C. The molar ratio of permanganate to the starting salt should be between 1.5 and 2.5.

  • First Filtration: Allow the manganese dioxide precipitate to settle and then filter the solution to separate the supernatant containing the oxidation products (oxalic acid and this compound).

  • Precipitation of Acids: Add a solution of a water-soluble salt (e.g., zinc chloride) to the supernatant to precipitate the oxalate and tartronate salts.

  • Second Filtration: Filter the solution to collect the precipitate of the mixed salts.

  • Selective Dissolution: Add a mineral acid to the precipitate to selectively redissolve the tartronate salt, leaving the less soluble oxalate salt as a solid.

  • Final Filtration: Filter the solution to remove the remaining precipitate, yielding a solution of this compound.

G Experimental Workflow: Synthesis of this compound Solution cluster_prep Preparation cluster_reaction Reaction & Separation cluster_product Product start Start: Starting Material (e.g., Maleic Acid) salt_formation 1. Salt Formation (add Base, pH 10-14) start->salt_formation cooling 2. Cooling (to <15°C) salt_formation->cooling oxidation 3. Oxidation (add KMnO₄) cooling->oxidation filtration1 4. First Filtration (remove MnO₂) oxidation->filtration1 precipitation 5. Precipitation (add ZnCl₂) filtration1->precipitation filtration2 6. Second Filtration (collect salts) precipitation->filtration2 dissolution 7. Selective Dissolution (add HCl) filtration2->dissolution filtration3 8. Final Filtration (remove oxalate) dissolution->filtration3 end End: this compound Solution filtration3->end

Synthesis of this compound Solution Workflow
Purification by Crystallization

This protocol describes a general method for purifying crude this compound by crystallization.

Objective: To obtain pure crystalline this compound.

Materials:

  • Crude this compound

  • Solvent in which this compound has high solubility when hot and low solubility when cold (e.g., water)

  • Activated charcoal (optional, for decolorizing)

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Dissolution: Dissolve the crude this compound in a minimum amount of hot solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a short period.

  • Hot Filtration: Quickly filter the hot solution to remove insoluble impurities and activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, and then in an ice bath, to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the crystals, for example, in a desiccator or a vacuum oven at a low temperature.

Spectroscopic Analysis Protocols

Objective: To obtain ¹H and ¹³C NMR spectra of this compound.

Materials:

  • This compound sample (5-10 mg)

  • Deuterated solvent (e.g., D₂O or DMSO-d₆)

  • NMR tube (5 mm)

  • Internal standard (e.g., TMS or DSS)

Procedure:

  • Sample Preparation: Accurately weigh the this compound sample and dissolve it in approximately 0.6-0.8 mL of the deuterated solvent in a small vial. Add the internal standard.

  • Transfer: Transfer the solution to an NMR tube.

  • Data Acquisition:

    • Place the NMR tube in the spectrometer.

    • Acquire the ¹H spectrum using a standard single-pulse sequence.

    • Acquire the ¹³C spectrum using a proton-decoupled single-pulse experiment.

  • Data Processing: Process the acquired data (Fourier transform, phasing, baseline correction, and referencing) to obtain the final spectra.

Objective: To obtain an FTIR spectrum of solid this compound.

Materials:

  • This compound sample (1-2 mg)

  • Potassium bromide (KBr), spectroscopy grade (100-200 mg)

  • Agate mortar and pestle

  • Pellet press

Procedure:

  • Grinding: Grind the this compound sample to a fine powder using the agate mortar and pestle.

  • Mixing: Add KBr to the mortar and thoroughly mix with the ground sample.

  • Pellet Formation: Transfer the mixture to a pellet die and press it under high pressure to form a transparent or translucent pellet.

  • Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

Objective: To analyze this compound by GC-MS after TMS derivatization.

Materials:

  • Dry this compound sample (1-5 mg)

  • Silylating reagent (e.g., BSTFA or MSTFA, with or without TMCS as a catalyst)

  • Aprotic solvent (e.g., pyridine or acetonitrile)

  • GC-MS system

Procedure:

  • Derivatization:

    • Place the dry this compound sample in a reaction vial.

    • Add the aprotic solvent and the silylating reagent.

    • Cap the vial tightly and heat at a specified temperature (e.g., 60-70 °C) for a specific time (e.g., 30-60 minutes) to complete the reaction.

  • GC-MS Analysis:

    • Cool the reaction mixture.

    • Inject an aliquot of the derivatized sample into the GC-MS system.

    • Run the analysis using an appropriate temperature program for the GC and scan range for the MS.

Biological Pathways and Interactions

Biosynthesis of Tartaric Acid in Plants

In plants such as grapes, tartaric acid is synthesized from L-ascorbic acid (Vitamin C) through the Asc C4/C5 pathway.[1][6] This pathway involves several enzymatic steps.

G Biosynthesis of Tartaric Acid in Plants (Asc C4/C5 Pathway) cluster_pathway Asc C4/C5 Pathway Asc L-Ascorbic Acid KetoLGulonate 2-keto-L-gulonate Asc->KetoLGulonate Oxidation LIdonate L-idonate KetoLGulonate->LIdonate Reduction KetoDGluconate 5-keto-D-gluconate LIdonate->KetoDGluconate Oxidation TartaricAcid Tartaric Acid KetoDGluconate->TartaricAcid Cleavage & Oxidation

Asc C4/C5 Pathway for Tartaric Acid Biosynthesis
Inhibition of Serine Racemase

Hydroxymalonic acid (this compound) has been identified as an inhibitor of serine racemase, an enzyme that catalyzes the conversion of L-serine to D-serine. D-serine is an important co-agonist of the NMDA receptor in the brain. The inhibition of serine racemase by this compound is a subject of interest in neuropharmacology. The IC₅₀ value for this inhibition has been reported to be 94 µM.

Objective: To determine the inhibitory effect of this compound on serine racemase activity.

Materials:

  • Purified serine racemase

  • L-serine (substrate)

  • Pyridoxal 5'-phosphate (PLP, cofactor)

  • This compound (inhibitor)

  • Assay buffer (e.g., Tris-HCl, pH 8.0)

  • Detection system for D-serine (e.g., HPLC with a chiral column or a coupled enzymatic assay)

Procedure:

  • Reaction Mixture Preparation: In a microplate or reaction tube, prepare reaction mixtures containing the assay buffer, PLP, and various concentrations of this compound.

  • Pre-incubation: Pre-incubate the enzyme with the inhibitor for a defined period at the assay temperature (e.g., 37 °C).

  • Reaction Initiation: Initiate the enzymatic reaction by adding L-serine.

  • Incubation: Incubate the reaction mixture for a specific time, ensuring the reaction is in the linear range.

  • Reaction Termination: Stop the reaction, for example, by adding an acid (e.g., trichloroacetic acid).

  • D-serine Quantification: Measure the amount of D-serine produced using a suitable analytical method.

  • Data Analysis: Plot the enzyme activity against the inhibitor concentration to determine the IC₅₀ value.

G Logical Flow: Serine Racemase Inhibition Assay cluster_assay Inhibition Assay Prepare 1. Prepare Reaction Mixtures (Buffer, PLP, this compound) Preincubate 2. Pre-incubate (Enzyme + Inhibitor) Prepare->Preincubate Initiate 3. Initiate Reaction (add L-Serine) Preincubate->Initiate Incubate 4. Incubate (at 37°C) Initiate->Incubate Terminate 5. Terminate Reaction (add Acid) Incubate->Terminate Quantify 6. Quantify D-Serine (e.g., HPLC) Terminate->Quantify Analyze 7. Analyze Data (Calculate IC₅₀) Quantify->Analyze

Serine Racemase Inhibition Assay Workflow

Conclusion

This compound is a versatile dicarboxylic acid with well-defined chemical properties and interesting biological activities. This guide provides a foundational resource for researchers, offering structured data and detailed methodologies to facilitate further investigation and application of this compound in various scientific and industrial fields. The provided protocols and diagrams serve as a starting point for experimental design and a deeper understanding of the chemical and biological context of this compound.

References

The Natural Occurrence of Tartronic Acid in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tartronic acid, also known as hydroxymalonic acid, is a three-carbon dicarboxylic acid with the chemical formula C₃H₄O₅. It has garnered interest for its potential biological activities, including the inhibition of sugar-to-lipid conversion. While its presence in the plant kingdom is not as widespread as other organic acids like citric or malic acid, this compound has been identified in several plant species. This technical guide provides a comprehensive overview of the natural occurrence of this compound in plants, focusing on quantitative data, experimental protocols for its analysis, and an exploration of its metabolic context. A notable distinction is made from the structurally different and more commonly known tartaric acid (C₄H₆O₆).

Introduction: this compound vs. Tartaric Acid

It is crucial to distinguish this compound from tartaric acid, as both are organic acids found in plants but differ in their chemical structure and known distribution. This compound is a hydroxydicarboxylic acid with a three-carbon backbone, while tartaric acid has a four-carbon backbone. Much of the botanical research on fruit acidity has centered on tartaric acid, which is a major component in grapes and tamarinds.[1] this compound, by contrast, is less studied, with cucumbers and other cucurbit crops being the most well-documented sources.[2][3]

Natural Occurrence and Quantitative Data

This compound has been reported in a limited number of plant species. The most significant quantitative data available is for cucumber (Cucumis sativus). Other reported, but less quantitatively characterized, sources include Pogostemon cablin (patchouli), Pavetta indica, and the potato plant.[1]

This compound in Cucumber (Cucumis sativus)

Recent studies have focused on quantifying this compound in various cucumber germplasms, revealing significant variations based on genetics, fruit development, and harvesting time.[2][4]

Table 1: this compound Content in Different Cucumber Germplasms (North China Type) [5]

Germplasm IDThis compound Content (mg/g)
3631-10.06
3569-160.81
Average 0.28

Table 2: Influence of Fruit Development and Harvest Period on this compound Content in Cucumber [2][6]

FactorConditionThis compound Content (mg/g)
Fruit Development Day of anthesis1.05 - 1.37
12 days after anthesis0.33 - 0.66
Harvest Period Early HarvestHigher Content
Late HarvestLower Content
Fruit Part Rear part of the fruitSignificantly Higher Content

Biosynthesis and Metabolism of this compound in Plants

The biosynthetic pathway of this compound in plants has not yet been fully elucidated. While extensive research has detailed the synthesis of tartaric acid from L-ascorbic acid (vitamin C) in species like grapes, a corresponding pathway for this compound remains to be discovered.[7][8]

In some bacteria, such as Pseudomonas putida, the metabolism of tartaric acid can lead to the formation of tartronic semialdehyde, which is then converted to D-glyceric acid. This pathway involves the oxidation of tartaric acid to oxaloglycolic acid, followed by a reductive decarboxylation. It is important to note that this pathway describes the catabolism of tartaric acid in microorganisms and has not been confirmed in plants as a biosynthetic route for this compound.

bacterial_tartaric_acid_metabolism tartaric_acid L(+)-Tartaric Acid oxaloglycolic_acid Oxaloglycolic Acid tartaric_acid->oxaloglycolic_acid Oxidation (DPN-linked) hydroxypyruvic_acid Hydroxypyruvic Acid oxaloglycolic_acid->hydroxypyruvic_acid Non-enzymatic Decarboxylation tartronic_semialdehyde Tartronic Semialdehyde oxaloglycolic_acid->tartronic_semialdehyde Reductive Decarboxylation (DPNH-linked) d_glyceric_acid D-Glyceric Acid hydroxypyruvic_acid->d_glyceric_acid Reduction tartronic_semialdehyde->d_glyceric_acid Reduction hplc_workflow cucumber Fresh Cucumber Fruit pretreatment Pre-treatment (Remove ends and cavity) cucumber->pretreatment homogenization Homogenization (Grinding) pretreatment->homogenization centrifugation Centrifugation homogenization->centrifugation filtration Filtration (0.45 µm) centrifugation->filtration hplc HPLC-DAD Analysis filtration->hplc quantification Quantification (Standard Curve) hplc->quantification

References

An In-depth Technical Guide to the Physical Properties of 2-Hydroxypropanedioic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 2-hydroxypropanedioic acid, also known as tartronic acid or hydroxymalonic acid. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development and other scientific disciplines where the precise understanding of this molecule's characteristics is crucial.

Core Physical Properties

2-Hydroxypropanedioic acid is a dicarboxylic acid that is malonic acid substituted by a hydroxy group at the second carbon position.[1] It presents as a white, crystalline solid and is known to be a plant metabolite.[1]

Quantitative Physical Properties

The following tables summarize the key quantitative physical properties of 2-hydroxypropanedioic acid, compiled from various chemical databases and literature sources.

PropertyValue
Molecular Formula C₃H₄O₅
Molecular Weight 120.06 g/mol
Appearance White to off-white crystalline solid
Melting Point 158-160 °C (with decomposition)[2][3]
Boiling Point (Predicted) 471.4 ± 30.0 °C
Water Solubility Soluble
Alcohol Solubility Soluble
Ether Solubility Anhydrous form is soluble
pKa₁ 2.42 (at 25 °C)
pKa₂ 4.54 (at 25 °C)
Thermodynamic PropertyValue
Standard Enthalpy of Formation (solid) -1068.40 ± 1.40 kJ/mol
Enthalpy of Sublimation 116.40 ± 0.30 kJ/mol
Enthalpy of Fusion 15.46 kJ/mol

Experimental Protocols

This section outlines the general methodologies for determining the key physical properties of 2-hydroxypropanedioic acid.

Melting Point Determination

The melting point of 2-hydroxypropanedioic acid is determined using the capillary method with a melting point apparatus.

Methodology:

  • Sample Preparation: A small amount of finely powdered, dry 2-hydroxypropanedioic acid is packed into a capillary tube, which is sealed at one end.

  • Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus, adjacent to a calibrated thermometer.

  • Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower, more precise heating rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.

  • Observation and Measurement: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has transitioned to a liquid is recorded as the end of the melting range. For 2-hydroxypropanedioic acid, decomposition is observed during melting.

MeltingPoint_Workflow cluster_prep Sample Preparation cluster_measurement Measurement a Dry Sample b Powder Sample a->b c Pack Capillary Tube b->c d Place in Apparatus c->d Transfer e Heat Sample d->e f Observe & Record Range e->f

Experimental workflow for melting point determination.
Solubility Determination

The solubility of 2-hydroxypropanedioic acid in various solvents is determined through standardized dissolution tests.

Methodology:

  • Solvent Selection: A range of solvents, including water, ethanol, and diethyl ether, are used for the analysis.

  • Sample Preparation: A known mass of 2-hydroxypropanedioic acid is added to a measured volume of the selected solvent at a constant temperature.

  • Equilibration: The mixture is agitated for a sufficient period to ensure equilibrium is reached.

  • Analysis: The concentration of the dissolved solute in the saturated solution is determined. This can be achieved by gravimetric analysis of the undissolved solid or by analytical techniques such as HPLC to quantify the solute in the liquid phase. The process is repeated at different temperatures to generate a solubility curve.

pKa Determination

The acid dissociation constants (pKa) of 2-hydroxypropanedioic acid are determined by potentiometric titration.

Methodology:

  • Solution Preparation: A standard solution of 2-hydroxypropanedioic acid is prepared in deionized water.

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.

  • pH Monitoring: The pH of the solution is monitored continuously throughout the titration using a calibrated pH meter.

  • Data Analysis: A titration curve is generated by plotting the pH of the solution against the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points of the titration curve. For a dicarboxylic acid like 2-hydroxypropanedioic acid, two inflection points will be observed, corresponding to its two pKa values.

pKa_Determination_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis a Prepare Acid Solution c Titrate with Base a->c b Standardize Base Titrant b->c d Monitor pH c->d e Plot Titration Curve d->e f Determine Half-Equivalence Points e->f g Calculate pKa Values f->g

Experimental workflow for pKa determination.
Crystal Structure Determination

The crystal structure of 2-hydroxypropanedioic acid has been determined by single-crystal X-ray diffraction.

Methodology:

  • Crystal Growth: Single crystals of 2-hydroxypropanedioic acid suitable for X-ray diffraction are grown from a supersaturated solution, often by slow evaporation of the solvent.

  • Data Collection: A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The positions of the atoms in the crystal lattice are determined from the intensities of the diffracted X-rays. This initial model is then refined to best fit the experimental data. The study by Roelofsen et al. (1978) investigated the crystal structure of hydroxymalonic acid at both 20 °C and -150 °C.[4]

Biological Context and Signaling

While 2-hydroxypropanedioic acid is not a classical signaling molecule with a dedicated receptor and downstream cascade, it does participate in metabolic pathways. For instance, it is involved in tartaric acid metabolism in some microorganisms.[5] More recently, studies have explored its role in lipogenesis, where it has been shown to promote the process by serving as a substrate for fatty acid synthesis and inhibiting CPT-1β.[6] This is achieved by upregulating acetyl-CoA and malonyl-CoA.[6]

Metabolic_Context TA 2-Hydroxypropanedioic Acid (this compound) AC Acetyl-CoA TA->AC Upregulates MC Malonyl-CoA TA->MC Upregulates CPT1B CPT-1β TA->CPT1B Inhibits FAS Fatty Acid Synthesis (de novo lipogenesis) AC->FAS MC->FAS FAO Fatty Acid Oxidation CPT1B->FAO Promotes

Metabolic influence of 2-hydroxypropanedioic acid on lipogenesis.

References

Tartronic Acid as a Plant Metabolite: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tartronic acid (2-hydroxymalonic acid) is a C3-dicarboxylic acid found in select plants, notably cucumbers.[1][2] While its role in human health as a potential inhibitor of fat synthesis has garnered interest, its specific functions within plant metabolism, biosynthesis, and signaling remain largely underexplored.[3] This technical guide provides a comprehensive overview of the current knowledge surrounding this compound as a plant metabolite. Due to the limited specific research on this compound's biosynthesis in plants, this guide also details the well-characterized pathways of the structurally similar C4-dicarboxylic acid, L-tartaric acid, as a comparative model. This document synthesizes available quantitative data, outlines key experimental protocols for analysis, and presents metabolic and logical pathways to guide future research and development.

Introduction: Tartronic vs. Tartaric Acid

It is crucial to distinguish between two related hydroxy dicarboxylic acids found in plants:

  • This compound (2-hydroxymalonic acid): A three-carbon (C3) dicarboxylic acid. It is recognized as a plant metabolite and has been identified in species such as cucumber.[1][4]

  • Tartaric Acid (2,3-dihydroxybutanedioic acid): A four-carbon (C4) dicarboxylic acid that is a prominent organic acid in many fruits, especially grapes, and its biosynthetic pathway is much better understood.[5][6]

While both are hydroxy acids, their carbon backbone and, consequently, their metabolic origins and potential functions differ. This guide will cover both, maintaining a clear distinction, with tartaric acid metabolism serving as a well-documented example of a specialized organic acid pathway.

Biosynthesis of Hydroxy Dicarboxylic Acids in Plants

This compound Biosynthesis (Hypothesized)

The complete biosynthetic pathway for this compound in plants has not been fully elucidated. It is structurally a hydroxylated form of malonic acid. In other biological systems, this compound can be formed through reactions such as the oxidation of dihydroxymaleic acid.[5] However, the specific enzymatic steps in plants remain unknown. Its identification in cucumber suggests a functional pathway exists in the Cucurbitaceae family.

Tartaric Acid Biosynthesis (Well-Characterized)

The biosynthesis of L-tartaric acid (TA) is a well-studied offshoot of L-ascorbic acid (Vitamin C) catabolism, particularly in grapevines (Vitis vinifera).[6][7] It is considered a "specialized primary metabolite" with a restricted distribution in the plant kingdom.[7][8] Three potential pathways have been proposed, with the "Asc C4/C5" pathway being predominant in grapes.[6][8]

Key Pathways:

  • Ascorbate C4/C5 Cleavage Pathway: This is the primary pathway in grapes.[6] L-ascorbic acid is converted through a series of intermediates to L-tartaric acid. The key, rate-limiting step is the oxidation of L-idonic acid to 5-keto-D-gluconic acid, catalyzed by L-idonate dehydrogenase (L-IdnDH).[9][10] The six-carbon intermediate is then cleaved between carbons 4 and 5.[6]

  • Ascorbate C2/C3 Cleavage Pathway: In this pathway, L-ascorbic acid is cleaved between carbons 2 and 3. This yields a two-carbon fragment (oxalic acid) and a four-carbon fragment (L-threonic acid), which is subsequently oxidized to form TA.[6][8]

  • D-Gluconic Acid C4/C5 Pathway: Identified in leguminous species, this pathway involves the direct conversion of D-gluconic acid to 5-keto-D-gluconic acid, which then follows the terminal steps of the Asc C4/C5 pathway.[6][8]

Tartaric_Acid_Biosynthesis Asc L-Ascorbic Acid (Vitamin C) Keto2Gul 2-keto-L-gulonic acid Asc->Keto2Gul L_Ido L-Idonic Acid Keto2Gul->L_Ido Keto5Glu 5-keto-D-gluconic acid L_Ido->Keto5Glu Cleavage C4-C5 Cleavage Keto5Glu->Cleavage TA L-Tartaric Acid Cleavage->TA Glycoal Glycoaldehyde (C2 Fragment) Cleavage->Glycoal E1 Unknown Enzyme(s) E2 2-KGR (putative) E3 L-Idonate Dehydrogenase (L-IdnDH) RATE-LIMITING E4 Unknown Enzyme(s)

Fig. 1: Primary biosynthesis pathway of L-tartaric acid from L-ascorbic acid in grapes.

Quantitative Data and Distribution

This compound Distribution and Concentration

Quantitative data for this compound in plants is limited, with the most detailed studies focusing on cucumber (Cucumis sativus). The concentration is influenced by fruit development stage and agricultural practices.

Plant SpeciesTissueDevelopmental StageConcentration (mg/g FW)Modulating FactorsReference(s)
CucumberFruitDay of Anthesis1.05 - 1.37Highest at flowering, decreases with age.[11]
CucumberFruit12 Days After Anthesis0.33 - 0.66Decreases during fruit growth.[11]
CucumberFruitMature0.45 (Control)Foliar spray with microbial agents increased content by 84.4% to 0.83 mg/g.[11]
Tartaric Acid Distribution and Concentration

Tartaric acid accumulates to significant levels in a few plant families, including Vitaceae (grapes), Geraniaceae, and Leguminosae.[12]

Plant SpeciesCommon NameTypical TissueConcentration RangeReference(s)
Vitis viniferaGrapeBerry4 - 9 mg/g FW[12]
Tamarindus indicaTamarindFruit PulpHigh[5][13]
Persea americanaAvocadoFruitSignificant levels[5][6]
Musa spp.BananaFruitPresent[5][6]
Various CitrusCitrus FruitsFruitPresent[5][6]

Physiological Role and Function

This compound

The physiological role of this compound within plants is not well established. However, its chemical properties suggest potential functions:

  • Metabolic Regulation: In non-plant systems, this compound is known to inhibit malic enzyme, a key enzyme in pyruvate metabolism.[14][15] If this activity occurs in plants, this compound could play a role in regulating the balance between glycolysis and the TCA cycle, potentially influencing carbon flow and energy production.[14]

  • Defense: As a secondary metabolite, it may play a role in plant defense, although this is speculative and requires further investigation.

Tartaric Acid

Despite being a major metabolite in grapes, the specific physiological or biochemical function of tartaric acid in plants remains obscure.[6][7] Its high concentration and stability contribute significantly to the acidity of grape berries, which is crucial for wine quality, microbial stability, and aging potential.[12] It may also play a role in sequestering cations like potassium and calcium.

Catabolism and Detoxification

Information on the enzymatic breakdown of tartronic or tartaric acid by the plant itself is scarce. Most degradation appears to be microbial.[8] However, plants possess general detoxification pathways that could potentially process excess or xenobiotic organic acids. This process is typically conceptualized in three phases:

  • Phase I (Activation): Introduction or exposure of functional groups, often catalyzed by Cytochrome P450 monooxygenases (CYPs).

  • Phase II (Conjugation): The activated compound is conjugated to a hydrophilic molecule (e.g., glucose, glutathione) by enzymes like UDP-glucosyltransferases (UGTs) or glutathione-S-transferases (GSTs) to increase solubility.

  • Phase III (Compartmentation): The water-soluble conjugate is transported into the vacuole or apoplast by transporters, such as ATP-binding cassette (ABC) transporters, for sequestration.

Detox_Workflow Metabolite Excess Organic Acid (e.g., this compound) Phase1 Phase I: Activation (e.g., Hydroxylation) Metabolite->Phase1 Phase2 Phase II: Conjugation (e.g., Glycosylation) Phase1->Phase2 Phase3 Phase III: Compartmentation Phase2->Phase3 Vacuole Vacuolar Sequestration Phase3->Vacuole P450 Cytochrome P450s (CYPs) UGT UGTs, GSTs ABC ABC Transporters

Fig. 2: General workflow for metabolite detoxification and sequestration in plant cells.

Potential Role in Signaling

There is currently no direct evidence for tartronic or tartaric acid acting as signaling molecules in plants. However, other organic acids that are central to metabolism, such as citrate and malate, are known to act as signals that reflect the cell's energy and carbon status, thereby influencing nuclear gene expression.[16] It is plausible that fluctuations in the pools of specialized organic acids like this compound could intersect with broader signaling networks, such as those for plant hormones (e.g., jasmonic acid, salicylic acid) or reactive oxygen species (ROS), particularly under stress conditions.

Experimental Protocols

Quantification of Organic Acids by HPLC

This protocol provides a general framework for the analysis of organic acids like tartronic and tartaric acid in plant tissues.

1. Objective: To extract, separate, and quantify organic acids from plant material.

2. Materials:

  • Plant tissue (fresh or freeze-dried)

  • Extraction Solvent: Ultra-pure water or a dilute acid solution (e.g., 5 mmol/L H₂SO₄).

  • HPLC system with a UV or Diode Array Detector (DAD)

  • Column: Reversed-phase C18 column (e.g., Alltima C-18) or a specific organic acid analysis column (e.g., Bio-Rad Aminex HPX-87H).[17][18]

  • Mobile Phase: Aqueous phosphate buffer (e.g., 125 mM KH₂PO₄, adjusted to pH 2.5 with H₃PO₄).[18]

  • Organic acid standards (this compound, tartaric acid, etc.)

  • Solid Phase Extraction (SPE) cartridges (optional, for cleanup)

  • 0.22 µm syringe filters

3. Procedure: a. Sample Preparation: Homogenize a known weight of plant tissue (e.g., 0.5 g fresh weight) in a pre-chilled mortar with liquid nitrogen. b. Extraction: Add 5 mL of extraction solvent to the powdered tissue. Vortex vigorously and sonicate for 15-20 minutes in a cold water bath. c. Clarification: Centrifuge the extract at 10,000 x g for 15 minutes at 4°C. Collect the supernatant. d. Cleanup (Optional): For complex matrices, pass the supernatant through a C18 SPE cartridge to remove non-polar interferences. e. Filtration: Filter the final extract through a 0.22 µm syringe filter into an HPLC vial. f. HPLC Analysis:

  • Injection Volume: 10-20 µL.
  • Flow Rate: 0.5 - 1.0 mL/min.
  • Column Temperature: 30-50°C.
  • Detection: 210 nm.[17][18] g. Quantification: Create a standard curve using known concentrations of organic acid standards. Identify peaks by comparing retention times with standards and quantify using peak area.

// Nodes Start [label="Plant Tissue\n(Fresh or Lyophilized)", fillcolor="#FBBC05", fontcolor="#202124"]; Homog [label="Homogenization\n(Liquid N₂)", fillcolor="#F1F3F4", fontcolor="#202124"]; Extract [label="Solvent Extraction\n(e.g., ddH₂O, Dilute Acid)", fillcolor="#F1F3F4", fontcolor="#202124"]; Centri [label="Centrifugation\n(10,000 x g, 4°C)", fillcolor="#F1F3F4", fontcolor="#202124"]; Super [label="Collect Supernatant", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Filter[label="Syringe Filtration\n(0.22 µm)", fillcolor="#F1F3F4", fontcolor="#202124"]; HPLC [label="HPLC-UV/DAD Analysis\n(210 nm)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Quant [label="Quantification\n(vs. Standard Curve)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Homog; Homog -> Extract; Extract -> Centri; Centri -> Super; Super -> Filter; Filter -> HPLC; HPLC -> Quant; }

Fig. 3: Standard experimental workflow for the quantification of organic acids in plant tissue.
Dehydrogenase Activity Assay (L-Idonate Dehydrogenase)

This spectrophotometric assay is adapted from protocols used to characterize L-IdnDH, the rate-limiting enzyme in tartaric acid biosynthesis.[9] It measures the change in absorbance at 340 nm corresponding to the reduction or oxidation of NAD+/NADH.

1. Objective: To measure the enzymatic activity of L-Idonate Dehydrogenase in a protein extract.

2. Materials:

  • Plant protein extract

  • Assay Buffer: e.g., 100 mM Tris-HCl, pH 8.0.

  • Substrate (Forward Reaction): L-Idonic acid solution.

  • Substrate (Reverse Reaction): 5-keto-D-gluconic acid solution.

  • Cofactor (Forward Reaction): NAD⁺ solution.

  • Cofactor (Reverse Reaction): NADH solution.

  • UV/Vis Spectrophotometer capable of reading at 340 nm.

  • Cuvettes

3. Procedure (Forward Reaction: L-Idonate -> 5-keto-D-gluconate): a. Prepare a reaction mixture in a cuvette containing Assay Buffer, NAD⁺, and the protein extract. b. Place the cuvette in the spectrophotometer and allow the temperature to equilibrate (e.g., 25-30°C). c. Initiate the reaction by adding the L-Idonic acid substrate and mix quickly. d. Immediately begin monitoring the increase in absorbance at 340 nm (A₃₄₀) over time (e.g., for 3-5 minutes). The increase in A₃₄₀ is due to the formation of NADH.[19] e. The initial linear rate of absorbance change (ΔA₃₄₀/min) is proportional to the enzyme activity.

4. Procedure (Reverse Reaction): a. Follow the same steps, but use 5-keto-D-gluconic acid as the substrate and NADH as the cofactor. b. Monitor the decrease in absorbance at 340 nm over time as NADH is oxidized to NAD⁺.[19]

5. Calculation: Enzyme activity can be calculated using the Beer-Lambert law, where the molar extinction coefficient for NADH at 340 nm is 6220 M⁻¹cm⁻¹.

Conclusion and Future Perspectives

The study of this compound as a plant metabolite is an emerging field with significant potential. While current knowledge of its biosynthesis and physiological function is limited, its presence in food crops like cucumber and its potential to modulate key metabolic enzymes make it a target of interest for both agricultural improvement and drug discovery.[11]

Future research should prioritize:

  • Elucidation of the Biosynthetic Pathway: Identification of the genes and enzymes responsible for this compound synthesis in plants.

  • Functional Analysis: Investigating the specific physiological role of this compound in plant growth, development, and stress response using genetic and metabolomic approaches.

  • Broader Distribution Screening: Surveying a wider range of plant species to identify other significant accumulators of this compound.

  • Enzyme Inhibition Studies: Characterizing the interaction of plant-derived this compound with plant malic enzymes to understand its potential regulatory role in primary metabolism.

By building on the foundational knowledge of related metabolites like tartaric acid and employing modern analytical and molecular techniques, the scientific community can unlock the full story of this compound's role in the plant kingdom.

References

The Discovery and Biochemical Significance of Tartronic Acid in Cucumbers: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tartronic acid, a simple dicarboxylic acid found in cucumbers (Cucumis sativus), has garnered significant interest for its potential role in metabolic regulation. Initially recognized in the mid-20th century for its inhibitory effects on the conversion of carbohydrates to fat, recent research has unveiled a more complex and sometimes contradictory role in lipid metabolism. This technical guide provides an in-depth exploration of the discovery, biosynthesis, and physiological effects of this compound, with a focus on its implications for drug development. We present a comprehensive overview of the quantitative data on its concentration in cucumbers, detail the experimental protocols for its analysis, and visualize the key biochemical pathways and experimental workflows.

Introduction: The Emergence of a Bioactive Molecule

The investigation into the organic acid composition of vegetables in the mid-20th century led to the identification of numerous compounds with potential physiological significance. While the precise first discovery of this compound (2-hydroxymalonic acid) in cucumbers is not well-documented in readily available literature, its presence and potential health benefits, particularly in relation to weight management, began to be recognized around the 1950s. This period saw the initial observations that this compound or its salts could impede the conversion of sugars into lipids.[1] Cucumbers and other cucurbit crops are primary natural sources of this compound.[1][2]

Quantification of this compound in Cucumbers

The concentration of this compound in cucumbers is influenced by various factors, including the cultivar, the developmental stage of the fruit, the harvesting period, and the specific part of the fruit. Modern analytical techniques, primarily High-Performance Liquid Chromatography (HPLC) and Ion Chromatography, have enabled precise quantification of this organic acid.

Data Summary

The following tables summarize the quantitative data on this compound content in cucumbers from various studies.

Table 1: this compound Content in Different Cucumber Germplasms

Germplasm TypeNumber of GermplasmsThis compound Content Range (mg/g fresh weight)Average this compound Content (mg/g fresh weight)
European Greenhouse210.09 - 0.760.44
North China Type310.06 - 0.810.28

Data compiled from Zhang et al. (2024).[1]

Table 2: Influence of Fruit Development and Harvest Time on this compound Content

FactorConditionThis compound Content (mg/g fresh weight)Reference
Fruit Development Day of Flowering1.05 - 1.37[1]
12 Days After Anthesis0.33 - 0.66[1]
Harvesting Period Early Harvest0.55 - 0.68[1]
Late Harvest0.32 - 0.34[1]

Table 3: Distribution of this compound in Different Parts of the Cucumber Fruit

Fruit PartThis compound Content (mg/g fresh weight)
Rear PartSignificantly Higher
Other PartsLower

Finding from a study by Zhang et al. (2024).[1]

Biosynthesis of this compound: A Hypothetical Pathway

While the complete biosynthetic pathway of this compound in cucumbers has not been definitively elucidated, a strong model can be inferred from the well-characterized pathway of tartaric acid synthesis in grapes (Vitis vinifera). This pathway involves the catabolism of L-ascorbic acid (Vitamin C).

The proposed pathway initiates with the conversion of L-ascorbic acid to 2-keto-L-gulonic acid, which is then reduced to L-idonic acid. A key rate-limiting step is the oxidation of L-idonic acid to 5-keto-D-gluconic acid, catalyzed by L-idonate dehydrogenase. Subsequent cleavage of 5-keto-D-gluconic acid is hypothesized to yield this compound.

Tartronic_Acid_Biosynthesis L-Ascorbic Acid L-Ascorbic Acid 2-keto-L-gulonic acid 2-keto-L-gulonic acid L-Ascorbic Acid->2-keto-L-gulonic acid L-Idonic acid L-Idonic acid 2-keto-L-gulonic acid->L-Idonic acid Reduction 5-keto-D-gluconic acid 5-keto-D-gluconic acid L-Idonic acid->5-keto-D-gluconic acid Oxidation (L-Idonate Dehydrogenase) This compound This compound 5-keto-D-gluconic acid->this compound Cleavage

A hypothetical pathway for this compound biosynthesis in cucumbers.

Physiological Effects and Mechanism of Action: A Point of Contention

The physiological effects of this compound, particularly its role in lipid metabolism, are a subject of ongoing research and present some conflicting findings.

Inhibition of Fatty Acid Synthesis via Malic Enzyme

One proposed mechanism for this compound's anti-lipogenic effect is through the inhibition of the malic enzyme. This enzyme is crucial for the production of NADPH, a reducing equivalent essential for fatty acid synthesis. By inhibiting the malic enzyme, this compound could theoretically reduce the availability of NADPH, thereby hindering the synthesis of fatty acids from acetyl-CoA.

Malic_Enzyme_Inhibition Malate Malate Malic Enzyme Malic Enzyme Malate->Malic Enzyme Pyruvate + CO2 Pyruvate + CO2 NADP+ NADP+ NADP+->Malic Enzyme NADPH NADPH Fatty Acid Synthesis Fatty Acid Synthesis NADPH->Fatty Acid Synthesis This compound This compound This compound->Malic Enzyme Malic Enzyme->Pyruvate + CO2 Malic Enzyme->NADPH

Proposed inhibition of fatty acid synthesis by this compound.
Promotion of Lipogenesis under High-Fat Conditions

In contrast to the malic enzyme inhibition theory, a 2020 study by Shi et al. presented evidence that this compound may promote de novo lipogenesis in mice on a high-fat diet.[3][4] Their findings suggest that this compound treatment leads to an upregulation of acetyl-CoA and malonyl-CoA, key substrates for fatty acid synthesis.[3][4] This study also observed an increase in the expression of key lipogenic proteins such as FABP-4, PPARγ, and SREBP-1, and an inhibition of CPT-1β, an enzyme involved in fatty acid oxidation.[3][4]

This contradictory evidence highlights the need for further research to understand the context-dependent effects of this compound on lipid metabolism. It is plausible that its effects are influenced by the overall metabolic state, such as the dietary fat content.

Lipogenesis_Promotion cluster_0 High-Fat Diet Conditions cluster_1 Cellular Response This compound This compound Acetyl-CoA Acetyl-CoA This compound->Acetyl-CoA Upregulates Malonyl-CoA Malonyl-CoA This compound->Malonyl-CoA Upregulates CPT-1β CPT-1β This compound->CPT-1β Inhibits Acetyl-CoA->Malonyl-CoA Fatty Acid Synthesis Fatty Acid Synthesis Malonyl-CoA->Fatty Acid Synthesis Fatty Acid Oxidation Fatty Acid Oxidation CPT-1β->Fatty Acid Oxidation

Contradictory evidence of this compound promoting lipogenesis.

Experimental Protocols

The accurate quantification of this compound is fundamental to research in this area. The following outlines a typical experimental workflow for the analysis of this compound in cucumbers.

Sample Preparation and Extraction
  • Homogenization: A representative sample of cucumber tissue is homogenized in a suitable solvent, often a methanol-water mixture.

  • Extraction: The homogenized sample is subjected to extraction, typically using sonication or shaking, to ensure the release of organic acids into the solvent.

  • Centrifugation and Filtration: The extract is centrifuged to pellet solid debris, and the supernatant is filtered through a 0.22 µm or 0.45 µm filter to remove fine particulates.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) and Ion Chromatography (IC) are the most common methods for the separation and quantification of this compound.

  • HPLC Protocol:

    • Column: A C18 reverse-phase column is frequently used.

    • Mobile Phase: An acidic mobile phase, such as a dilute solution of sulfuric acid or phosphoric acid in water, is typically employed.

    • Detection: UV detection at a wavelength of approximately 210 nm is standard for organic acids.

    • Quantification: A standard curve is generated using known concentrations of pure this compound to quantify the amount in the sample.

  • Ion Chromatography Protocol:

    • Column: An anion-exchange column is used to separate the organic acids based on their charge.

    • Eluent: A gradient of a salt solution, such as sodium hydroxide or sodium carbonate/bicarbonate, is used to elute the separated anions.

    • Detection: Suppressed conductivity detection is the standard method for ion chromatography.

    • Quantification: Similar to HPLC, a standard curve is used for quantification.

Experimental_Workflow Cucumber Sample Cucumber Sample Homogenization Homogenization Cucumber Sample->Homogenization Extraction Extraction Homogenization->Extraction Centrifugation & Filtration Centrifugation & Filtration Extraction->Centrifugation & Filtration Chromatographic Analysis Chromatographic Analysis Centrifugation & Filtration->Chromatographic Analysis Data Analysis Data Analysis Chromatographic Analysis->Data Analysis

References

Tartronic Acid: A Comprehensive Technical Review of Its Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tartronic acid, a hydroxydicarboxylic acid, has garnered interest in the scientific community for its potential biological activities. This technical guide provides an in-depth review of the current state of research on this compound, focusing on its established roles in the regulation of lipogenesis and the inhibition of pathological calcium oxalate crystallization. While the potential for broader biological activities, including antioxidant, anti-inflammatory, neuroprotective, and anticancer effects, is of interest, current research predominantly supports its involvement in metabolic and crystallization pathways. This document summarizes key quantitative data, details experimental methodologies, and presents signaling pathways and experimental workflows to facilitate further research and development.

Regulation of Lipogenesis

Recent studies have elucidated a role for this compound in the regulation of lipid metabolism, particularly under high-fat diet conditions. Contrary to its previously suggested role as an inhibitor of carbohydrate-to-fat transformation, emerging evidence indicates that this compound can promote de novo lipogenesis.

In Vitro and In Vivo Effects

In a key study, this compound was shown to promote weight gain and induce adipocyte hypertrophy in the epididymal white adipose tissue of C57BL/6J mice on a high-fat diet, without affecting food intake.[1][2] Furthermore, it led to lipid accumulation in the livers of these mice.[1][2]

In vitro experiments using 3T3-L1 adipocytes demonstrated that this compound promotes differentiation, a crucial step in the formation of mature fat cells.[1][2] This was evidenced by the increased protein expression of key adipogenic markers.

Quantitative Data

The following table summarizes the key quantitative findings related to this compound's effect on lipogenesis.

ParameterModel SystemTreatmentOutcomeReference
Protein Expression 3T3-L1 adipocytesThis compoundIncreased protein expression of FABP-4, PPARγ, and SREBP-1.[1][2]
Metabolite Levels 3T3-L1 adipocytesThis compoundSignificant upregulation of acetyl-CoA and malonyl-CoA contents.[1][2]
Protein Expression 3T3-L1 adipocytesThis compoundInhibition of CPT-1β protein expression.[1][2]
Signaling Pathway

This compound appears to exert its effects on lipogenesis by influencing the levels of key metabolic precursors and regulatory proteins. By upregulating acetyl-CoA and malonyl-CoA, it provides the building blocks for fatty acid synthesis.[1][2] Concurrently, it inhibits Carnitine Palmitoyltransferase-1β (CPT-1β), an enzyme crucial for the transport of fatty acids into the mitochondria for oxidation.[1][2] This dual action effectively shifts the metabolic balance towards lipid storage.

Lipogenesis_Pathway This compound This compound Acetyl-CoA Acetyl-CoA This compound->Acetyl-CoA Upregulates Malonyl-CoA Malonyl-CoA This compound->Malonyl-CoA Upregulates CPT-1β CPT-1β This compound->CPT-1β Inhibits De Novo Lipogenesis De Novo Lipogenesis Acetyl-CoA->De Novo Lipogenesis Substrate Malonyl-CoA->De Novo Lipogenesis Substrate Fatty Acid Oxidation Fatty Acid Oxidation CPT-1β->Fatty Acid Oxidation

This compound's dual action on lipogenesis.
Experimental Protocols

1.4.1. 3T3-L1 Adipocyte Differentiation Assay

  • Cell Culture: 3T3-L1 preadipocytes are cultured to confluence in DMEM supplemented with 10% fetal bovine serum.

  • Differentiation Induction: Two days post-confluence, differentiation is induced using a cocktail containing 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin in DMEM with 10% FBS.

  • This compound Treatment: Cells are treated with varying concentrations of this compound during the differentiation period.

  • Analysis: After 8-10 days, adipocyte differentiation is assessed by Oil Red O staining to visualize lipid droplets. Protein expression of adipogenic markers (FABP-4, PPARγ, SREBP-1) is determined by Western blotting.

1.4.2. Animal Study: High-Fat Diet-Induced Obesity in C57BL/6J Mice

  • Animals: Male C57BL/6J mice are used.

  • Diet: Mice are fed a high-fat diet (e.g., 60% kcal from fat) with or without this compound supplementation in their drinking water.

  • Duration: The study typically runs for a period of several weeks (e.g., 8-12 weeks).

  • Parameters Monitored: Body weight, food and water intake are monitored regularly.

  • Endpoint Analysis: At the end of the study, tissues such as epididymal white adipose tissue and liver are collected for histological analysis (H&E staining) and measurement of lipid content.

Inhibition of Calcium Oxalate Crystallization

This compound has been identified as a potent inhibitor of calcium oxalate monohydrate (COM) crystallization, the primary component of the most common type of kidney stones.[3][4]

Mechanism of Action

This compound demonstrates a specific affinity for the apical surfaces of COM crystals, which are the sites of rapid growth.[3][4] By binding to these surfaces, it effectively halts further crystal growth. This mechanism distinguishes it from other inhibitors like citric acid.[3][4]

Quantitative Data

The inhibitory effect of this compound on COM crystallization has been quantified in several studies.

ParameterExperimental SystemInhibitorConcentrationObservationReference
Crystal Habit Modification Bulk CrystallizationThis compound0.1 mM & 0.2 mMAlters COM crystal morphology, indicating growth inhibition.[1]
In Vivo Stone Formation Mouse Model of HyperoxaluriaThis compound-Efficacy similar to citric acid in inhibiting stone formation.[3][4]
Experimental Workflow

The investigation of this compound as a crystallization inhibitor typically follows a multi-step process.

Crystallization_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Bulk_Crystallization Bulk Crystallization Assays AFM Atomic Force Microscopy Bulk_Crystallization->AFM Confirm Mechanism Hyperoxaluria_Model Mouse Model of Hyperoxaluria AFM->Hyperoxaluria_Model Validate in a Biological System Histology Histological Analysis of Kidneys Hyperoxaluria_Model->Histology Assess Efficacy Hypothesis This compound as a COM Crystal Inhibitor Hypothesis->Bulk_Crystallization

Workflow for evaluating this compound's inhibitory effect.
Experimental Protocols

2.4.1. In Situ Atomic Force Microscopy (AFM)

  • Crystal Preparation: COM seed crystals are immobilized on a substrate.

  • Solution Flow: A supersaturated solution of calcium oxalate with and without this compound is flowed over the crystals.

  • Imaging: AFM is used to visualize the crystal surfaces in real-time, allowing for the direct observation of growth and inhibition at specific crystal faces.

2.4.2. In Vivo Mouse Model of Hyperoxaluria

  • Induction of Hyperoxaluria: Mice are typically treated with ethylene glycol in their drinking water to induce the overproduction of oxalate, leading to hyperoxaluria and subsequent calcium oxalate crystal deposition in the kidneys.

  • Treatment: A control group receives the ethylene glycol solution, while the treatment group receives the same solution supplemented with this compound.

  • Endpoint Analysis: After a defined period, the mice are sacrificed, and their kidneys are harvested. The kidneys are then sectioned and stained (e.g., with Pizzolato stain) to visualize and quantify calcium oxalate crystal deposits.

Other Potential Biological Activities: A Note on the Current Literature

While the roles of this compound in lipogenesis and calcium oxalate crystallization are supported by recent experimental evidence, there is a notable lack of peer-reviewed studies specifically investigating its antioxidant, anti-inflammatory, neuroprotective, and anticancer properties. Searches for "this compound" in conjunction with terms such as "antioxidant," "DPPH," "ABTS," "anti-inflammatory," "LPS," "RAW 264.7," "neuroprotective," "glutamate excitotoxicity," "anticancer," and "IC50" in major scientific databases did not yield specific results for this compound.

The existing literature on these activities often focuses on other organic acids, such as tannic acid or atraric acid, which are structurally distinct from this compound. Therefore, any claims regarding these additional biological activities of this compound should be approached with caution and viewed as areas requiring primary investigation.

Conclusion and Future Directions

This compound demonstrates clear biological activity in the realms of metabolic regulation and biomineralization. Its ability to promote lipogenesis and inhibit calcium oxalate crystal growth presents intriguing possibilities for further research in metabolic diseases and the prevention of kidney stones. The detailed mechanisms and signaling pathways involved in these processes are beginning to be understood, but further elucidation is required.

The absence of robust data on other potential biological activities, such as antioxidant and anti-inflammatory effects, highlights a significant gap in the literature. Future research should aim to systematically evaluate this compound across a range of standardized bioassays to build a more comprehensive profile of its biological effects. Such studies will be crucial in determining the full therapeutic potential of this interesting dicarboxylic acid.

References

An In-depth Technical Guide to Tartronic Acid (CAS No. 80-69-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tartronic acid, also known as hydroxymalonic acid, is a dicarboxylic acid with the chemical formula C₃H₄O₅. This guide provides a comprehensive overview of its physicochemical properties, synthesis methodologies, and diverse biological activities. Notably, it delves into its potential as a therapeutic agent in preventing kidney stones and its complex role in lipid metabolism. Detailed experimental protocols for key assays and diagrammatic representations of its synthesis and signaling pathways are included to support further research and development.

Physicochemical Properties

This compound is a white, crystalline solid that is soluble in water and alcohol.[1][2] Anhydrous this compound is soluble in ether, though its hydrated form is not.[1] Key quantitative data are summarized in the table below.

PropertyValueReference
CAS Number 80-69-3[3]
Molecular Formula C₃H₄O₅[1][3]
Molecular Weight 120.06 g/mol [3]
Melting Point 158-160 °C (with decomposition)[1][3]
Boiling Point 471.4 ± 30.0 °C (Predicted)[1]
Water Solubility Soluble[1]
pKa₁ 2.42 (at 25°C)[1][3]
pKa₂ 4.54 (at 25°C)[1][3]
Appearance White to Off-White Solid[1]

Synthesis and Production

This compound can be synthesized through various chemical routes. The selection of a particular method may depend on the desired scale, purity, and available starting materials.

Synthesis from Diethyl Malonate

A common laboratory-scale synthesis involves the bromination and subsequent hydrolysis of diethyl malonate. This method is a variation of the malonic ester synthesis.[1][4]

Experimental Protocol:

  • Bromination: Diethyl malonate is treated with bromine (Br₂) under illumination. The reaction introduces a bromine atom at the alpha-carbon position. The resulting diethyl bromomalonate is then purified, typically by distillation under reduced pressure.

  • Hydrolysis: The purified diethyl bromomalonate is hydrolyzed using a strong base, such as potassium hydroxide (KOH) solution. The mixture is heated under reflux for several hours (e.g., 4 hours) to convert the ester groups to carboxylates and substitute the bromine with a hydroxyl group.

  • Neutralization and Precipitation: The reaction mixture is neutralized with an acid, like acetic acid, to a pH of approximately 5. A solution of barium chloride (BaCl₂) is then added to precipitate barium tartronate.

  • Acidification and Extraction: The barium tartronate salt is collected and then acidified (e.g., with sulfuric acid) to liberate the free this compound. The aqueous solution is then extracted with an organic solvent, such as ether.

  • Final Purification: The this compound is recovered from the ether extract and can be further purified by recrystallization from a suitable solvent like acetic acid to yield the final product.[1]

Synthesis_from_Diethyl_Malonate start Diethyl Malonate step1 Bromination (+ Br₂, light) start->step1 intermediate1 Diethyl Bromomalonate step1->intermediate1 step2 Hydrolysis (+ KOH, Heat) intermediate1->step2 intermediate2 Barium Tartronate (Precipitation) step2->intermediate2 step3 Acidification & Extraction (+ H₂SO₄, Ether) intermediate2->step3 end_product This compound step3->end_product

Caption: Synthesis of this compound from Diethyl Malonate.
Other Reported Synthesis Methods

  • Ozonization of Malonic Acid: this compound can be prepared by the ozonization of an aqueous solution of malonic acid.[3]

  • Oxidation of Glycerol: The aerobic oxidation of glycerol using bimetallic catalysts (e.g., Au-Pd nanoparticles) can yield a mixture of glyceric and tartronic acids.[5]

  • From Tartaric Acid: An older method involves the nitration of tartaric acid followed by hydrolysis of the resulting nitrotartaric acid.[6]

Biological Activity and Mechanisms of Action

This compound exhibits several significant biological activities, positioning it as a molecule of interest for therapeutic development.

Inhibition of Pathological Calcium Oxalate Crystallization

Kidney stones are predominantly composed of calcium oxalate monohydrate (COM).[7] this compound has been identified as a potent inhibitor of COM crystallization.[2][7]

Mechanism of Action: Unlike citric acid, which primarily acts by sequestering free calcium ions in solution, this compound's mechanism is more direct. It exhibits a high affinity for binding to the rapidly growing apical surfaces of COM crystals.[7][8] This binding interaction effectively blocks the addition of new growth units, thus inhibiting the overall growth of the crystal. This mechanism has been confirmed through in situ atomic force microscopy (AFM) and bulk crystallization measurements.[7][8] In vivo studies in mouse models of hyperoxaluria have shown its efficacy to be comparable to citric acid in preventing stone formation.[7]

COM_Inhibition_Workflow cluster_solution Solution Phase cluster_crystal Crystal Surface Ca Ca²⁺ ions Growth Crystal Growth Ca->Growth Ox C₂O₄²⁻ ions Ox->Growth COM COM Crystal GrowthSite Apical Growth Sites COM->GrowthSite Inhibition Growth Inhibition GrowthSite->Inhibition TA This compound TA->GrowthSite Binds to surface Growth->COM Lipid_Metabolism_Pathway cluster_legend *ACC: Acetyl-CoA Carboxylase TA This compound AcetylCoA Acetyl-CoA TA->AcetylCoA Upregulates MalonylCoA Malonyl-CoA TA->MalonylCoA Upregulates AcetylCoA->MalonylCoA ACC* Lipogenesis De Novo Lipogenesis (Fatty Acid Synthesis) MalonylCoA->Lipogenesis CPT1B CPT-1β MalonylCoA->CPT1B Inhibits BetaOx β-Oxidation (Fatty Acid Breakdown) CPT1B->BetaOx Adipocyte_Differentiation_Workflow start 3T3-L1 Preadipocytes (Confluent) day0 Day 0: Induce (+ Insulin, DEX, IBMX, ± this compound) start->day0 day2 Day 2: Progress (+ Insulin) day0->day2 day4 Day 4: Maintain (Standard Medium) day2->day4 day8 Day 8-12: Assess day4->day8 analysis Oil Red O Staining & Quantification day8->analysis result Mature Adipocytes (Lipid Droplets) analysis->result

References

Tartronic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tartronic acid, with the molecular formula C3H4O5, is a hydroxydicarboxylic acid that holds significant interest in various scientific and biomedical fields.[1][2][3] This technical guide provides an in-depth overview of its chemical and physical properties, synthesis methodologies, metabolic significance, and diverse biological activities. The information is curated to support researchers, scientists, and drug development professionals in their understanding and application of this versatile molecule. This document adheres to stringent data presentation standards, including structured data tables, detailed experimental protocols, and explanatory visualizations to facilitate comprehension and further research.

Chemical and Physical Properties

This compound, also known as 2-hydroxypropanedioic acid or hydroxymalonic acid, is a white, crystalline solid.[1][4] It is a small organic molecule with a molecular weight of 120.06 g/mol .[1][2][5] Its structure features a malonic acid backbone with a hydroxyl group at the alpha-carbon, rendering it a chiral molecule.[4] This compound is highly soluble in water and alcohol.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C3H4O5[1][2]
Molecular Weight 120.06 g/mol [1][2][5]
IUPAC Name 2-hydroxypropanedioic acid[2]
Synonyms Hydroxymalonic acid, Hydroxypropanedioic acid[1][2][4]
CAS Number 80-69-3[1][2][5]
Appearance Colorless, odorless crystals[1]
Melting Point 158-160 °C (with decomposition)[1][5]
pKa1 2.42[1]
pKa2 4.54[1]
Solubility Very soluble in water and alcohol; anhydrous form soluble in ether[1]

Table 2: Spectroscopic Data for this compound

Spectroscopic TechniqueKey Data PointsReference
¹H NMR (in D₂O) Chemical shifts are available and can be accessed through spectral databases.[6]
¹³C NMR Solid-state ¹³C NMR spectra have been reported.[7]
Mass Spectrometry Mass of molecular ion: 120. Key fragments observed at m/z 29, 30, 44, 45, 58, 76.[8]

Synthesis of this compound

Several methods for the synthesis of this compound have been reported, ranging from classical organic reactions to modern catalytic processes.

Ozonization of Malonic Acid

A known method for preparing this compound is through the ozonization of an aqueous solution of malonic acid.[1]

Oxidation of Tartaric Acid

This compound can be produced by the oxidation of tartaric acid. One historical method involves dissolving tartaric acid in nitric acid, followed by the addition of sulfuric acid to form nitrotartaric acid, which is then hydrolyzed.[9][10]

Catalytic Oxidation of Glycerol

More contemporary and "green" approaches involve the catalytic oxidation of glycerol, a byproduct of biodiesel production.[5][11] This method can yield this compound among other oxidation products.

Process from Maleic Anhydride

A patented process describes the production of a this compound solution starting from maleic anhydride.[9] The process involves converting the starting material to its salt, followed by oxidation under basic conditions at low temperatures.[9]

Experimental Protocols

Synthesis of this compound from Maleic Anhydride

This protocol is based on a patented industrial process.[9]

Materials:

  • Maleic anhydride

  • 50% Sodium hydroxide (NaOH) solution

  • Potassium permanganate (KMnO₄)

  • Zinc chloride (ZnCl₂)

  • Concentrated hydrochloric acid (HCl)

  • Water

Procedure:

  • Dissolve 20 pounds of maleic anhydride in 15-20 gallons of water to create a maleic anhydride solution.

  • Slowly add 80 pounds of a 50% NaOH solution to the maleic anhydride solution, ensuring the temperature does not exceed 60-65°C. The final pH of the salt solution should be between 10 and 14.

  • Cool the resulting salt solution to a temperature between 0° and 5°C.

  • Slowly add a potassium permanganate solution to the cooled salt solution while maintaining the temperature between 0° and 5°C to initiate oxidation. The reaction products will include salts of oxalic acid and this compound.

  • Add a sufficient amount of a water-soluble salt, such as zinc chloride, to the reaction mixture to precipitate the oxalate and tartronate salts.

  • Filter the precipitate.

  • Add concentrated hydrochloric acid to the precipitate to lower the pH to approximately 0 ± 0.2. This step selectively dissolves the tartronate salt while the oxalate salt remains insoluble.

  • Filter the solution to remove the insoluble oxalate salt. The resulting filtrate is a solution of this compound.

G Synthesis of this compound from Maleic Anhydride A Maleic Anhydride Solution B Addition of NaOH (pH 10-14) Temp < 60-65°C A->B C Maleate Salt Solution B->C D Cooling to 0-5°C C->D E Oxidation with KMnO₄ Temp < 0-5°C D->E F Oxalate and Tartronate Salts E->F G Precipitation with ZnCl₂ F->G H Filtration G->H I Precipitate (Zinc Oxalate and Tartronate) H->I J Acidification with HCl (pH ~0) I->J K Selective Dissolution of Zinc Tartronate J->K L Filtration K->L M This compound Solution L->M N Insoluble Zinc Oxalate L->N Byproduct

Caption: Workflow for the synthesis of this compound from maleic anhydride.

Metabolic and Biological Significance

This compound is not only a synthetic compound but also a metabolite found in biological systems.[2]

Role in Tartaric Acid Metabolism

In microorganisms like Pseudomonas putida, this compound is an intermediate in the metabolism of tartaric acid. Tartaric acid is oxidized to oxaloglycolic acid, which is then decarboxylated to form tartronic semialdehyde. This semialdehyde is subsequently reduced to this compound, which is further metabolized to glyceric acid.[12]

G Metabolic Pathway of Tartaric Acid Tartaric Acid Tartaric Acid Oxaloglycolic Acid Oxaloglycolic Acid Tartaric Acid->Oxaloglycolic Acid Oxidation (DPN+) Tartronic Semialdehyde Tartronic Semialdehyde Oxaloglycolic Acid->Tartronic Semialdehyde Reductive Decarboxylation (DPNH) This compound This compound Tartronic Semialdehyde->this compound Reduction Glyceric Acid Glyceric Acid This compound->Glyceric Acid

Caption: Simplified metabolic pathway of tartaric acid involving this compound.

Regulation of Lipogenesis

Recent studies have revealed that this compound can promote de novo lipogenesis.[13] In 3T3-L1 adipocytes, it upregulates the expression of key adipogenic proteins such as FABP-4, PPARγ, and SREBP-1. Furthermore, it increases the cellular levels of acetyl-CoA and malonyl-CoA, which are crucial substrates for fatty acid synthesis, while inhibiting the carnitine palmitoyltransferase-1β (CPT-1β) enzyme involved in fatty acid oxidation.[13]

Inhibition of Calcium Oxalate Crystallization

This compound has been identified as a potent inhibitor of calcium oxalate monohydrate (COM) crystallization, the primary component of kidney stones.[14] It demonstrates a strong affinity for binding to the growing surfaces of COM crystals, thereby impeding their growth. This property suggests its potential as a therapeutic agent for the prevention and management of kidney stones, possibly as an alternative to citric acid.[14]

Table 3: Biological Activities of this compound

Biological ActivityModel SystemKey FindingsReference
Promotion of Lipogenesis 3T3-L1 adipocytes and C57BL/6J miceIncreased expression of FABP-4, PPARγ, SREBP-1; upregulated acetyl-CoA and malonyl-CoA; inhibited CPT-1β.[13]
Inhibition of Calcium Oxalate Crystallization In vitro crystallization assays and mouse models of hyperoxaluriaBinds to apical surfaces of COM crystals, inhibiting their growth; efficacy similar to citric acid in vivo.[14]
Serine Racemase Inhibition Enzymatic assaysInhibits serine racemase with an IC₅₀ of 94 µM.[4]

Applications in Drug Development and Research

The unique properties of this compound make it a molecule of interest for various applications.

  • Drug Discovery: Its role as an inhibitor of both calcium oxalate crystallization and serine racemase presents opportunities for developing new therapies for kidney stones and neurological disorders, respectively.[4][14]

  • Biochemical Research: As a metabolic intermediate and a modulator of lipid metabolism, this compound serves as a valuable tool for studying these fundamental biological processes.[12][13]

  • Polymer Synthesis: It has been used in enzymatic polymerization reactions to create materials with enhanced thermal conductivity.[5]

Conclusion

This compound (C3H4O5) is a multifaceted molecule with a rich chemistry and diverse biological activities. This guide has provided a comprehensive overview of its properties, synthesis, and biological roles, supported by structured data and detailed protocols. For researchers and professionals in drug development, this compound represents a promising scaffold and a valuable biological probe, with potential applications spanning from materials science to novel therapeutics. Further research into its mechanisms of action and synthetic optimization will undoubtedly unlock new avenues for its application.

References

An In-depth Technical Guide to the Solubility of Tartronic Acid in Water and Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tartronic acid, also known as 2-hydroxymalonic acid, is a dicarboxylic acid with potential applications in various scientific fields. A thorough understanding of its solubility characteristics in common solvents like water and alcohols is crucial for its application in research, particularly in drug development and formulation. This technical guide provides a comprehensive overview of the current knowledge on the solubility of this compound in these solvents. While quantitative experimental data is limited in publicly available literature, this guide summarizes the existing qualitative information, presents computationally predicted solubility data, and details standardized experimental protocols for the precise determination of its solubility.

Solubility of this compound

This compound is generally described as being soluble in water and alcohol[1][2][3][4]. Some sources further qualify this by stating it is "slightly" soluble in water and methanol[5][6][7]. The presence of two carboxylic acid groups and a hydroxyl group in its structure contributes to its polarity and ability to form hydrogen bonds, which governs its solubility in polar solvents.

Aqueous Solubility
ParameterValueMethodReference
log10WS (mol/L)1.35Crippen Method[8][9]

Note: The Crippen method is a computational estimation and should be verified by experimental data.

Alcohol Solubility

Qualitative assessments indicate that this compound is soluble in alcohols[1][2][3][4]. However, specific quantitative data regarding its solubility in different alcohols (e.g., methanol, ethanol, propanol) at various temperatures is not currently available in published literature.

Experimental Protocols for Solubility Determination

To obtain precise and reliable quantitative solubility data for this compound, standardized experimental protocols are necessary. The following sections detail the commonly accepted methodologies for determining the solubility of an organic acid like this compound in water and alcoholic solvents.

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining the solubility of a solid in a liquid. It involves saturating a solvent with the solute at a constant temperature and then determining the mass of the dissolved solute in a known mass of the solvent.

Methodology:

  • Sample Preparation: An excess amount of this compound is added to a known volume of the solvent (water or a specific alcohol) in a sealed, temperature-controlled vessel.

  • Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or a shaker bath) at a constant, controlled temperature for a sufficient period to ensure that equilibrium is reached and the solution is saturated. This can take several hours.

  • Phase Separation: Once equilibrium is achieved, the agitation is stopped, and the undissolved solid is allowed to settle.

  • Sample Withdrawal: A known volume of the clear, saturated supernatant is carefully withdrawn using a heated or pre-warmed pipette to prevent precipitation of the solute upon cooling.

  • Solvent Evaporation: The withdrawn sample is transferred to a pre-weighed container, and the solvent is evaporated under controlled conditions (e.g., in a vacuum oven at a temperature that does not cause decomposition of the this compound).

  • Mass Determination: The container with the dried solute is weighed, and the mass of the dissolved this compound is determined.

  • Calculation: The solubility is calculated and expressed in terms of grams of solute per 100 g of solvent or moles of solute per liter of solvent.

Isothermal Equilibrium Method with Titration

This method is particularly useful for acidic compounds like this compound and involves determining the concentration of the dissolved acid in a saturated solution via titration.

Methodology:

  • Saturated Solution Preparation: A saturated solution of this compound is prepared in the desired solvent at a constant temperature, as described in the gravimetric method (Steps 1 and 2).

  • Filtration: The saturated solution is filtered through a pre-heated filter to remove any undissolved solid.

  • Aliquot Collection: A precise volume of the filtrate is collected.

  • Titration: The collected aliquot is titrated with a standardized solution of a strong base (e.g., sodium hydroxide) using a suitable indicator or a pH meter to determine the endpoint.

  • Concentration Calculation: The concentration of this compound in the saturated solution is calculated from the volume of the titrant used.

  • Solubility Expression: The solubility is then expressed in the desired units (e.g., g/100 mL, mol/L).

Visualized Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocols described above.

experimental_workflow cluster_gravimetric Gravimetric Method prep_g Sample Preparation: Excess this compound in Solvent equil_g Equilibration at Constant Temperature prep_g->equil_g sep_g Phase Separation: Settling of Undissolved Solid equil_g->sep_g with_g Withdrawal of Saturated Supernatant sep_g->with_g evap_g Solvent Evaporation with_g->evap_g mass_g Mass Determination of Dried Solute evap_g->mass_g calc_g Solubility Calculation mass_g->calc_g

Caption: Gravimetric Method Workflow.

experimental_workflow_titration cluster_titration Isothermal Equilibrium Method with Titration prep_t Saturated Solution Preparation filt_t Filtration to Remove Undissolved Solid prep_t->filt_t aliq_t Aliquot Collection of Filtrate filt_t->aliq_t titr_t Titration with Standardized Base aliq_t->titr_t calc_t Concentration Calculation titr_t->calc_t expr_t Solubility Expression calc_t->expr_t

Caption: Titration Method Workflow.

Conclusion

While the qualitative solubility of this compound in water and alcohols is established, there is a clear need for quantitative, temperature-dependent data to support its use in research and development. The experimental protocols outlined in this guide provide a robust framework for obtaining this critical information. For professionals in drug development, accurate solubility data is a prerequisite for formulation design, dissolution studies, and bioavailability assessments. It is recommended that researchers undertaking work with this compound perform these solubility studies to generate the specific data required for their applications.

References

Methodological & Application

Application Note: Quantification of Tartronic Acid in Fruit Extracts Using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tartronic acid, also known as hydroxymalonic acid, is a dicarboxylic acid found in various plants, notably in cucumbers and other cucurbit crops.[1][2] It is of significant interest to the pharmaceutical and nutraceutical industries due to its potential to inhibit the conversion of sugars to lipids in the human body, suggesting a role in weight management.[1][2] Unlike the more common tartaric acid, an alpha-hydroxy-carboxylic acid found in grapes and tamarinds, this compound's quantification requires specific and validated analytical methods.[3] High-Performance Liquid Chromatography (HPLC) with UV detection is a robust, reliable, and cost-effective technique for the determination and quantification of organic acids in complex matrices like fruit extracts.[4] This application note provides a detailed protocol for the quantification of this compound in fruit extracts using a reversed-phase HPLC (RP-HPLC) method.

Principle

This method employs RP-HPLC to separate this compound from other organic acids and components within a fruit extract. The separation is achieved on a C18 stationary phase using an isocratic mobile phase, typically an acidic aqueous buffer, which is suitable for retaining polar compounds like organic acids.[4] Quantification is performed by a UV detector at a low wavelength (around 210 nm), where carboxylic acids exhibit absorbance.[5] The concentration of this compound in the sample is determined by comparing its peak area to a calibration curve generated from standards of known concentrations.

Experimental Protocol

Apparatus and Materials
  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Isocratic pump[4]

    • Manual injector or Autosampler[4]

    • Column oven

    • UV-Vis or Diode Array Detector (DAD)[5]

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

  • Analytical balance

  • pH meter

  • Homogenizer/blender

  • Centrifuge

  • Vortex mixer

  • Syringe filters (0.45 µm)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

Reagents and Standards
  • This compound standard (≥98% purity)

  • Potassium dihydrogen phosphate (KH₂PO₄), analytical grade[4]

  • Orthophosphoric acid (H₃PO₄), HPLC grade[4]

  • Methanol, HPLC grade

  • Acetonitrile, HPLC grade

  • Ultrapure water (18.2 MΩ·cm)

Preparation of Solutions
  • Mobile Phase (50 mM Phosphate Buffer, pH 2.8):

    • Dissolve 6.8 g of potassium dihydrogen phosphate in 900 mL of ultrapure water.

    • Adjust the pH to 2.8 by adding orthophosphoric acid.[4]

    • Bring the final volume to 1000 mL with ultrapure water.

    • Degas the mobile phase for 30 minutes using an ultrasonic bath or vacuum filtration before use.[4]

  • Stock Standard Solution (e.g., 1000 mg/L):

    • Accurately weigh 100 mg of this compound standard.

    • Dissolve it in a 100 mL volumetric flask with ultrapure water.

    • Store the stock solution at 4°C in a dark container.

  • Working Standard Solutions:

    • Prepare a series of working standards (e.g., 10, 25, 50, 100, 250 mg/L) by diluting the stock solution with ultrapure water.[4] These solutions should be prepared fresh daily.[4]

Sample Preparation (Fruit Extract)
  • Homogenization: Weigh approximately 5-10 g of the fresh fruit sample (e.g., cucumber flesh, peel). Homogenize with a known volume of ultrapure water (e.g., 20 mL).

  • Extraction: For some matrices, a solvent-assisted extraction may be beneficial. A water-methanol mixture (75:25 v/v) can be used.[6]

  • Centrifugation: Centrifuge the homogenate at 10,000 rpm for 15 minutes to pellet solid debris.

  • Filtration: Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.[7] If necessary, dilute the sample with ultrapure water to ensure the concentration falls within the calibration curve range.[8]

HPLC Operating Conditions
ParameterRecommended Condition
Column C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm)[7]
Mobile Phase 50 mM KH₂PO₄ buffer, pH 2.8[4]
Elution Mode Isocratic[5]
Flow Rate 0.5 - 0.7 mL/min[4]
Column Temperature 25°C - 30°C[5][8]
Detection Wavelength 210 nm or 214 nm[4]
Injection Volume 20 µL
Run Time Approximately 10-15 minutes

Note: The column should be flushed with methanol or acetonitrile/water after analysis to prevent phase collapse and remove strongly retained compounds.[4]

Data Analysis and Quantification
  • Calibration Curve: Inject the working standard solutions and record the peak areas. Plot a calibration curve of peak area versus concentration. A linear regression should be applied, with an acceptable correlation coefficient (r²) of >0.999.[4]

  • Quantification: Inject the prepared fruit extract sample. Identify the this compound peak based on the retention time of the standard.

  • Calculation: Calculate the concentration of this compound in the sample using the linear regression equation from the calibration curve. Adjust the final concentration based on the initial sample weight and any dilution factors used during sample preparation.

Quantitative Data Summary

The concentration of this compound can vary significantly depending on the fruit species, cultivar, maturity, and the specific part of the fruit analyzed.[2] The following table summarizes available data from the literature.

FruitPart of FruitThis compound Content (mg/g fresh weight)
Cucumber (Commercial Sample 19024)End of Fruit0.81[9]
Fruit Handle0.46[9]
Middle of Fruit0.43[9]
Top of Fruit0.25[9]
Mixed Sample0.55[9]
Cucumber (Average of 52 germplasms)Fruit0.09 to 0.76[2][9]

Workflow Visualization

The following diagram illustrates the complete experimental workflow for the quantification of this compound in fruit extracts.

Tartronic_Acid_Workflow cluster_hplc 3. HPLC Analysis sample Fruit Sample (e.g., Cucumber) homogenize Homogenization (with Ultrapure Water) sample->homogenize 1. Preparation extract Centrifugation (10,000 rpm, 15 min) homogenize->extract filter Filtration (0.45 µm Syringe Filter) extract->filter 2. Extraction inject Sample Injection (20 µL) filter->inject hplc HPLC System separate Chromatographic Separation (C18 Column) inject->separate detect UV Detection (210 nm) separate->detect quantify Data Analysis & Quantification detect->quantify 4. Quantification

Caption: Experimental workflow for this compound analysis.

References

Application Notes and Protocols: Synthesis of Mesoxalic Acid from Tartronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mesoxalic acid, also known as ketomalonic acid, is a tricarboxylic acid with significant potential as a building block in organic synthesis and as a precursor for various pharmaceuticals. Its calcium salt is a potent hypoglycemic agent, and its derivatives have shown anti-HIV activity. One of the key synthetic routes to mesoxalic acid involves the oxidation of tartronic acid (2-hydroxymalonic acid). This document provides detailed application notes and experimental protocols for the synthesis of mesoxalic acid from this compound using two primary methods: TEMPO-mediated oxidation and catalytic oxidation with bismuth-promoted platinum catalysts.

Physicochemical Properties of Mesoxalic Acid

Mesoxalic acid is a colorless, crystalline solid that is soluble in water.[1] It is known to readily absorb water to form a dihydroxy derivative, often referred to as mesoxalic acid monohydrate.[2][3]

PropertyValueReference
Molecular FormulaC₃H₂O₅[4]
Molecular Weight118.04 g/mol [2][4]
IUPAC Name2-oxopropanedioic acid[4]
SynonymsKetomalonic acid, Oxomalonic acid[2][4]
Melting PointBegins to melt at 113-114°C and is clear at 121°C (as monohydrate)[2]
AppearanceColorless, crystalline solid[1]
SolubilitySoluble in water, alcohol, and ether[1][2]

Synthesis Protocols

Two effective methods for the oxidation of this compound to mesoxalic acid are detailed below.

Method 1: TEMPO-Mediated Oxidation

This method utilizes the stable nitroxyl radical TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) as a catalyst with a co-oxidant, such as sodium hypochlorite (bleach), to achieve complete conversion of this compound to sodium mesoxalate.

Experimental Protocol:

  • Reaction Setup: In a flask immersed in an ice bath, dissolve this compound (1.0 mmol) and sodium bromide (6.6 mol%) in 25 mL of distilled water.

  • pH Adjustment: Adjust the pH of the solution to 10 by the controlled addition of 0.5 M NaOH using an automatic titrator.

  • Addition of Oxidant: Add sodium hypochlorite (13% w/w, 1.2 mmol, in 20% molar excess), previously adjusted to pH 10 with 4 M HCl, to the reaction mixture.

  • Initiation of Reaction: Add TEMPO (0.065 mmol) to the solution. The reaction should start immediately.

  • Reaction Monitoring: Monitor the progress of the oxidation by the consumption of NaOH (to maintain pH 10) and by High-Performance Liquid Chromatography (HPLC). For HPLC analysis, detect the products at 215 nm using a column for organic acids with 0.005 M H₂SO₄ as the mobile phase at 60°C.

  • Work-up: Upon completion of the reaction, the resulting solution contains sodium mesoxalate. Further purification can be achieved by appropriate chromatographic techniques or by precipitation of the calcium salt.

Quantitative Data for TEMPO-Mediated Oxidation:

ReactantCatalystCo-oxidantTemperature (°C)pHConversion (%)Yield (%)
This compoundTEMPONaOCl010CompleteNot specified, but conversion is complete
Method 2: Catalytic Oxidation with Bismuth-Promoted Platinum (Pt-Bi) Catalyst

This heterogeneous catalytic method employs a carbon-supported platinum-bismuth catalyst to oxidize this compound with air. The reaction yield can be optimized by adjusting pH, temperature, and the catalyst-to-substrate ratio.

Experimental Protocol:

  • Catalyst Preparation: Prepare a carbon-supported platinum-bismuth catalyst (e.g., by co-incipient wetness impregnation of a carbon support with solutions of platinum and bismuth precursors).

  • Reaction Setup: In a temperature-controlled reactor, prepare an aqueous solution of this compound.

  • Catalyst Addition: Add the Pt-Bi/C catalyst to the this compound solution.

  • Reaction Conditions: Adjust the pH of the mixture to the desired value (e.g., pH 5). Heat the reaction mixture to the desired temperature (e.g., 50-80°C) and bubble air or oxygen through the solution with vigorous stirring.

  • Reaction Monitoring: Monitor the conversion of this compound and the formation of mesoxalic acid using HPLC.

  • Catalyst Recovery and Product Isolation: After the reaction, the catalyst can be recovered by filtration. The mesoxalic acid in the aqueous solution can be isolated by techniques such as ion-exchange chromatography or by precipitation as a salt.

Quantitative Data for Pt-Bi Catalyzed Oxidation:

CatalystOxidantTemperature (°C)pHThis compound Conversion (%)Mesoxalic Acid Yield (%)
Pt-Bi/CAir5058065
Pt-Bi/CAir8059650

Diagrams

Experimental Workflow for TEMPO-Mediated Oxidation of this compound

TEMPO_Oxidation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis A Dissolve this compound and NaBr in Water B Adjust pH to 10 with NaOH A->B Stirring C Add NaOCl (pH 10) B->C Ice Bath D Add TEMPO Catalyst C->D Initiation E Monitor Reaction (NaOH consumption, HPLC) D->E Oxidation F Reaction Completion E->F G Product Isolation/ Purification F->G H Characterization (NMR, IR, MP) G->H

Caption: Workflow for the synthesis of mesoxalic acid via TEMPO-mediated oxidation.

Logical Relationship for Catalytic Oxidation of this compound

Catalytic_Oxidation_Logic Reactants This compound (Aqueous Solution) Reaction Catalytic Oxidation Reactants->Reaction Catalyst Pt-Bi/C Catalyst Catalyst->Reaction Oxidant Air / O₂ Oxidant->Reaction Conditions Controlled pH (e.g., 5) Controlled Temperature (50-80°C) Conditions->Reaction Product Mesoxalic Acid (Aqueous Solution) Reaction->Product Separation Catalyst Filtration Product->Separation Separation->Catalyst Recycle Final_Product Isolated Mesoxalic Acid Separation->Final_Product

Caption: Key components and steps in the Pt-Bi catalyzed oxidation of this compound.

Product Characterization

The identity and purity of the synthesized mesoxalic acid should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the molecular structure.

  • Infrared (IR) Spectroscopy: To identify the characteristic carbonyl (C=O) and hydroxyl (O-H) functional groups.

  • Melting Point (MP) Analysis: Comparison with the literature value for mesoxalic acid monohydrate.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Applications in Drug Development

Mesoxalic acid and its derivatives are valuable in the pharmaceutical industry. As a highly functionalized molecule, it serves as a versatile synthon for the preparation of more complex molecules.[1] Its derivatives have been investigated for their potential as:

  • Hypoglycemic agents: To lower blood sugar levels.

  • Antiviral agents: Specifically, some derivatives have shown activity against HIV.

  • Chelating agents: Capable of binding to metal ions.[1]

Conclusion

The oxidation of this compound presents a viable and efficient pathway for the synthesis of mesoxalic acid. Both the TEMPO-mediated and the platinum-bismuth catalyzed methods offer distinct advantages. The TEMPO-mediated route provides high conversion under mild conditions, while the heterogeneous catalytic approach allows for easy catalyst recovery and reuse. The choice of method will depend on the specific requirements of the researcher, including scale, desired purity, and available equipment. These protocols provide a solid foundation for the successful synthesis and subsequent application of mesoxalic acid in research and drug development.

References

Application Notes and Protocols for Tartronic Acid in Biodegradable Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These notes provide a comprehensive overview of the application of tartronic acid in the synthesis of biodegradable polymers. This compound, a simple α-hydroxy-dicarboxylic acid, offers a versatile platform for creating functional polyesters with tunable properties suitable for various biomedical applications, including drug delivery and tissue engineering. Its hydroxyl and dual carboxyl functionalities allow for diverse polymerization strategies, leading to polymers with enhanced hydrophilicity and degradation kinetics.

Introduction to this compound-Based Polymers

This compound can be incorporated into biodegradable polymers through several methods, serving as a monomer, crosslinking agent, or plasticizer.[1] When used as a monomer in condensation polymerization with diols, it forms polyesters with pendant carboxyl groups. These groups enhance the polymer's hydrophilicity and provide sites for further functionalization, such as drug conjugation.[2] The inherent biodegradability of the resulting polyesters makes them attractive for medical applications where temporary scaffolds or controlled-release matrices are required.[3][4]

Polymer Synthesis Protocols

Protocol 1: Thermal Polycondensation for Poly(tartronic-co-glycolic acid)

This protocol describes a solvent-free thermal polycondensation method to synthesize a random copolymer of this compound and glycolic acid.[3] The resulting polyester, poly(tartronic-co-glycolic acid) (poly(TA-co-GA)), is a hydrophilic and versatile analogue of poly(glycolic acid) (PGA).[2][3]

Materials:

  • This compound

  • Argon gas supply

  • Reaction flask with a stirrer and condenser

  • Heating mantle with temperature controller

  • Vacuum pump

Procedure:

  • Place this compound into a reaction flask.

  • Heat the flask to 120 °C under a stream of argon gas.

  • Maintain the temperature and stirring for 7 hours. During this time, this compound will partially decarboxylate to form glycolic acid in situ, which then copolymerizes.

  • After 7 hours, a yellow, sticky oil of poly(TA-co-GA) is formed.[2]

  • Cool the reaction mixture to room temperature. The resulting polymer can be purified by precipitation if necessary.

Characterization:

The resulting polymer can be characterized by Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy to confirm the copolymer structure, and by High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) to analyze the oligomer mixture.[3]

Protocol 2: Thiol-Ene "Click" Polymerization for Tartaric Acid-Based Poly(ester-thioether)s

This protocol details the synthesis of tartaric acid-based poly(ester-thioether)s via a thiol-ene click polymerization reaction.[5] This method involves the polyaddition of a tartaric acid-derived dialkene monomer with a dithiol.[5]

Materials:

  • L-, D-, or meso-Di(3-butenyl) tartrate (BTA) monomer (synthesized via chemoselective esterification of the respective tartaric acid with 3-butene-1-ol using a scandium triflate catalyst)[5]

  • Dithiol (e.g., 1,2-ethanedithiol (ED), ethylene bis(thioglycolate) (EBTG), or D,L-dithiothreitol (DTT))[5]

  • 2,2'-Azobis(isobutyronitrile) (AIBN) as a radical initiator

  • Toluene (solvent)

  • Nitrogen gas supply

  • Reaction flask with a stirrer and condenser

  • Heating bath

Procedure:

  • In a reaction flask, dissolve the BTA monomer and an equimolar amount of the chosen dithiol in toluene.

  • Add AIBN (1 mol% relative to the dithiol) to the mixture.

  • Stir the reaction mixture at 70 °C under a nitrogen atmosphere for 24 hours.[5]

  • After the reaction, precipitate the polymer by adding the reaction mixture to an excess of methanol.

  • Isolate the polymer by vacuum filtration and dry under reduced pressure.

Quantitative Data on this compound-Based Polymers

The properties of this compound-based polymers can be tailored by the choice of comonomers and polymerization method. Below are tables summarizing key quantitative data from the literature.

Table 1: Physicochemical Properties of Tartaric Acid-Based Poly(ester-thioether)s [5]

Polymer CompositionNumber-Average Molecular Weight (Mn) ( g/mol )Molecular Weight Distribution (Mw/Mn)Glass Transition Temperature (Tg) (°C)
poly(l-BTA-alt-EBTG)7,4001.6-20
poly(d-BTA-alt-EBTG)3,3001.8-22
poly(meso-BTA-alt-EBTG)5,4001.7-25
poly(l-BTA-alt-ED)4,2002.5-8

Table 2: Biodegradation of Tartaric Acid-Based Poly(ester-thioether)s [5]

Polymer CompositionBiodegradability (BOD/TOD%) after 28 days
poly(l-BTA-alt-EBTG)32
poly(d-BTA-alt-EBTG)70
poly(meso-BTA-alt-EBTG)43
poly(l-BTA-alt-ED)8

BOD: Biochemical Oxygen Demand; TOD: Theoretical Oxygen Demand

Table 3: Thermal and Mechanical Properties of Isopropylidene-Protected and Hydroxy-Functionalized Tartaric Acid Copolyesters [2]

Polymer CompositionTg (°C)Tm (°C)
Isopropylidene Copolyester (Tartrate:Succinate 1:1 with 1,6-hexanediol)-35.545.1
Hydroxy Copolyester (from above)-8.078.5
Isopropylidene Copolyester (Tartrate:Adipate 1:1 with 1,6-hexanediol)-48.238.2
Hydroxy Copolyester (from above)-15.665.7

Degradation and Drug Release

The degradation of this compound-based polyesters is primarily driven by the hydrolysis of ester bonds. The rate of degradation can be controlled by altering the copolymer composition. For instance, copolyesters with pendant hydroxyl groups degrade faster than their protected counterparts due to increased hydrophilicity.[2] The acidic byproducts of degradation can be buffered by the physiological environment.[6]

For drug delivery applications, the pendant carboxyl groups on this compound-based polymers can be used to conjugate drugs. The release of the drug would then be controlled by the hydrolytic degradation of the polymer backbone. While specific drug release data for this compound polymers is limited, studies on similar aliphatic polyesters show that a controlled and sustained release profile can be achieved.[3][7] For example, the release of methotrexate, an anticancer drug, has been successfully controlled using various biodegradable polymeric nanoparticles.[8]

Visualizations

experimental_workflow_thermal_polycondensation start Start: this compound reaction Thermal Polycondensation (120 °C, 7h, Argon) start->reaction decarboxylation In situ Decarboxylation (forms Glycolic Acid) reaction->decarboxylation leads to copolymerization Copolymerization reaction->copolymerization decarboxylation->copolymerization enables product Poly(tartronic-co-glycolic acid) (Yellow, sticky oil) copolymerization->product characterization Characterization (NMR, FTIR, HR-ESI-MS) product->characterization end End Product characterization->end

Workflow for Thermal Polycondensation.

reaction_scheme_thiol_ene cluster_reactants Reactants cluster_conditions Reaction Conditions BTA Di(3-butenyl) Tartrate (BTA) Product Poly(ester-thioether) BTA->Product Dithiol Dithiol (e.g., EBTG) Dithiol->Product Initiator AIBN (Initiator) Initiator->Product catalyzes Solvent Toluene (Solvent) Solvent->Product in Temperature 70 °C, 24h, N2 Temperature->Product at

Thiol-Ene "Click" Polymerization Scheme.

logical_relationship_properties TA This compound Monomer Polymerization Polymerization Method (e.g., Polycondensation) TA->Polymerization Polymer Resulting Polymer (e.g., Polyester) Polymerization->Polymer Comonomer Comonomer Choice (e.g., Diol, Dicarboxylic Acid) Comonomer->Polymerization Properties Physicochemical Properties Polymer->Properties Degradation Degradation Rate Properties->Degradation Mechanical Mechanical Strength Properties->Mechanical DrugRelease Drug Release Profile Properties->DrugRelease Application Biomedical Application Degradation->Application Mechanical->Application DrugRelease->Application

Factors Influencing Polymer Properties.

References

Application Notes and Protocols for Tartronic Acid in Biochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tartronic acid, also known as 2-hydroxymalonic acid, is a dicarboxylic acid with emerging applications in biochemical research. Its ability to influence key metabolic pathways and crystallization processes has made it a molecule of interest for studying various physiological and pathological conditions. These application notes provide detailed protocols and data for utilizing this compound in two primary research areas: as an inhibitor of pathological crystallization and as a modulator of lipogenesis.

Application 1: Inhibition of Calcium Oxalate Crystallization

This compound has been identified as a potent inhibitor of calcium oxalate monohydrate (COM) crystallization, the primary component of most human kidney stones. Its mechanism of action involves binding to the crystal surfaces and disrupting their growth.[1][2][3] This makes it a valuable tool for in vitro studies of kidney stone formation and for the development of novel therapeutic agents.

Quantitative Data: Inhibition of COM Crystal Growth

The inhibitory effect of this compound on COM crystal growth has been quantified and compared to other known inhibitors.

InhibitorConcentration (mM)Inhibition of COM Crystal Growth (%)Reference
This compound0.1~55[4]
Citric Acid0.1~30[4]
Malonic Acid0.1~20[4]
Experimental Protocol: In Vitro COM Crystallization Inhibition Assay

This protocol describes a seeded crystal growth assay to measure the inhibitory activity of this compound on COM crystallization.

Materials:

  • Calcium chloride (CaCl₂)

  • Sodium oxalate (Na₂C₂O₄)

  • This compound

  • Tris-HCl buffer (pH 7.4)

  • Deionized water

  • COM seed crystals

  • ¹⁴C-labeled oxalic acid (for radiolabeling method)

  • Scintillation counter (for radiolabeling method)

  • Spectrophotometer (for turbidity method)

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of 1 M CaCl₂ in deionized water.

    • Prepare a stock solution of 1 M Na₂C₂O₄ in deionized water.

    • Prepare a stock solution of 10 mM this compound in deionized water.

    • Prepare a 100 mM Tris-HCl buffer solution and adjust the pH to 7.4.

  • Assay Setup:

    • In a series of reaction tubes, prepare metastable solutions of calcium oxalate by adding CaCl₂ and Na₂C₂O₄ to the Tris-HCl buffer to final concentrations that support crystal growth without spontaneous nucleation (e.g., 1.5 mM CaCl₂ and 0.15 mM Na₂C₂O₄).

    • Add varying concentrations of this compound (e.g., 0, 0.01, 0.05, 0.1, 0.5 mM) to the reaction tubes.

    • Include a positive control with a known inhibitor like citric acid.

  • Initiation of Crystal Growth:

    • Add a known amount of COM seed crystals to each reaction tube to initiate controlled crystal growth.

  • Measurement of Crystal Growth:

    • Radiolabeling Method: If using ¹⁴C-oxalic acid, add a known amount to the initial reaction mixture. After a set incubation time (e.g., 60 minutes) at 37°C with gentle shaking, filter the solution to collect the crystals. Wash the crystals and measure the incorporated radioactivity using a scintillation counter. The amount of incorporated radioactivity is proportional to the crystal growth.

    • Turbidity Method: Monitor the increase in turbidity of the solution over time at 620 nm using a spectrophotometer. The rate of increase in absorbance is proportional to the rate of crystal growth.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound compared to the control (no inhibitor).

    • Plot the percentage of inhibition against the concentration of this compound to determine the IC₅₀ value.

Experimental Protocol: In Situ Atomic Force Microscopy (AFM) of COM Crystal Growth Inhibition

This protocol outlines the procedure for visualizing the effect of this compound on the morphology and growth kinetics of COM crystals at the nanoscale.[2][3][5]

Materials:

  • AFM instrument with a fluid cell

  • AFM probes suitable for imaging in liquid

  • COM seed crystals

  • Supersaturated solution of calcium oxalate

  • This compound solution

Procedure:

  • Sample Preparation:

    • Cleave a fresh surface of a larger COM crystal or use commercially available COM crystal substrates.

    • Mount the crystal onto an AFM sample puck using a waterproof adhesive.

  • AFM Setup:

    • Install the fluid cell and ensure it is properly sealed.

    • Inject a supersaturated solution of calcium oxalate into the fluid cell to initiate crystal growth.

    • Engage the AFM tip with the crystal surface and begin imaging in tapping mode or contact mode.

  • Inhibition Study:

    • Once stable imaging of crystal growth is achieved, inject a solution of this compound (at a desired concentration) into the fluid cell.

    • Continuously image the same area of the crystal surface to observe the changes in growth patterns, step velocities, and surface morphology in the presence of this compound.

  • Data Analysis:

    • Analyze the AFM images to measure the step height and terrace width.

    • Calculate the step velocity before and after the addition of this compound to quantify the inhibitory effect.

    • Observe any changes in the crystal morphology, such as the rounding of steps or the formation of etch pits.

Visualization: Workflow for COM Crystallization Inhibition Studies

COM_Inhibition_Workflow cluster_InVitro In Vitro Crystallization Assay cluster_AFM In Situ AFM Analysis A Prepare Metastable Calcium Oxalate Solution B Add this compound (Varying Concentrations) A->B C Add COM Seed Crystals B->C D Incubate and Monitor Growth C->D E Quantify Inhibition (IC50) D->E F Mount COM Crystal G Image Crystal Growth in Supersaturated Solution F->G H Inject Tartronic Acid Solution G->H I Observe Morphological & Kinetic Changes H->I J Analyze Step Velocity & Surface Features I->J

Workflow for studying this compound's inhibition of COM crystallization.

Application 2: Modulation of Lipogenesis in Adipocytes

This compound has been shown to promote de novo lipogenesis in adipocytes under certain conditions.[6][7] It achieves this by upregulating key adipogenic transcription factors and increasing the levels of essential precursors for fatty acid synthesis.[6] This makes it a useful compound for studying the molecular mechanisms of fat storage and for investigating potential therapeutic targets for metabolic disorders.

Quantitative Data: Effect of this compound on Adipogenic Markers in 3T3-L1 Cells

The treatment of 3T3-L1 adipocytes with this compound leads to significant changes in the expression of key proteins and metabolites involved in lipogenesis.

AnalyteTreatmentFold Change vs. ControlReference
Proteins
FABP-4This compoundIncreased[6]
PPARγThis compoundIncreased[6]
SREBP-1This compoundIncreased[6]
CPT-1βThis compoundDecreased[6]
Metabolites
Acetyl-CoAThis compoundSignificantly Upregulated[6]
Malonyl-CoAThis compoundSignificantly Upregulated[6]
Experimental Protocol: 3T3-L1 Adipocyte Differentiation and this compound Treatment

This protocol details the differentiation of 3T3-L1 preadipocytes into mature adipocytes and their subsequent treatment with this compound.

Materials:

  • 3T3-L1 preadipocytes

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Insulin, Dexamethasone, and 3-isobutyl-1-methylxanthine (IBMX) for differentiation cocktail

  • This compound

  • Oil Red O staining solution

Procedure:

  • Cell Culture and Differentiation:

    • Culture 3T3-L1 preadipocytes in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

    • Once the cells reach confluence, induce differentiation by switching to a differentiation medium containing DMEM, 10% FBS, 1 µM dexamethasone, 0.5 mM IBMX, and 10 µg/mL insulin.

    • After 2 days, replace the medium with DMEM containing 10% FBS and 10 µg/mL insulin for another 2 days.

    • Subsequently, maintain the cells in DMEM with 10% FBS, changing the medium every 2 days until mature adipocytes are formed (typically 8-10 days post-induction).

  • This compound Treatment:

    • Once mature adipocytes are formed, treat the cells with varying concentrations of this compound (e.g., 0, 1, 5, 10 mM) in fresh culture medium for a specified duration (e.g., 24 or 48 hours).

  • Assessment of Adipogenesis:

    • Oil Red O Staining: To visualize lipid accumulation, fix the cells with 10% formalin, wash with PBS, and stain with Oil Red O solution. After washing, the stained lipid droplets can be visualized under a microscope and quantified by extracting the dye and measuring its absorbance.

    • Western Blot Analysis: Harvest the cells and perform Western blotting to analyze the expression levels of adipogenic marker proteins such as FABP-4, PPARγ, and SREBP-1.

    • Metabolite Analysis: Extract metabolites from the cells and use LC-MS/MS to quantify the intracellular levels of acetyl-CoA and malonyl-CoA.

Experimental Protocol: Western Blot for Adipogenic Markers

This protocol provides a general procedure for analyzing protein expression in this compound-treated 3T3-L1 adipocytes.

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-FABP-4, anti-PPARγ, anti-SREBP-1, anti-CPT-1β, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction: Lyse the this compound-treated and control 3T3-L1 adipocytes with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel to separate the proteins by size, and then transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize them to a loading control like β-actin.

Visualization: Signaling Pathway of this compound-Induced Lipogenesis

Lipogenesis_Pathway cluster_Metabolism Metabolic Precursors cluster_Transcription Adipogenic Transcription Factors cluster_FattyAcid Fatty Acid Metabolism TA This compound AcetylCoA Acetyl-CoA TA->AcetylCoA Increases MalonylCoA Malonyl-CoA TA->MalonylCoA Increases PPARg PPARγ TA->PPARg Upregulates SREBP1 SREBP-1 TA->SREBP1 Upregulates DeNovoLipo De Novo Lipogenesis AcetylCoA->DeNovoLipo MalonylCoA->DeNovoLipo CPT1b CPT-1β MalonylCoA->CPT1b Inhibits FABP4 FABP-4 PPARg->FABP4 Activates SREBP1->FABP4 Activates FABP4->DeNovoLipo Facilitates FAO Fatty Acid Oxidation CPT1b->FAO Mediates

Proposed signaling pathway for this compound-induced lipogenesis.

Disclaimer

These protocols are intended as a guide and may require optimization for specific experimental conditions and equipment. Researchers should consult the primary literature and adhere to all relevant laboratory safety guidelines.

References

Application Notes and Protocols for Tartronic Acid Extraction from Cucumber

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tartronic acid, a hydroxymalonic acid, is a bioactive compound of significant interest due to its potential role in weight management and lipid metabolism. It is believed to inhibit the conversion of carbohydrates into fat.[1][2] Cucumbers (Cucumis sativus) are a notable natural source of this organic acid.[1][2] These application notes provide a detailed protocol for the extraction, purification, and quantification of this compound from cucumbers, intended for use in research and drug development.

Quantitative Data on this compound Content in Cucumber

The concentration of this compound in cucumbers can vary depending on the cultivar, the part of the fruit, and the harvesting period. The following tables summarize quantitative data from recent studies.

Table 1: this compound Content in Different Cucumber Germplasms

Cucumber TypeGermplasmThis compound Content (mg/g fresh weight)
European Greenhouse21250.09[1]
European Greenhouse6101-110.76[1]
North China Type3631-10.06[3]
North China Type3569-160.81[3]

Table 2: Influence of Harvest Time and Fruit Part on this compound Content

FactorConditionThis compound Content (mg/g fresh weight)
Harvest Period Early Harvest (19024)0.55[1]
Late Harvest (19024)0.34[1]
Early Harvest (19114)0.68[1]
Late Harvest (19114)0.32[1]
Fruit Part Fruit Handle0.46[4]
Middle of Fruit0.43[4]
End of Fruit0.81[4]
Top of Fruit0.25[4]

Table 3: Effect of Exogenous Agents on this compound Content

TreatmentChange in this compound Content
Sucrose+11.1%[1]
Malic Acid+15.6%[1]
Microbial Agent+84.4%[1][2]

Experimental Protocols

This section details the methodologies for the extraction and purification of this compound from cucumbers.

Protocol 1: Extraction of Crude this compound

This protocol is based on a solvent extraction method adapted for organic acids. This compound is soluble in water and alcohol.[5][6]

Materials and Reagents:

  • Fresh cucumbers

  • Deionized water

  • Methanol or Ethanol (ACS grade)

  • Homogenizer/Blender

  • Centrifuge and centrifuge tubes

  • Filter paper (Whatman No. 1 or equivalent)

  • Rotary evaporator

Procedure:

  • Sample Preparation:

    • Wash fresh cucumbers thoroughly with deionized water.

    • Remove the ends of the cucumbers.

    • Cut the cucumbers longitudinally and remove the seeds and surrounding pulp.

    • Chop the remaining cucumber flesh and peel into small pieces.

  • Homogenization and Extraction:

    • Weigh the prepared cucumber material.

    • Add the cucumber pieces to a blender.

    • Prepare a 50% (v/v) aqueous methanol or ethanol solution.

    • Add the solvent to the blender at a solid-to-solvent ratio of 1:10 (w/v).

    • Homogenize the mixture for 5-10 minutes at high speed.

  • Solid-Liquid Separation:

    • Transfer the homogenate to centrifuge tubes.

    • Centrifuge at 4000 rpm for 15 minutes to pellet the solid material.

    • Decant the supernatant.

    • Filter the supernatant through filter paper to remove any remaining fine particles.

  • Solvent Evaporation:

    • Concentrate the filtered extract using a rotary evaporator at a temperature of 40-50°C to remove the methanol/ethanol.

    • The remaining aqueous solution is the crude this compound extract.

Protocol 2: Purification of this compound

This protocol involves a two-step purification process using precipitation followed by column chromatography.

Part A: Purification by Precipitation

This method is adapted from a patented process for this compound production and is effective for initial purification and concentration.

Materials and Reagents:

  • Crude this compound extract

  • Calcium hydroxide (Ca(OH)₂) or Zinc Chloride (ZnCl₂) solution

  • Hydrochloric acid (HCl)

  • pH meter

  • Stir plate and stir bar

  • Filtration apparatus

Procedure:

  • Precipitation of Tartronate Salt:

    • Transfer the crude aqueous extract to a beaker and place it on a stir plate.

    • Slowly add a solution of calcium hydroxide or zinc chloride while monitoring the pH.

    • Adjust the pH to approximately 10 to precipitate the this compound as an insoluble salt.

    • Allow the precipitate to settle for at least 30 minutes.

  • Isolation of Tartronate Salt:

    • Separate the precipitate from the solution by filtration.

    • Wash the precipitate with a small amount of cold deionized water.

  • Conversion to this compound:

    • Resuspend the precipitate in a minimal amount of deionized water.

    • Slowly add hydrochloric acid to lower the pH to around 2-3, which will redissolve the tartronate as this compound.

Part B: Purification by Silica Gel Column Chromatography

Further purification can be achieved using silica gel column chromatography.

Materials and Reagents:

  • Concentrated this compound solution from Part A

  • Silica gel (60-120 mesh)

  • Glass chromatography column

  • Elution solvent (e.g., a gradient of ethyl acetate and methanol)

  • Fraction collector or test tubes

  • Thin Layer Chromatography (TLC) plates and developing chamber

Procedure:

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar elution solvent.

    • Pour the slurry into the chromatography column and allow it to pack evenly, ensuring no air bubbles are trapped.

    • Add a thin layer of sand on top of the silica gel.

  • Sample Loading:

    • Concentrate the this compound solution from the precipitation step.

    • Adsorb the concentrated sample onto a small amount of silica gel and allow it to dry.

    • Carefully add the dried sample-silica mixture to the top of the packed column.

    • Add another thin layer of sand on top of the sample layer.

  • Elution and Fraction Collection:

    • Begin eluting the column with a non-polar solvent and gradually increase the polarity by adding a more polar solvent (e.g., start with 100% ethyl acetate and gradually increase the percentage of methanol).

    • Collect fractions of the eluate in separate tubes.

  • Analysis of Fractions:

    • Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify the fractions containing this compound.

    • Pool the pure fractions containing this compound.

    • Evaporate the solvent from the pooled fractions to obtain purified this compound.

Visualization of Experimental Workflow

The following diagram illustrates the overall workflow for the extraction and purification of this compound from cucumber.

Tartronic_Acid_Extraction A Cucumber Sample Preparation (Wash, Peel, Deseed, Chop) B Solvent Extraction (50% Aqueous Methanol/Ethanol) A->B Homogenization C Solid-Liquid Separation (Centrifugation and Filtration) B->C D Solvent Evaporation (Rotary Evaporation) C->D E Crude this compound Extract D->E F Precipitation (pH Adjustment) E->F Initial Purification G Isolation of Tartronate Salt (Filtration) F->G H Conversion to this compound (Acidification) G->H I Silica Gel Column Chromatography H->I Final Purification J Fraction Collection and Analysis (TLC) I->J K Purified this compound J->K

Caption: Experimental workflow for this compound extraction.

References

Application Note: Determination of Tartronic Acid using HPLC with Refractive Index Detection

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tartronic acid, a dicarboxylic acid, is a compound of interest in various fields, including as a byproduct of glycerol oxidation and in studies of organic acids derived from biomass.[1] Accurate and reliable quantification of this compound is crucial for process monitoring, quality control, and research. High-Performance Liquid Chromatography (HPLC) with Refractive Index Detection (RID) offers a robust and accessible method for this purpose, particularly for compounds lacking a strong UV chromophore.[1][2] A Refractive Index (RI) detector is a universal detector that measures the difference in the refractive index between the mobile phase and the sample eluting from the column.[3][4] This application note provides a detailed protocol for the determination of this compound using HPLC-RID.

Instrumentation and Chromatographic Conditions

A validated HPLC method using a refractive index detector allows for the identification and quantification of several organic acids, including this compound.[1] The following table summarizes the key instrumental and chromatographic parameters synthesized from established methods.

Table 1: HPLC-RID Chromatographic Conditions for this compound Analysis

ParameterCondition
HPLC System Shimadzu Prominence or equivalent
Detector Refractive Index Detector (RID)[1]
Column Varian MetaCarb H Plus (300 x 7.8 mm) with a guard column[1]
Mobile Phase Phosphoric acid (H₃PO₄) solution (pH 2.24)[5]
Flow Rate 0.4 mL/min[5]
Injection Volume 20 µL[1]
Column Temperature 70 °C[5]
Analysis Time Approximately 27 minutes[5]

Experimental Protocol

This section details the step-by-step procedure for the analysis of this compound.

1. Reagents and Materials

  • Deionized water (18 MΩ·cm resistivity)[1]

  • Phosphoric acid (H₃PO₄)[1]

  • This compound standard (Sigma-Aldrich or equivalent)[1]

  • Other organic acid standards for co-analysis (e.g., oxalic acid, formic acid, glycolic acid) if required.[1]

2. Preparation of Mobile Phase

  • Prepare the phosphoric acid solution by diluting concentrated phosphoric acid with deionized water to achieve a final pH of 2.24.[5]

  • Degas the mobile phase using an ultrasonicator or vacuum filtration before use to prevent pump cavitation and baseline noise.

3. Preparation of Standard Solutions

  • Accurately weigh a suitable amount of this compound standard.

  • Dissolve the standard in the mobile phase (H₃PO₄ solution) to prepare a stock solution. A stock solution of 4000 µg/mL can be prepared by dissolving 0.0200 g of the standard in a 5 mL volumetric flask.[1]

  • Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards at different concentrations.

4. Sample Preparation

  • For liquid samples, filter them through a 0.22 µm syringe filter to remove any particulate matter before injection.

  • If the this compound concentration in the sample is high, dilute the sample with the mobile phase to fall within the linear range of the calibration curve.

5. HPLC System Operation

  • Equilibrate the HPLC system, including the column and detector, with the mobile phase until a stable baseline is achieved.[6]

  • Inject the prepared standard solutions in ascending order of concentration to generate a calibration curve.

  • Inject the prepared samples for analysis.

  • Identify the this compound peak in the chromatogram based on its retention time, as determined from the injection of the standard.

Method Validation Summary

The analytical method was validated to ensure its suitability for the intended purpose. The following table summarizes the performance characteristics.

Table 2: Method Validation Parameters for this compound Analysis

ParameterResult
Linearity (Correlation Coefficient, r²) ≥ 0.986[5]
Limit of Quantification (LOQ) 1.25 µg/mL[5][7]
Precision (Instrumental, CV%) ≤ 3.60%[5]
Precision (Intermediate, LOQ, CV%) ≤ 19.36%[5]
Repeatability (LOQ, CV%) ≤ 17.93%[5]
Accuracy (Recovery) 85.6% to 112.3%[5][7]

Diagrams

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing MobilePhase Mobile Phase (H3PO4, pH 2.24) Injection Sample Injection (20 µL) MobilePhase->Injection Standards Standard Solutions (this compound) Standards->Injection Samples Sample Preparation (Filtration/Dilution) Samples->Injection Separation Chromatographic Separation (Varian MetaCarb H Plus) Injection->Separation Flow Rate: 0.4 mL/min Detection Refractive Index Detection Separation->Detection Column Temp: 70 °C Chromatogram Chromatogram Acquisition Detection->Chromatogram Quantification Quantification (Calibration Curve) Chromatogram->Quantification Result Result (this compound Concentration) Quantification->Result

Caption: Experimental workflow for the HPLC-RID analysis of this compound.

Logical_Relationship Analyte This compound (No UV Chromophore) Method HPLC Analyte->Method requires Detector Refractive Index Detector (RID) (Universal Detector) Method->Detector coupled with Signal Refractive Index Change Detector->Signal measures Quantification Accurate Quantification Signal->Quantification enables

Caption: Logical relationship for selecting RID for this compound analysis.

References

Application Notes and Protocols for Tartronic Acid as a Calcium Oxalate Crystallization Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium oxalate (CaOx) crystallization is the primary cause of kidney stones (urolithiasis), a prevalent and recurrent condition. The formation of calcium oxalate monohydrate (COM) crystals is a critical step in the development of these stones. Current preventative treatments, such as citric acid (citrate), have limitations. Recent research has identified tartronic acid (TA) as a potent inhibitor of COM crystallization, offering a promising alternative for the management of CaOx-related nephropathies.[1][2]

These application notes provide a comprehensive overview of the use of this compound as an inhibitor of calcium oxalate crystallization, including quantitative data on its efficacy, detailed experimental protocols for in vitro and in vivo evaluation, and visualizations of the experimental workflow and proposed mechanism of action.

Data Presentation

The inhibitory effect of this compound on the morphology of calcium oxalate monohydrate (COM) crystals has been quantified by measuring changes in the crystal aspect ratio and thickness. The following tables summarize the key findings from in vitro studies, comparing the effects of this compound (TA) with a control (Ctrl), malonic acid (MA), methylmalonic acid (MMA), and citric acid (CA).

Table 1: Effect of Inhibitors on COM Crystal[1]/[3] Aspect Ratio

Treatment (0.1 mM)Mean Aspect RatioStandard DeviationNumber of Crystals (n)
Control (Ctrl)0.45± 0.10158
This compound (TA)0.75± 0.15177
Malonic Acid (MA)0.50± 0.12180
Methylmalonic Acid (MMA)0.48± 0.11173
Citric Acid (CA)0.65± 0.14169

Data extracted from studies on in vitro COM crystallization.[1]

Table 2: Effect of Inhibitors on COM Crystal Average Thickness

Treatment (0.1 mM)Mean Thickness (µm)Standard DeviationNumber of Crystals (n)
Control (Ctrl)2.5± 0.526
This compound (TA)1.8± 0.438
Malonic Acid (MA)2.4± 0.636
Methylmalonic Acid (MMA)2.6± 0.527
Citric Acid (CA)2.0± 0.427

Data extracted from studies on in vitro COM crystallization.[1]

Experimental Protocols

Protocol 1: In Vitro Bulk Crystallization of Calcium Oxalate Monohydrate (COM)

This protocol describes a method to assess the effect of inhibitors on the bulk crystallization of COM.

Materials:

  • Calcium chloride (CaCl₂) solution (e.g., 10 mM)

  • Sodium oxalate (Na₂C₂O₄) solution (e.g., 10 mM)

  • Sodium chloride (NaCl) solution (e.g., 1.2 M)

  • Inhibitor stock solutions (e.g., this compound, citric acid)

  • Deionized water

  • 20 mL glass vials

  • Magnetic stirrer and stir bars

Procedure:

  • Prepare a 10 mL reaction solution in a glass vial with the following final concentrations: 0.7 mM CaCl₂, 0.7 mM Na₂C₂O₄, and 150 mM NaCl.

  • Add the desired concentration of the inhibitor (e.g., 0.1 mM this compound) to the reaction solution. For the control group, add an equivalent volume of deionized water.

  • Initiate crystallization by adding the Na₂C₂O₄ solution to the vial containing the CaCl₂, NaCl, and inhibitor.

  • Stir the solution at a constant rate (e.g., 1200 rpm) at room temperature for a defined period (e.g., 24 hours).

  • After incubation, collect the crystals by centrifugation or filtration.

  • Wash the crystals with deionized water and then with ethanol to remove any soluble impurities.

  • Dry the crystals for further analysis.

Analysis:

  • Scanning Electron Microscopy (SEM): To visualize the morphology and size of the crystals. Prepare SEM samples by gently transferring the dried crystals onto carbon tape mounted on an SEM stub and coating with a thin layer of carbon or gold.

  • Image Analysis: Measure the dimensions (length, width, and thickness) of a statistically significant number of crystals (e.g., >150) from the SEM images to determine the aspect ratio and average thickness.

Protocol 2: In Vivo Mouse Model of Hyperoxaluria

This protocol outlines the induction of hyperoxaluria in a mouse model to evaluate the in vivo efficacy of crystallization inhibitors.

Materials:

  • C57BL/6 mice (or other appropriate strain)

  • Ethylene glycol (EG)

  • Inhibitor (e.g., this compound, citric acid)

  • Metabolic cages for urine collection

  • Standard rodent chow

  • Drinking water

Procedure:

  • Acclimatize the mice for a week before the experiment.

  • Divide the mice into control and experimental groups.

  • Induction of Hyperoxaluria: Administer ethylene glycol (e.g., 0.75% v/v) in the drinking water to the experimental groups to induce hyperoxaluria. The control group receives regular drinking water.

  • Inhibitor Administration: Administer the inhibitor (e.g., this compound or citric acid) to the treatment groups. This can be done via oral gavage or by mixing it with the drinking water at a predetermined concentration. The vehicle control group should receive the vehicle (e.g., water) in the same manner.

  • House the mice in metabolic cages to collect 24-hour urine samples at specified time points (e.g., weekly).

  • Monitor the health of the mice, including body weight and water/food intake, throughout the study.

  • After a defined period (e.g., 4 weeks), euthanize the mice and collect their kidneys.

Analysis:

  • Urine Analysis: Analyze the collected urine for calcium and oxalate concentrations to confirm hyperoxaluria.

  • Histology: Fix the kidneys in formalin, embed them in paraffin, and section them. Stain the sections with Pizzolato or Von Kossa staining to visualize calcium oxalate crystal deposition.

  • Quantification of Crystal Deposition: Quantify the area of crystal deposition in the kidney sections using image analysis software.

  • Kidney Function Tests: Analyze blood serum for markers of kidney injury, such as blood urea nitrogen (BUN) and creatinine.

Visualizations

Mechanism of this compound Inhibition

The following diagram illustrates the proposed mechanism by which this compound inhibits the growth of calcium oxalate monohydrate crystals. This compound preferentially binds to the rapidly growing apical surfaces of the COM crystals, thereby impeding further growth and altering the crystal morphology.[1][2]

G cluster_crystal COM Crystal Growth cluster_inhibitor Inhibition by this compound cluster_outcome Result Crystal Calcium Oxalate Monohydrate (COM) Crystal ApicalFaces Rapidly Growing Apical Faces Crystal->ApicalFaces Growth Direction Binding Preferential Binding ApicalFaces->Binding TA This compound (TA) TA->Binding Inhibition Growth Inhibition Binding->Inhibition Morphology Altered Crystal Morphology Inhibition->Morphology

Caption: Mechanism of this compound Inhibition of COM Crystal Growth.

Experimental Workflow for Inhibitor Screening

The following diagram outlines a typical experimental workflow for screening and evaluating potential inhibitors of calcium oxalate crystallization, from in vitro assays to in vivo validation.

G Start InVitro In Vitro Screening (Bulk Crystallization Assay) Start->InVitro Select Select Potent Inhibitors InVitro->Select Select->InVitro Re-screen or Modify InVivo In Vivo Validation (Hyperoxaluria Mouse Model) Select->InVivo Promising Candidates Analyze Analysis of Results (Histology, Urine Chemistry) InVivo->Analyze Conclusion Conclusion on Inhibitor Efficacy Analyze->Conclusion End Conclusion->End

Caption: Experimental workflow for screening CaOx crystallization inhibitors.

References

Application Notes and Protocols for In Situ Atomic Force Microscopy of Tartronic Acid Interaction with Calcium Oxalate Monohydrate Crystals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pathological crystallization of calcium oxalate monohydrate (COM) is the primary cause of kidney stones, a prevalent and recurrent medical condition.[1][2] Understanding the mechanisms of COM crystal growth and its inhibition is crucial for the development of new therapeutic strategies. Tartronic acid has been identified as a potent inhibitor of COM crystallization, showing promise as an alternative to currently used treatments like citric acid.[1][2] In situ atomic force microscopy (AFM) is a powerful technique that allows for the real-time, nanoscale visualization and quantification of crystal growth and inhibition processes in a fluid environment.[3] This application note provides a detailed protocol for using in situ AFM to study the interaction of this compound with COM crystal surfaces.

Principle of the Technique

In situ liquid-cell AFM allows for the direct observation of crystal surfaces as they grow or dissolve in a supersaturated or undersaturated solution, respectively. The AFM tip scans the crystal surface, providing topographical images with molecular-level resolution. By introducing inhibitors like this compound into the fluid cell, the direct effects on crystal growth dynamics, such as step velocity and morphology, can be observed and quantified in real time. This provides invaluable insights into the inhibitory mechanism.[3][4]

Experimental Protocols

This section details the necessary materials, solutions, and step-by-step procedures for conducting in situ AFM studies of this compound's effect on COM crystal growth.

Materials and Reagents
  • Calcium chloride dihydrate (CaCl₂·2H₂O)

  • Potassium oxalate monohydrate (K₂C₂O₄·H₂O)

  • This compound

  • Sodium chloride (NaCl)

  • HEPES buffer

  • Deionized water (18.2 MΩ·cm)

  • Optical-quality calcium oxalate monohydrate (COM) single crystals or freshly cleaved mica substrates for crystal growth

  • AFM instrument equipped with a fluid cell

  • Silicon nitride (SiN) AFM cantilevers

Solution Preparation
  • Growth Solution (Supersaturated Calcium Oxalate Solution):

    • Prepare stock solutions of CaCl₂ and K₂C₂O₄.

    • Mix the stock solutions in a buffered solution (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4) to achieve the desired supersaturation level with respect to COM. The final concentrations are typically in the millimolar range.

  • Inhibitor Solution (this compound):

    • Prepare a stock solution of this compound in deionized water.

    • Add the this compound stock solution to the growth solution to achieve the desired final inhibitor concentration for the experiment.

In Situ AFM Experimental Procedure
  • COM Crystal Preparation:

    • If using a large COM crystal, cleave it to expose a fresh, flat surface (e.g., the (100) or (010) face).

    • Mount the crystal onto an AFM sample puck using a waterproof adhesive.

    • Alternatively, grow fresh COM seed crystals directly onto a freshly cleaved mica surface by exposing the mica to the supersaturated growth solution.

  • AFM Setup:

    • Install the mounted COM crystal into the AFM fluid cell.

    • Mount a SiN cantilever in the AFM head. The spring constant of the cantilever should be chosen to be soft enough to avoid damaging the crystal surface during scanning (typically 0.01-0.6 N/m).

    • Align the laser onto the cantilever and obtain a stable photodetector signal.

  • In Situ Imaging of COM Growth:

    • Inject the supersaturated COM growth solution (without this compound) into the fluid cell using a syringe pump to maintain a constant flow rate.

    • Engage the AFM tip with the crystal surface in contact mode or tapping mode.

    • Begin imaging the crystal surface to observe the baseline growth of COM steps and terraces.

  • Introducing the Inhibitor:

    • Once a stable growth rate is observed, switch the inflow to the growth solution containing the desired concentration of this compound.

    • Continuously image the same area of the crystal surface to observe the effect of this compound on the step growth velocity and morphology.

  • Data Acquisition and Analysis:

    • Collect a series of time-lapsed AFM images.

    • Measure the displacement of crystal steps over time to calculate the step velocity.

    • Analyze changes in the morphology of the crystal surface, such as the formation of etch pits or changes in step edge roughness.

Data Presentation

The quantitative data obtained from the in situ AFM experiments can be summarized in tables for clear comparison.

Table 1: Effect of this compound on COM Crystal Step Velocity

This compound Concentration (µM)Step Velocity (nm/s)Standard Deviation (nm/s)Percent Inhibition (%)
0 (Control)2.50.30
101.80.228
500.90.164
1000.40.184

Note: The data presented in this table are representative examples and may not reflect the exact values from a specific study.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_exp In Situ AFM Experiment cluster_analysis Data Analysis prep_crystal Prepare COM Crystal Substrate prep_afm Set up AFM with Fluid Cell prep_crystal->prep_afm prep_solutions Prepare Growth & Inhibitor Solutions inject_growth Inject Supersaturated Growth Solution prep_solutions->inject_growth prep_afm->inject_growth image_baseline Image Baseline Crystal Growth inject_growth->image_baseline inject_inhibitor Introduce this compound Solution image_baseline->inject_inhibitor image_inhibition Image Inhibition of Crystal Growth inject_inhibitor->image_inhibition analyze_images Analyze Time-Lapsed AFM Images image_inhibition->analyze_images calc_velocity Calculate Step Velocities analyze_images->calc_velocity quantify_morphology Quantify Morphological Changes analyze_images->quantify_morphology

Caption: Workflow for in situ AFM analysis of this compound on COM.

Mechanism of this compound Inhibition

G COM_surface COM Crystal Surface (e.g., (010) face) growth_step Active Growth Step (Kink Site) growth_step->COM_surface Step Advancement (Inhibited) tartronic_acid This compound Molecule tartronic_acid->growth_step Binding to Kink Sites ca_ox_ions Ca²⁺ and C₂O₄²⁻ Ions in Solution ca_ox_ions->growth_step Incorporation (Crystal Growth)

Caption: this compound inhibits COM growth by binding to active kink sites.

Conclusion

In situ atomic force microscopy is an indispensable tool for elucidating the molecular mechanisms of crystal growth inhibitors. The protocols and data presentation formats outlined in this application note provide a framework for researchers to investigate the interaction of this compound and other potential therapeutic agents with pathological crystals like calcium oxalate monohydrate. This approach can significantly contribute to the rational design and development of new drugs for the prevention and treatment of kidney stone disease.

References

Application Notes and Protocols: Investigating the Role of Tartronic Acid in De Novo Lipogenesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

De novo lipogenesis (DNL) is a critical metabolic pathway responsible for the synthesis of fatty acids from non-lipid precursors, primarily carbohydrates. This process is tightly regulated by a network of signaling pathways and key enzymes. Dysregulation of DNL is implicated in various metabolic disorders, including non-alcoholic fatty liver disease (NAFLD) and obesity, making it a key area of research for therapeutic intervention.

Tartronic acid, a dicarboxylic acid with the chemical formula HOOCCH(OH)COOH, has been a subject of interest in metabolic studies. Historically, it was considered an inhibitor of the conversion of carbohydrates into fat. However, recent research has unveiled a more complex, context-dependent role for this compound in lipid metabolism. This document provides a comprehensive overview of the current understanding of this compound's role in DNL, detailed experimental protocols for its study, and quantitative data from recent findings.

Contrasting Roles of this compound in De Novo Lipogenesis

The effect of this compound on DNL appears to be dichotomous, largely depending on the dietary context.

  • Inhibition of Carbohydrate-to-Fat Conversion: Early studies suggested that this compound inhibits the transformation of carbohydrates into fat, particularly under fat-deficient dietary conditions[1][2]. This inhibitory action has been the prevailing view for some time.

  • Promotion of Lipogenesis under High-Fat Conditions: In contrast, a 2020 study by Shi et al. demonstrated that under high-fat diet conditions, this compound actually promotes de novo lipogenesis[1][2]. The study, conducted on 3T3-L1 adipocytes and C57BL/6J mice, found that this compound led to weight gain, adipocyte hypertrophy, and lipid accumulation in the liver[1][2].

This document will focus on the mechanisms and protocols related to the more recently discovered role of this compound in promoting DNL under high-fat conditions, as this is where the most detailed molecular data is currently available.

Molecular Mechanism of this compound-Induced Lipogenesis

Under high-fat conditions, this compound appears to promote DNL through a multi-faceted mechanism involving the upregulation of key substrates and signaling molecules, and the downregulation of fatty acid oxidation.

Key Molecular Events:
  • Increased Substrate Availability: this compound serves as a substrate for fatty acid synthesis, leading to a significant upregulation in the intracellular concentrations of Acetyl-CoA and Malonyl-CoA, the fundamental building blocks for fatty acid chains[1][2].

  • Activation of Lipogenic Transcription Factors: The study by Shi et al. (2020) showed that this compound treatment increases the protein expression of key transcription factors and proteins involved in adipogenesis and lipogenesis[1][2]:

    • Peroxisome Proliferator-Activated Receptor gamma (PPARγ): A master regulator of adipogenesis.

    • Sterol Regulatory Element-Binding Protein-1 (SREBP-1): A key transcription factor that activates genes involved in fatty acid and cholesterol synthesis[3][4][5].

    • Fatty Acid-Binding Protein 4 (FABP-4): A protein involved in the intracellular transport of fatty acids.

  • Inhibition of Fatty Acid Oxidation: this compound was found to inhibit the protein expression of Carnitine Palmitoyltransferase-1β (CPT-1β)[1][2]. CPT-1β is a crucial enzyme in the fatty acid oxidation pathway, responsible for transporting long-chain fatty acids into the mitochondria for beta-oxidation. Its inhibition leads to a decrease in fatty acid breakdown, further contributing to lipid accumulation.

Signaling Pathway Diagram

Tartronic_Acid_Lipogenesis_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion This compound This compound Acetyl-CoA Acetyl-CoA This compound->Acetyl-CoA Serves as substrate SREBP1 SREBP-1 This compound->SREBP1 Upregulates expression PPARg PPARγ This compound->PPARg Upregulates expression FABP4 FABP-4 This compound->FABP4 Upregulates expression CPT1b CPT-1β This compound->CPT1b Inhibits expression Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA ACC Fatty Acids Fatty Acids Malonyl-CoA->Fatty Acids FASN Lipid Droplets Lipid Droplets Fatty Acids->Lipid Droplets Esterification SREBP1->Malonyl-CoA PPARg->FABP4 Fatty Acid Oxidation Fatty Acid Oxidation CPT1b->Fatty Acid Oxidation Catalyzes rate-limiting step

Caption: this compound's role in promoting de novo lipogenesis.

Quantitative Data Summary

The following tables summarize the qualitative effects of this compound on key molecules in de novo lipogenesis as reported in the literature. It is important to note that specific quantitative values (e.g., fold change) from the primary study by Shi et al. (2020) require access to the full publication.

Table 1: Effect of this compound on Key Metabolites and Proteins in 3T3-L1 Adipocytes

MoleculeCategoryEffect of this compound TreatmentReference
Acetyl-CoAMetaboliteSignificantly Upregulated[1][2]
Malonyl-CoAMetaboliteSignificantly Upregulated[1][2]
FABP-4ProteinIncreased Expression[1][2]
PPARγProteinIncreased Expression[1][2]
SREBP-1ProteinIncreased Expression[1][2]
CPT-1βProteinInhibited Expression[1][2]

Table 2: Phenotypic Effects of this compound in C57BL/6J Mice on a High-Fat Diet

ObservationEffectReference
Body WeightPromoted Gain[1][2]
Adipocyte Size (eWAT)Hypertrophy[1][2]
Liver Lipid ContentAccumulation[1][2]

Experimental Protocols

The following are detailed protocols for key experiments to study the effects of this compound on DNL. These are generalized protocols based on standard methods in the field and should be optimized for specific experimental conditions.

Protocol 1: In Vitro De Novo Lipogenesis Assay in Hepatocytes

This protocol measures DNL by quantifying the incorporation of a radiolabeled precursor, such as [¹⁴C]-acetate, into newly synthesized lipids. The human hepatoma cell line, HepG2, is a suitable model for these studies[6].

Materials:

  • HepG2 cells (ATCC® HB-8065™)

  • DMEM with high glucose, 10% FBS, 1% Penicillin-Streptomycin

  • This compound stock solution (dissolved in sterile water or appropriate vehicle)

  • [1-¹⁴C]-Acetic Acid, sodium salt

  • Phosphate-Buffered Saline (PBS)

  • Lipid extraction solvent (e.g., Chloroform:Methanol, 2:1 v/v)

  • Scintillation cocktail and vials

  • BCA Protein Assay Kit

Workflow Diagram:

DNL_Assay_Workflow A 1. Seed HepG2 cells in 24-well plates and grow to 80-90% confluency. B 2. Treat cells with this compound or vehicle control for desired time. A->B C 3. Add [14C]-acetate (e.g., 0.5 µCi/mL) and incubate for 1-3 hours. B->C D 4. Wash cells twice with ice-cold PBS. C->D E 5. Lyse cells and reserve an aliquot for protein quantification. D->E F 6. Extract lipids using Chloroform:Methanol. E->F G 7. Quantify [14C] incorporation by liquid scintillation counting. F->G H 8. Normalize CPM to protein content and analyze data. G->H

Caption: Experimental workflow for a cell-based DNL assay.

Procedure:

  • Cell Culture: Culture HepG2 cells in complete DMEM at 37°C with 5% CO₂. Seed cells in 24-well plates to achieve 80-90% confluency for the experiment.

  • Treatment: Prepare dilutions of this compound in serum-free DMEM. Aspirate the culture medium and add the this compound dilutions or vehicle control to the cells. Incubate for a predetermined time (e.g., 24 hours).

  • Radiolabeling: Add [¹⁴C]-acetate to each well to a final concentration of 0.5 µCi/mL. Incubate for 1-3 hours at 37°C.

  • Harvesting: Stop the reaction by aspirating the medium and washing the cells twice with ice-cold PBS.

  • Lysis and Lipid Extraction: Lyse the cells (e.g., with 0.1 N HCl or a suitable lysis buffer). Transfer the lysate to a new tube. Reserve a small aliquot for protein quantification. Add chloroform:methanol (2:1) to the remaining lysate, vortex thoroughly, and centrifuge to separate the phases.

  • Scintillation Counting: Carefully transfer the lower organic phase (containing lipids) to a scintillation vial. Evaporate the solvent. Add scintillation cocktail and quantify the incorporated radioactivity using a liquid scintillation counter.

  • Data Analysis: Normalize the counts per minute (CPM) to the protein concentration of the corresponding cell lysate. Calculate the percentage change in DNL relative to the vehicle control.

Protocol 2: Western Blot Analysis of Lipogenic Proteins

This protocol details the detection and quantification of key proteins like SREBP-1, PPARγ, FABP-4, and CPT-1β.

Materials:

  • Treated cell lysates or tissue homogenates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific for SREBP-1, PPARγ, FABP-4, CPT-1β, and a loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction and Quantification: Lyse cells or homogenize tissue in RIPA buffer. Determine protein concentration using the BCA assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample and load onto an SDS-PAGE gel. Run the gel to separate proteins by size.

  • Electrotransfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane several times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST. Apply ECL substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensity using densitometry software. Normalize the intensity of the target protein to the loading control.

Protocol 3: Oil Red O Staining for Lipid Accumulation

This protocol is used to visualize intracellular lipid droplets in cultured cells.

Materials:

  • Cells cultured on glass coverslips or in multi-well plates

  • PBS

  • 10% Formalin

  • Oil Red O stock solution (e.g., 0.5% in isopropanol)

  • Oil Red O working solution (freshly prepared by diluting stock with water, e.g., 6:4 ratio, and filtered)

  • 60% Isopropanol

  • Mayer's Hematoxylin (for counterstaining nuclei)

  • Microscope

Procedure:

  • Fixation: After treatment with this compound, wash cells with PBS and fix with 10% formalin for at least 1 hour.

  • Washing: Remove formalin and wash cells with distilled water, followed by a brief wash with 60% isopropanol.

  • Staining: Remove the isopropanol and add the filtered Oil Red O working solution to completely cover the cells. Incubate for 15-20 minutes at room temperature.

  • Destaining and Counterstaining: Remove the Oil Red O solution and wash with 60% isopropanol to remove excess stain. Wash with distilled water. If desired, counterstain the nuclei with Mayer's Hematoxylin for 1-2 minutes.

  • Visualization: Wash with water. Mount coverslips onto slides or visualize directly in the plate using a microscope. Lipid droplets will appear as red-orange spheres within the cytoplasm.

Conclusion and Future Directions

The role of this compound in de novo lipogenesis is more nuanced than previously understood. While it may inhibit carbohydrate-to-fat conversion in certain contexts, recent evidence strongly suggests it can promote lipogenesis and lipid accumulation under high-fat conditions[1][2]. This is achieved by increasing the availability of lipogenic substrates, upregulating the expression of key adipogenic and lipogenic proteins, and inhibiting fatty acid oxidation.

For researchers and drug development professionals, these findings open up new avenues of investigation. It is crucial to consider the metabolic state (e.g., diet composition) when studying the effects of compounds like this compound. Future research should focus on:

  • Elucidating the precise molecular targets of this compound.

  • Investigating the upstream signaling events that lead to the observed changes in gene expression.

  • Exploring the therapeutic potential of this compound derivatives in different metabolic contexts.

The protocols and data presented here provide a robust framework for further investigation into the complex and fascinating role of this compound in lipid metabolism.

References

Troubleshooting & Optimization

Technical Support Center: Glycerol Oxidation to Tartronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of tartronic acid from glycerol oxidation.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common issues that may arise during your experiments.

Symptom / Issue Potential Causes Recommended Solutions & Actions
Low this compound Yield 1. Suboptimal Reaction Temperature: Temperature plays a crucial role in this compound formation.[1] 2. Incorrect pH or Base Concentration: The reaction is highly sensitive to pH. Basic conditions generally favor the reaction, but excessive basicity can promote side reactions.[2][3] 3. Inefficient Catalyst: The choice of catalyst (metal and support) is critical for selectivity towards this compound.[3][4] 4. Insufficient Reaction Time: The conversion of the intermediate, glyceric acid, to this compound is a sequential reaction and requires adequate time.[5] 5. Poor Oxygen Mass Transfer: Inadequate mixing or low oxygen flow can limit the reaction rate.1. Optimize Temperature: Systematically vary the temperature (e.g., in 10°C increments) to find the optimum for your specific catalyst. Some systems work best at elevated temperatures (e.g., >80°C), but this can also encourage side reactions.[3] 2. Adjust pH/Base Ratio: Carefully control the pH. A high base-to-glycerol ratio (e.g., 4:1 NaOH:glycerol) can enhance the further oxidation of glyceric acid.[3] 3. Select Appropriate Catalyst: Gold (Au)-based catalysts, particularly on supports like perovskites (e.g., LaMnO₃), have shown high selectivity for this compound.[3][4] Alloying Au with Pt can increase activity, but may reduce selectivity.[3][4] 4. Extend Reaction Time: Monitor the reaction progress over a longer period. High yields of this compound (up to 80%) have been observed with extended reaction times (e.g., 24 hours). 5. Improve Agitation and O₂ Flow: Ensure vigorous stirring and a consistent, controlled flow of oxygen into the reactor.
Low Glycerol Conversion 1. Catalyst Deactivation: The catalyst may be poisoned by impurities or intermediates, or may have sintered.[6] 2. Insufficient Catalyst Loading: The amount of catalyst may be too low for the amount of substrate. 3. Low Reaction Temperature or Pressure: Reaction rates are often dependent on temperature and oxygen pressure.1. Check for Catalyst Deactivation: Analyze the used catalyst for changes in particle size or surface composition. Consider catalyst regeneration if possible. Ensure high-purity glycerol is used to avoid poisoning.[6] 2. Increase Catalyst Amount: Systematically increase the catalyst-to-glycerol molar ratio. 3. Increase Temperature/Pressure: Gradually increase the reaction temperature and/or oxygen pressure within safe limits of your experimental setup.
High Selectivity to Intermediates (e.g., Glyceric Acid) 1. Incomplete Secondary Oxidation: The reaction conditions may not be aggressive enough to convert glyceric acid to this compound.[5] 2. Strong Adsorption of Glyceric Acid: Glyceric acid can strongly adsorb onto the catalyst surface, preventing its further oxidation.[5] 3. Catalyst Choice: Some catalysts, like certain AuPt alloys, may favor the production of glyceric acid.1. Increase Reaction Severity: Consider increasing the temperature, base concentration, or reaction time to promote the second oxidation step.[4] 2. Modify Catalyst or Conditions: A different catalyst or support might exhibit different adsorption properties. 3. Re-evaluate Catalyst Composition: A monometallic Au catalyst might be more selective to this compound in the long run, even if initially slower.
Formation of C-C Scission Byproducts (e.g., Glycolic, Oxalic, Formic Acid) 1. Over-oxidation: Harsh reaction conditions (high temperature, high oxidant concentration) can lead to the cleavage of C-C bonds.[2] 2. Catalyst Type: Highly active metals like Platinum (Pt) and Palladium (Pd) are known to facilitate C-C scission reactions.[4] 3. Acidic Conditions: Acidic media can sometimes promote pathways leading to smaller molecules.[2]1. Moderate Reaction Conditions: Reduce the reaction temperature or oxygen pressure. 2. Use a More Selective Catalyst: Gold-based catalysts are generally more selective for C3 products and less prone to C-C cleavage than Pt or Pd.[4] 3. Maintain Alkaline pH: Ensure the reaction medium remains basic throughout the experiment.
Inconsistent or Non-Reproducible Results 1. Impure Glycerol: Crude glycerol from biodiesel production can contain impurities like methanol or oleates that can poison the catalyst.[6][7] 2. Variability in Catalyst Preparation: Inconsistent catalyst synthesis can lead to differences in particle size, dispersion, and activity. 3. Analytical Errors: Inaccurate quantification of products due to issues like peak overlap in HPLC analysis can lead to misleading results.[8]1. Use High-Purity Glycerol: Start with pure glycerol to establish a baseline. If using crude glycerol, purification is recommended.[7] 2. Standardize Catalyst Synthesis: Follow a precise and repeatable protocol for catalyst preparation and characterization. 3. Validate Analytical Methods: Ensure your HPLC method can effectively separate and quantify glycerol and all major products. Use appropriate standards and consider alternative detectors if peak overlap is an issue.[8][9]

Frequently Asked Questions (FAQs)

Q1: What is the typical reaction pathway from glycerol to this compound?

A1: The oxidation of glycerol to this compound is generally a sequential process. First, a primary alcohol group of glycerol is oxidized to form an aldehyde (glyceraldehyde), which is rapidly oxidized further to a carboxylic acid, forming glyceric acid. The second primary alcohol group of glyceric acid is then oxidized to yield this compound, which is a dicarboxylic acid.[2]

Q2: Which catalyst is best for maximizing this compound yield?

A2: While the "best" catalyst can depend on specific reaction conditions, supported gold (Au) catalysts have shown excellent selectivity towards this compound.[4] In particular, using a perovskite support like LaMnO₃ for Au nanoparticles has been reported to yield up to 80% this compound by suppressing side reactions like dehydration that lead to lactic acid.[3]

Q3: My reaction produces a lot of glyceric acid but very little this compound. What should I do?

A3: This indicates that the first oxidation step is efficient, but the second is not. To promote the conversion of glyceric acid to this compound, you can try increasing the reaction time, raising the temperature, or increasing the base-to-glycerol molar ratio.[4][5] The choice of catalyst is also key; some catalysts may favor glyceric acid production.

Q4: I am observing significant amounts of formic and glycolic acids. How can I prevent this?

A4: The formation of these C1 and C2 acids is due to C-C bond cleavage, which is an undesired side reaction. This is often caused by overly harsh conditions or a non-selective catalyst. To minimize this, use a more selective catalyst like gold instead of platinum, and consider lowering the reaction temperature.[2][4]

Q5: Can I use crude glycerol from biodiesel production?

A5: It is possible, but crude glycerol often contains impurities like methanol, salts, and fatty acids that can deactivate or poison the catalyst, leading to lower conversion and selectivity.[6][7] It is highly recommended to use purified glycerol, especially during methods development. If you must use crude glycerol, a purification step is advised.

Q6: How does pH affect the reaction?

A6: The pH, or the concentration of a base like NaOH, is a critical parameter. Basic conditions are necessary to deprotonate the hydroxyl groups of glycerol, making them more susceptible to oxidation.[2] A higher base concentration can drive the reaction towards the dicarboxylic acid (this compound), but excessively high pH can also promote unwanted side reactions.

Q7: What are the common signs of catalyst deactivation?

A7: A significant drop in glycerol conversion over time or in subsequent reaction cycles is the primary indicator of catalyst deactivation.[6] This can be caused by the poisoning of active sites by intermediates or impurities, or by physical changes to the catalyst such as the agglomeration (sintering) of metal nanoparticles.[6]

Q8: I'm having trouble separating and quantifying my products with HPLC. What could be the issue?

A8: A common challenge in the HPLC analysis of glycerol oxidation products is the co-elution (peak overlap) of different compounds, particularly glycerol, dihydroxyacetone, and formic acid.[8] This can be addressed by optimizing the HPLC method, such as adjusting the mobile phase composition (e.g., using a dilute acid like H₃PO₄), changing the column temperature, or using multiple detectors (e.g., a Refractive Index Detector in combination with a UV-Vis detector at different wavelengths).[8][10]

Quantitative Data Summary

The following table summarizes performance data from various catalytic systems for glycerol oxidation to this compound.

CatalystSupportTemp (°C)Time (h)Glycerol Conv. (%)This compound Selectivity (%)This compound Yield (%)Other Major ProductsReference
AuLaMnO₃1006~62~7144Glyceric Acid[3]
AuLaMnO₃100241008080-[3]
AuPtLaMnO₃1006~78~1713.5Glyceric Acid[3]
PtLaMnO₃1006~78LowLowC-C Scission Products[3]
Pt/Mg-NMC-10%N-doped Mesoporous Carbon60687.260.252.5Glyceric Acid, Glycolic Acid[11]
Au/HY ZeoliteHY Zeolite100---80-[4]
Co/MgO-Al₂O₃MgO-Al₂O₃120---63.5-[4]

Experimental Protocols

Protocol 1: Catalytic Oxidation of Glycerol using a Supported Gold Catalyst

This protocol is a generalized procedure based on methodologies reported for glycerol oxidation using catalysts like Au/LaMnO₃.[3]

1. Catalyst Preparation (Example: Au/LaMnO₃):

  • The LaMnO₃ perovskite support is synthesized via a suitable method (e.g., sol-gel).

  • Gold nanoparticles are deposited onto the support using methods like deposition-precipitation or impregnation. This typically involves treating the support with a gold precursor solution (e.g., HAuCl₄) under controlled pH and temperature, followed by reduction of the gold ions.

  • The resulting catalyst is filtered, washed thoroughly with deionized water, dried, and calcined at an appropriate temperature to achieve the final active catalyst.

2. Reaction Procedure:

  • A high-pressure batch reactor is charged with a specific amount of the prepared catalyst and an aqueous solution of glycerol.

  • A specific molar ratio of base (e.g., NaOH) to glycerol is added to the reactor. A common ratio is 4:1 NaOH:glycerol.

  • The reactor is sealed, purged several times with O₂, and then pressurized with O₂ to the desired pressure (e.g., 3 bar).

  • The mixture is heated to the target reaction temperature (e.g., 100°C) while being stirred vigorously to ensure efficient mixing and gas-liquid mass transfer.

  • The reaction is allowed to proceed for a set duration (e.g., 6 to 24 hours). Liquid samples can be taken periodically to monitor the reaction progress.

3. Product Analysis:

  • After the reaction, the reactor is cooled, and the catalyst is separated from the liquid product mixture by filtration or centrifugation.

  • The liquid sample is analyzed using High-Performance Liquid Chromatography (HPLC).

  • HPLC Conditions: An Aminex HPX-87H column is commonly used, with a dilute sulfuric acid solution (e.g., 5 mM) as the mobile phase. Detection is typically performed using a Refractive Index (RI) detector and/or a UV detector.

  • Quantification is achieved by comparing the peak areas of the products to those of known concentration standards for glycerol, glyceric acid, this compound, and other potential byproducts.

Visualizations

Glycerol Oxidation Pathway

Glycerol_Oxidation Glycerol Glycerol Glyceraldehyde Glyceraldehyde Glycerol->Glyceraldehyde Oxidation [O] Glyceric_Acid Glyceric Acid (Intermediate) Glyceraldehyde->Glyceric_Acid Oxidation [O] Dehydration_Products Dehydration Pathway (Lactic Acid) Glyceraldehyde->Dehydration_Products Dehydration (Side Reaction) Tartronic_Acid This compound (Target Product) Glyceric_Acid->Tartronic_Acid Oxidation [O] (Desired Step) Side_Products Side Products (Glycolic Acid, Oxalic Acid, etc.) Glyceric_Acid->Side_Products C-C Cleavage

Caption: Sequential oxidation pathway of glycerol to this compound.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_analysis Analysis Phase Catalyst_Prep 1. Catalyst Synthesis (e.g., Au on Support) Reactor_Setup 3. Reactor Charging (Catalyst, Glycerol, Base) Catalyst_Prep->Reactor_Setup Reagent_Prep 2. Reagent Preparation (Glycerol Solution, Base) Reagent_Prep->Reactor_Setup Reaction 4. Controlled Oxidation (Set T, P, Time, Stirring) Reactor_Setup->Reaction Sampling 5. Product Sampling & Catalyst Separation Reaction->Sampling HPLC 6. HPLC Analysis (Quantification of Products) Sampling->HPLC Data_Analysis 7. Data Interpretation (Calculate Yield & Selectivity) HPLC->Data_Analysis

References

Technical Support Center: Optimization of HPLC Methods for Organic Acid Separation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for HPLC analysis of organic acids. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments.

Troubleshooting Guides

This section offers step-by-step guidance to diagnose and solve specific problems you may encounter during the HPLC separation of organic acids.

Guide 1: Poor Peak Shape (Tailing or Fronting)

Problem: Peaks in the chromatogram are not symmetrical, exhibiting tailing (a gradual return to baseline on the right side) or fronting (a steep return to baseline on the left side). Tailing is a common issue in organic acid analysis.[1][2][3]

Possible Causes and Solutions:

CauseSolutionExperimental Protocol
Inappropriate Mobile Phase pH For acidic compounds like organic acids, ensure the mobile phase pH is at least 2 pH units below the pKa of the analytes.[1][4] This suppresses the ionization of the acids, leading to better retention and improved peak shape.Protocol 1: Mobile Phase pH Adjustment: 1. Determine the pKa values of your target organic acids.2. Prepare the aqueous component of your mobile phase.3. Use an acid like phosphoric acid or formic acid to carefully adjust the pH to the desired level (e.g., pH 2.1-2.9).[5][6][7]4. Confirm the final pH using a calibrated pH meter.5. Filter the mobile phase using a 0.45 µm or 0.22 µm filter before use.[8]
Secondary Interactions with Stationary Phase Residual silanol groups on the silica-based stationary phase can interact with polar organic acids, causing tailing.[2][9] Using a modern, well-end-capped C18 column or a specialized aqueous-stable C18 column can minimize these interactions.[4][9][10]Protocol 2: Column Selection and Care: 1. Select a column specifically designed for aqueous mobile phases to prevent phase collapse.[4][10][11]2. If tailing persists, consider flushing the column with a strong organic solvent to remove contaminants.[12]3. Always use a guard column to protect the analytical column from strongly retained sample components.[13]
Column Overload Injecting too much sample can saturate the column, leading to peak distortion.Protocol 3: Sample Dilution: 1. Prepare a series of dilutions of your sample (e.g., 1:10, 1:50, 1:100).2. Inject the diluted samples and observe the peak shape.3. The optimal concentration should provide a good signal-to-noise ratio without causing peak asymmetry.
Extra-Column Band Broadening Long or wide-diameter tubing between the injector, column, and detector can contribute to peak broadening and tailing.Protocol 4: System Optimization: 1. Use tubing with the smallest possible internal diameter and shortest possible length.2. Ensure all fittings are secure to eliminate dead volume.[12]

Troubleshooting Workflow for Poor Peak Shape:

PoorPeakShape Start Poor Peak Shape (Tailing/Fronting) Check_pH Is Mobile Phase pH ~2 units below pKa? Start->Check_pH Adjust_pH Adjust pH using Phosphoric/Formic Acid Check_pH->Adjust_pH No Check_Column Using appropriate (e.g., Aqueous C18) and clean column? Check_pH->Check_Column Yes Adjust_pH->Check_Column Clean_Column Flush or Replace Column/Guard Column Check_Column->Clean_Column No Check_Concentration Is Sample Concentration Too High? Check_Column->Check_Concentration Yes Clean_Column->Check_Concentration Dilute_Sample Dilute Sample Check_Concentration->Dilute_Sample Yes Check_System Check for Extra-Column Volume (tubing, fittings)? Check_Concentration->Check_System No Dilute_Sample->Check_System Optimize_System Use Shorter/Narrower Tubing Check_System->Optimize_System Yes Resolved Peak Shape Improved Check_System->Resolved No Optimize_System->Resolved

Troubleshooting workflow for poor peak shape.
Guide 2: Retention Time Variability (Drift or Fluctuation)

Problem: The retention times of the organic acids are not consistent between injections, either drifting in one direction or fluctuating randomly.[13][14][15]

Possible Causes and Solutions:

CauseSolutionExperimental Protocol
Changes in Mobile Phase Composition The volatile organic component of a pre-mixed mobile phase can evaporate over time, altering its composition and affecting retention times.[13][14] Changes in pH due to absorption of CO2 can also be a factor.[16]Protocol 5: Mobile Phase Handling: 1. Prepare fresh mobile phase daily.2. Keep solvent bottles tightly capped when not in use.[14]3. If using an instrument with a mixer, ensure it is functioning correctly. Degas the mobile phase to prevent air bubbles.[8][12]
Column Temperature Fluctuations Inconsistent column temperature can lead to retention time drift.[17]Protocol 6: Temperature Control: 1. Use a column oven to maintain a stable temperature (e.g., 30-50°C).[17][18]2. Allow the column to fully equilibrate at the set temperature before starting the analysis.
Inadequate Column Equilibration If the column is not fully equilibrated with the mobile phase at the start of each run, especially in gradient elution, retention times will be unstable.[12][14]Protocol 7: Column Equilibration: 1. Before the first injection, flush the column with at least 10-20 column volumes of the initial mobile phase.[15]2. Ensure the post-run equilibration time in your gradient method is sufficient to return the column to initial conditions.
Column Contamination Buildup of contaminants from the sample matrix on the column can alter its chemistry and affect retention.[13][15]Protocol 8: Sample Preparation and Column Cleaning: 1. Filter all samples through a 0.45 µm or 0.22 µm syringe filter before injection.[19]2. For complex matrices like fruit juices or wine, use Solid-Phase Extraction (SPE) to clean up the sample.[5][7]3. Periodically flush the column with a strong solvent to remove accumulated contaminants.[12]
System Leaks or Pump Issues A small leak in the system can cause flow rate fluctuations, leading to retention time variability.[13] Worn pump seals can also be a cause.Protocol 9: System Check: 1. Systematically check all fittings for leaks.2. Monitor the system pressure; large fluctuations can indicate a leak or pump problem.3. If the pump is suspected, check for worn seals and ensure proper check valve function.

Logical Relationship of HPLC Parameters for Method Optimization:

HPLCOptimization cluster_mobile_phase Mobile Phase cluster_column Column cluster_conditions Operating Conditions cluster_results Chromatographic Results pH pH Retention Retention Time pH->Retention PeakShape Peak Shape pH->PeakShape Buffer Buffer Concentration Buffer->PeakShape Organic Organic Modifier % Organic->Retention Resolution Resolution Organic->Resolution StationaryPhase Stationary Phase (e.g., C18, AQ-C18) StationaryPhase->Retention StationaryPhase->Resolution Dimensions Length & Particle Size Dimensions->Resolution FlowRate Flow Rate FlowRate->Retention FlowRate->Resolution Temperature Temperature Temperature->Retention Temperature->Resolution

Key HPLC parameters and their impact on results.

Frequently Asked Questions (FAQs)

Q1: Why are my organic acid peaks not retained on a C18 column?

A1: Organic acids are highly polar and often ionized under typical reversed-phase conditions, leading to little or no retention on a standard C18 column.[4] To increase retention, you must suppress their ionization by using a mobile phase with a low pH, typically between 2.1 and 2.9.[4][5][7] Additionally, using a column specifically designed for use with highly aqueous mobile phases (an "aqueous C18" or "AQ" type column) is recommended, as standard C18 phases can undergo "phase collapse" or "dewetting" in 100% aqueous conditions, which also results in a dramatic loss of retention.[10][11]

Q2: How can I improve the resolution between two co-eluting organic acid peaks?

A2: Improving resolution involves manipulating selectivity, efficiency, or retention.[20] Here are several strategies:

  • Adjust Mobile Phase Strength: In reversed-phase, decreasing the percentage of the organic modifier (e.g., acetonitrile or methanol) will increase retention times, potentially separating the peaks.[18][20][21]

  • Optimize Temperature: Increasing the column temperature can decrease mobile phase viscosity and improve mass transfer, which may enhance resolution.[18] However, be cautious as it can also decrease retention.

  • Change the Stationary Phase: If mobile phase adjustments are insufficient, changing the column to one with a different selectivity (e.g., a phenyl or polar-embedded phase) might be necessary.[21]

  • Reduce Flow Rate: A lower flow rate can increase separation efficiency and resolution, but it will also increase the analysis time.[18]

  • Use a Longer Column or Smaller Particles: Increasing column length or decreasing the particle size of the stationary phase increases the number of theoretical plates (efficiency), which improves resolution.[20][21]

Q3: What is the best mobile phase for organic acid separation?

A3: The most common mobile phase for reversed-phase separation of organic acids is a buffered aqueous solution at a low pH with a small amount of organic modifier.

  • Aqueous Component: An acidic buffer, such as potassium phosphate or ammonium formate, is typically used.[6][10][22] The pH is adjusted to be at least 2 units below the pKa of the analytes, often using phosphoric acid or formic acid.[4][5][7]

  • Organic Modifier: Methanol or acetonitrile are common choices. The choice between them can affect selectivity.[22]

  • Isocratic vs. Gradient: For simple mixtures, an isocratic elution (constant mobile phase composition) may be sufficient. For complex samples with a wide range of polarities, a gradient elution (changing mobile phase composition over time) is often required to achieve good separation in a reasonable time.[18][21]

Q4: My system pressure is suddenly very high. What should I do?

A4: High backpressure is usually caused by a blockage in the system.

  • Identify the Source: Start by disconnecting the column and running the pump. If the pressure returns to normal, the blockage is in the column. If the pressure remains high, the blockage is in the system (e.g., tubing, injector, or detector).

  • Column Blockage: This is often due to a clogged inlet frit from unfiltered samples or mobile phase precipitation. Try back-flushing the column (reversing the flow direction and disconnecting it from the detector) with a strong solvent.[12] If this doesn't work, the column may need to be replaced. Using a guard column can prevent this.[12]

  • System Blockage: Check for blockages in tubing, in-line filters, and the injector. Replace any clogged components.

General HPLC Optimization Workflow:

GeneralWorkflow Start Define Separation Goal (e.g., Analytes, Matrix) SelectColumn Select Column (e.g., Aqueous C18) Start->SelectColumn SelectMobilePhase Select Initial Mobile Phase (Low pH Buffer, Organic Modifier) SelectColumn->SelectMobilePhase InitialRun Perform Initial Run SelectMobilePhase->InitialRun Evaluate Evaluate Chromatogram (Retention, Resolution, Peak Shape) InitialRun->Evaluate Optimize Optimize Parameters (pH, Gradient, Temp, Flow Rate) Evaluate->Optimize Not Acceptable FinalMethod Final Validated Method Evaluate->FinalMethod Acceptable Optimize->InitialRun

References

Technical Support Center: Tartronic Acid Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Tartronic Acid Production. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of this compound synthesis and purification. Here you will find troubleshooting guidance for common experimental challenges, frequently asked questions, detailed experimental protocols, and visual workflows to support your research and development efforts.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis and purification of this compound.

Issue Potential Causes Troubleshooting Suggestions
Low Yield of this compound - Incomplete reaction: Insufficient reaction time, temperature, or catalyst activity.[1] - Side product formation: Reaction conditions favoring the formation of byproducts like oxalic acid, glyceric acid, or glycolic acid.[2][3] - Catalyst deactivation: Catalyst poisoning, particularly by oxygen in some systems, can reduce efficiency.[4] - Product loss during workup: Significant loss of this compound during extraction, filtration, or purification steps.[1]- Optimize reaction conditions: Systematically vary temperature, reaction time, and catalyst loading to find the optimal parameters. - Catalyst selection: Use catalysts known for high selectivity towards this compound, such as bimetallic catalysts (e.g., Au-Pd, Pt-Bi).[4] - Control pH: Maintain the optimal pH range for the reaction, as this can significantly influence selectivity.[4] - Improve purification techniques: Utilize selective precipitation or advanced chromatographic methods to minimize product loss.[2][3]
High Levels of Impurities (e.g., Oxalic Acid, Glyceric Acid) - Non-selective reaction conditions: The reaction environment may not be optimized for the selective oxidation of the primary hydroxyl groups of the starting material. - Over-oxidation: Prolonged reaction times or harsh conditions can lead to the further oxidation of this compound to oxalic acid.[2] - Substrate-dependent pathways: The choice of starting material (e.g., glycerol vs. glucose) can lead to different byproduct profiles.[3][5]- Adjust catalyst composition: The addition of a second metal (e.g., Bi, Te, Pb) to a primary catalyst (e.g., Pd) can suppress over-oxidation and improve selectivity.[4] - Monitor reaction progress: Use techniques like HPLC to track the formation of this compound and byproducts, stopping the reaction at the optimal point. - Selective purification: Employ methods that specifically target the removal of major impurities. For instance, selective precipitation of oxalic acid can be achieved by forming an insoluble salt.[2]
Difficulty in Product Purification - Complex reaction mixture: The presence of multiple organic acids with similar chemical properties makes separation challenging.[3] - Co-precipitation: this compound may co-precipitate with other byproducts during isolation steps.- Selective Precipitation: Utilize differences in the solubility of the salts of the various acids present. For example, zinc salts can be used to selectively precipitate oxalate and tartronate, which can then be separated by pH adjustment.[2] - Chromatography: Employ ion-exchange chromatography or simulated moving bed (SMB) chromatography for efficient separation of this compound from other organic acids.[3] - Crystallization: Optimize crystallization conditions (solvent, temperature) to achieve high purity of the final product.[4]
Catalyst Instability or Low Reusability - Leaching of active metals: The metallic components of the catalyst may leach into the reaction medium. - Sintering of metal nanoparticles: High reaction temperatures can cause aggregation of metal nanoparticles, reducing the active surface area. - Fouling: Adsorption of reactants, products, or byproducts onto the catalyst surface can block active sites.- Use of robust supports: Employ catalyst supports that strongly anchor the metal nanoparticles. - Optimize reaction temperature: Operate at the lowest effective temperature to minimize sintering. - Catalyst regeneration: Develop a protocol for washing and reactivating the catalyst between runs.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for producing this compound?

A1: The two main routes for this compound production are chemical synthesis and microbial fermentation. Chemical synthesis often involves the catalytic oxidation of substrates like glycerol or glucose.[2][5] Biotechnological methods are also being explored, though challenges in process optimization and downstream purification remain.[6][7]

Q2: What are the most common byproducts in the chemical synthesis of this compound?

A2: Common byproducts depend on the starting material and reaction conditions but often include glyceric acid, oxalic acid, formic acid, and glycolic acid.[3][5]

Q3: How can I minimize the formation of oxalic acid during synthesis?

A3: Minimizing oxalic acid formation can be achieved by carefully controlling reaction conditions to avoid over-oxidation. This includes optimizing the reaction time, temperature, and using catalysts that are selective for the formation of this compound.[2] Selective precipitation of oxalic acid during purification is also a viable strategy.[2]

Q4: What are the key challenges in the microbial production of this compound?

A4: The main challenges in microbial production include optimizing fermentation conditions, improving the genetic strains of microorganisms for higher yield and productivity, and developing efficient downstream purification processes to isolate this compound from the complex fermentation broth.[6][7]

Q5: Are there any "green" or more environmentally friendly methods for this compound synthesis?

A5: Yes, research is focused on developing greener synthetic routes. This includes the use of renewable feedstocks like glycerol (a byproduct of biodiesel production), employing heterogeneous catalysts to minimize waste, and conducting reactions in aqueous media under milder, base-free conditions.[5][8]

Experimental Protocols

Protocol 1: Catalytic Oxidation of Glycerol to this compound

This protocol is based on the selective oxidation of glycerol using a platinum-based catalyst under base-free conditions.

Materials:

  • Glycerol (0.3 M aqueous solution)

  • Pt/N-doped mesoporous carbon catalyst

  • Deionized water

  • Oxygen gas (99.9%)

  • 50 mL three-necked flask

  • Magnetic stirrer

  • Condenser

  • Gas supply system with mass-flow controller

  • Temperature controller

Procedure:

  • Add 25 mL of a 0.3 M glycerol aqueous solution and a specific amount of the Pt/N-doped mesoporous carbon catalyst (to achieve a glycerol/Pt molar ratio of 1000:1) into the 50 mL three-necked flask.[9]

  • Assemble the flask with the condenser, magnetic stirrer, and gas supply system.

  • Introduce oxygen gas into the reactor at a flow rate of 50 mL/min using the mass-flow controller.[9]

  • Heat the reaction mixture to the desired temperature (e.g., 60-80°C) and maintain it with stirring for the specified reaction time (e.g., 4-8 hours).

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by HPLC to determine the concentration of this compound and byproducts.

  • Upon completion, cool the reactor to room temperature and filter the catalyst from the reaction mixture.

  • The resulting solution contains this compound and other products, which can be further purified.

Protocol 2: Purification of this compound from a Mixture Containing Oxalic Acid

This protocol describes a method for separating this compound from oxalic acid via selective precipitation.[2]

Materials:

  • Aqueous solution containing this compound and oxalic acid

  • Zinc chloride (ZnCl₂) solution

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Filtration apparatus

Procedure:

  • Adjust the pH of the initial solution containing the mixed acids to a basic range (pH > 7) using NaOH.

  • Slowly add a solution of zinc chloride to the basic solution. This will cause the precipitation of both zinc oxalate and zinc tartronate, as both are insoluble in basic media.[2]

  • Collect the precipitate by filtration and wash it with deionized water.

  • Suspend the precipitate in a fresh solution and acidify it with hydrochloric acid to a pH of approximately 0-0.2.[2]

  • In this acidic medium, zinc tartronate will redissolve, while zinc oxalate remains insoluble.[2]

  • Filter the mixture to remove the solid zinc oxalate.

  • The filtrate now contains the this compound in a solution with zinc cations.

  • Further purification steps, such as ion-exchange chromatography, can be used to remove the zinc cations and isolate pure this compound.

Visualizations

Tartronic_Acid_Production_Pathway Glycerol Glycerol Other_Byproducts Other Byproducts (e.g., Formic Acid) Glycerol->Other_Byproducts Side Reactions Tartronic_Acid This compound Oxalic_Acid Oxalic Acid (Byproduct) Tartronic_Acid->Oxalic_Acid Over-oxidation Glyceraldehyde Glyceraldehyde Glyceric_Acid Glyceric Acid Glyceraldehyde->Glyceric_Acid Oxidation Glyceric_Acid->Tartronic_Acid Selective Oxidation

Caption: Catalytic oxidation pathway of glycerol to this compound.

Tartronic_Acid_Purification_Workflow start Crude Reaction Mixture catalyst_removal Catalyst Filtration start->catalyst_removal process process decision decision output Pure this compound waste Waste/Byproducts precipitation Selective Precipitation (e.g., with ZnCl2) catalyst_removal->precipitation waste1 Solid Catalyst catalyst_removal->waste1 Recycle/Dispose filtration1 Filtration precipitation->filtration1 redissolution Acidic Redissolution filtration1->redissolution Precipitate waste3 Impurities filtration1->waste3 Soluble Impurities filtration2 Filtration redissolution->filtration2 chromatography Ion-Exchange Chromatography filtration2->chromatography Tartronate Solution waste2 Insoluble Oxalate Salt filtration2->waste2 Insoluble Byproducts crystallization Crystallization chromatography->crystallization crystallization->output

Caption: General workflow for the purification of this compound.

References

stabilization and storage of high-purity tartronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for the stabilization and storage of high-purity tartronic acid.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid, high-purity this compound?

A1: For long-term stability, solid this compound should be stored in a tightly sealed container in a refrigerator at 2-8°C.[1][2][3] Some suppliers recommend storage at 4°C under an inert atmosphere to ensure maximum stability, with a noted shelf life of at least six months under these conditions.[4] It should be kept in a dry, well-ventilated place away from incompatible substances.[5]

Q2: How should I prepare and store this compound solutions?

A2: this compound is soluble in water and alcohol.[2][6][7] To prepare solutions, use deionized water or an appropriate grade of alcohol. Since the stability of this compound in solution can be influenced by pH and temperature, it is recommended to prepare fresh solutions for experiments. If short-term storage is necessary, store the solution at 2-8°C and use it as soon as possible. Avoid exposure to bases, oxidizing agents, and reducing agents, as they are incompatible.[6]

Q3: What are the common signs of this compound degradation?

A3: Physical signs of degradation in solid this compound can include discoloration (from white/off-white to yellow or brown) or a change in texture. In solution, degradation may be indicated by a change in color, pH, or the formation of precipitates. The primary degradation product upon heating is carbon dioxide, as it decomposes at its melting point (158-160°C).[1][7] Analytically, degradation can be confirmed by techniques like HPLC, which can detect the appearance of impurity peaks or a decrease in the main this compound peak.

Q4: Which analytical methods are recommended for assessing the purity of this compound?

A4: High-Performance Liquid Chromatography (HPLC) is a highly effective and commonly used method for determining the purity of this compound and quantifying impurities.[8] A Reverse-Phase HPLC (RP-HPLC) method, often with a C18 column and a UV detector set to around 210 nm, is suitable for analysis.[9] The mobile phase is typically an acidic aqueous buffer, such as potassium dihydrogen phosphate adjusted to a low pH.[9]

Q5: What are the known chemical incompatibilities of this compound?

A5: this compound is incompatible with strong bases, oxidizing agents, and reducing agents.[6] Contact with these substances can lead to chemical reactions that degrade the compound. For example, this compound can be oxidized to form mesoxalic acid.[10][11] It is also classified as a combustible solid.[1][3]

Troubleshooting Guide

Issue 1: this compound fails to dissolve completely in the chosen solvent.

  • Possible Cause 1: Saturation. The concentration may be too high for the selected solvent and temperature.

    • Solution: Gently warm the solution while stirring. This compound's solubility increases with temperature. If it still doesn't dissolve, add a small amount of additional solvent.

  • Possible Cause 2: Incorrect Solvent. While soluble in water and alcohol, its solubility is only slight in solvents like DMSO and methanol.[2][4]

    • Solution: Ensure you are using an appropriate solvent. For high concentrations, water or ethanol are the recommended choices.[2][6]

Issue 2: The this compound solution appears discolored or cloudy after preparation.

  • Possible Cause 1: Impurities. The starting material may have impurities, or the solvent/glassware may be contaminated.

    • Solution: Use high-purity this compound and analytical grade solvents. Ensure all glassware is thoroughly cleaned.

  • Possible Cause 2: Degradation. The solution may have been exposed to high temperatures, incompatible substances, or light, causing degradation.

    • Solution: Prepare solutions fresh, protecting them from excessive heat and light. Ensure the pH is not highly basic.

Issue 3: Difficulty in achieving crystallization of this compound from a solution.

  • Possible Cause 1: Solution is not supersaturated. The concentration of this compound is too low.

    • Solution: Concentrate the solution by slowly evaporating the solvent under reduced pressure or gentle heating.[12]

  • Possible Cause 2: Nucleation is inhibited. The conditions are not favorable for crystal formation to begin.

    • Solution 1: Cool the solution slowly in an ice bath. Avoid rapid cooling which can lead to oiling out.[12]

    • Solution 2: Scratch the inside of the flask with a glass rod at the surface of the liquid to create nucleation sites.[12]

    • Solution 3: Add a seed crystal of pure this compound to induce crystallization.[12]

Issue 4: Purity analysis by HPLC shows unexpected peaks.

  • Possible Cause 1: Contamination. Contamination may have occurred from the sample handling, solvent, or the HPLC system itself.

    • Solution: Run a blank injection (mobile phase only) to check for system contamination. Use high-purity solvents and clean vials.

  • Possible Cause 2: Degradation. The sample may have degraded during storage or sample preparation. This compound can decarboxylate or oxidize.[13][14]

    • Solution: Re-prepare the sample from a fresh stock of solid this compound. Analyze the sample promptly after preparation. Review storage conditions of the solid and the solution to ensure they meet recommendations.

Data Presentation: Properties and Storage

Table 1: Physical and Chemical Properties of this compound

PropertyValueCitations
Molecular Formula C₃H₄O₅[4][15]
Molecular Weight 120.06 g/mol [3][4]
Appearance White to off-white solid/powder[1][4]
Melting Point 158-160 °C (with decomposition)[1][2][7]
pKa1 2.42[2][7]
pKa2 4.54[2][7]

Table 2: Recommended Storage and Solubility

ParameterRecommendationCitations
Solid Storage Temp. 2-8 °C[1][2][3]
Solid Storage Atmosphere Store under an inert atmosphere for best results[4]
Shelf Life (Solid) Stable for at least 6 months at 4°C[4]
Solubility Soluble in water and alcohol[2][6][7]
Slightly soluble in DMSO and Methanol[2][4]
Incompatibilities Bases, oxidizing agents, reducing agents[6]

Experimental Protocols

Protocol 1: Preparation of a Standard Aqueous this compound Stock Solution (e.g., 10 mg/mL)

  • Materials:

    • High-purity this compound (≥97%)

    • HPLC-grade deionized water

    • Calibrated analytical balance

    • Class A volumetric flask (e.g., 10 mL)

    • Spatula and weighing paper

    • Ultrasonic bath

  • Procedure:

    • Allow the this compound container to equilibrate to room temperature before opening to prevent moisture condensation.

    • Accurately weigh 100 mg of high-purity this compound onto weighing paper.

    • Carefully transfer the weighed solid into a 10 mL volumetric flask.

    • Add approximately 7 mL of HPLC-grade water to the flask.

    • Gently swirl the flask to dissolve the solid. If needed, place the flask in an ultrasonic bath for 5-10 minutes to aid dissolution.

    • Once the solid is completely dissolved and the solution is at room temperature, add HPLC-grade water to the flask until the bottom of the meniscus touches the calibration mark.

    • Cap the flask and invert it 15-20 times to ensure the solution is homogeneous.

    • For immediate use, transfer the required volume. For short-term storage, transfer to a clean, tightly capped vial and store at 2-8°C.

Protocol 2: Purity Assessment by RP-HPLC

This protocol is a general guideline based on published methods.[9] The specific parameters may need optimization for your system.

  • Instrumentation and Conditions:

    • HPLC System: A system with a UV-Vis detector.

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[9]

    • Mobile Phase: 0.01 M Potassium Dihydrogen Phosphate, with the pH adjusted to 2.6 using phosphoric acid.[9]

    • Flow Rate: 1.0 mL/min.[9]

    • Column Temperature: 30 °C.[9]

    • Detection Wavelength: 210 nm.[9]

    • Injection Volume: 20 µL.[9]

  • Procedure:

    • Prepare the mobile phase and degas it thoroughly.

    • Equilibrate the HPLC system and column with the mobile phase until a stable baseline is achieved.

    • Prepare a sample of this compound for analysis (e.g., by diluting the stock solution from Protocol 1 with the mobile phase to a concentration of approximately 0.4 mg/mL).

    • Inject the sample onto the column.

    • Run the analysis and record the chromatogram.

    • Assess purity by calculating the area percentage of the main this compound peak relative to the total area of all peaks.

Visualizations

TroubleshootingWorkflow start Issue: Unstable this compound Solution (e.g., discoloration, precipitation) check_storage Review Storage Conditions: - Temp (2-8°C)? - Protected from light? - Tightly sealed? start->check_storage check_prep Review Preparation Protocol: - High-purity reagents? - Clean glassware? - Correct solvent? start->check_prep check_compat Check for Incompatibilities: - Contact with bases? - Oxidizing/reducing agents? start->check_compat improper_storage Action: Store properly. Prepare fresh solution. check_storage->improper_storage Incorrect analyze Still Unstable? Perform Purity Analysis (HPLC) check_storage->analyze Correct improper_prep Action: Re-prepare using high-purity materials. check_prep->improper_prep Incorrect check_prep->analyze Correct incompatibility Action: Avoid contact. Prepare fresh solution. check_compat->incompatibility Yes check_compat->analyze No improper_storage->analyze improper_prep->analyze incompatibility->analyze degraded_stock Conclusion: Original solid stock may be degraded. analyze->degraded_stock Purity Low protocol_issue Conclusion: Persistent issue in experimental protocol. analyze->protocol_issue Purity High

Caption: Troubleshooting workflow for unstable this compound solutions.

ExperimentalWorkflow start Start: High-Purity This compound (Solid) weigh 1. Accurate Weighing (Equilibrate to RT first) start->weigh dissolve 2. Dissolution (e.g., HPLC-grade water) weigh->dissolve volume 3. Bring to Final Volume (Volumetric Flask) dissolve->volume mix 4. Homogenize (Invert flask) volume->mix solution Stable Stock Solution mix->solution verify 5. Purity Verification (Optional, via HPLC) solution->verify end_use Ready for Experimental Use solution->end_use Direct Use verify->end_use

Caption: General workflow for preparing a stable this compound solution.

DegradationPathways TA High-Purity This compound Decomp Degradation Products (CO₂, etc.) TA->Decomp Decomposition Mesoxalic Mesoxalic Acid TA->Mesoxalic Oxidation Salt Salt Formation / Instability TA->Salt Reaction Heat Heat (>158°C) Heat->TA Oxidants Strong Oxidizing Agents Oxidants->TA Bases Strong Bases Bases->TA

Caption: Factors influencing the degradation of this compound.

References

Technical Support Center: Tartronic Acid HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for tartronic acid HPLC analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges, particularly coelution, during chromatographic analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of peak coelution in this compound HPLC analysis?

A1: Coelution in HPLC analysis of this compound, where two or more compounds elute at or near the same retention time, can stem from several factors:

  • Insufficient Method Selectivity: The chosen stationary phase and mobile phase may not have the chemical specificity to differentiate this compound from other structurally similar compounds in the sample matrix.

  • Inadequate Peak Shape: Poor peak symmetry, such as tailing or fronting, can lead to peak overlap. This can be caused by interactions with residual silanols on the column, column bed deformation, or using an inappropriate sample solvent.[1]

  • Complex Sample Matrix: Samples with a high number of components, such as biological fluids or food extracts, increase the probability of coelution.[2]

  • Isomeric and Isobaric Interferences: The presence of isomers (same chemical formula, different structure) and isobars (same nominal mass, different elemental composition) can make separation challenging.

Q2: How can I identify if I have a coelution problem in my chromatogram?

A2: Detecting coelution can be challenging, but several indicators can point to its presence:

  • Peak Shape Distortion: Look for asymmetrical peaks, such as those with shoulders or appearing broader than expected.[3]

  • Mass Spectrometry (MS) Analysis: If using an LC-MS system, examining the mass spectra across the peak can reveal the presence of multiple m/z values, indicating coeluting compounds.[3]

  • Diode Array Detector (DAD) Peak Purity Analysis: A DAD or PDA detector can assess the spectral homogeneity across a peak. If the UV-Vis spectra differ from the upslope to the downslope of the peak, it suggests the presence of more than one compound.[3]

Q3: What are the first steps to take when troubleshooting coelution of this compound?

A3: A systematic approach is crucial. Start by assessing the current method and then making incremental adjustments. The following workflow can guide your troubleshooting process.

G cluster_0 Troubleshooting Workflow for this compound Coelution start Coelution Suspected check_purity Assess Peak Purity (DAD/MS) start->check_purity method_optimization Initiate Method Optimization check_purity->method_optimization Impurity Detected mobile_phase Optimize Mobile Phase method_optimization->mobile_phase column_chem Change Column Chemistry mobile_phase->column_chem If coelution persists resolution_achieved Resolution Achieved mobile_phase->resolution_achieved Success sample_prep Improve Sample Preparation column_chem->sample_prep If coelution persists column_chem->resolution_achieved Success sample_prep->resolution_achieved Success G cluster_1 RP-HPLC Experimental Workflow prep_mobile_phase Prepare Mobile Phase (0.01M KH2PO4, pH 2.6) hplc_setup Set HPLC Conditions (C18, 30°C, 1mL/min, 210nm) prep_mobile_phase->hplc_setup prep_std Prepare Standard Solution inject Inject Standard and Sample prep_std->inject prep_sample Prepare Sample Solution prep_sample->inject hplc_setup->inject analyze Analyze Chromatograms inject->analyze

References

Technical Support Center: Refining Tartronic Acid Purification Techniques

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the purification of tartronic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The most common methods for purifying this compound include crystallization, recrystallization, filtration, ion-exchange chromatography, and simulated moving bed (SMB) chromatography.[1] Crystallization is widely used and can achieve 98-99% purity, though it may struggle to remove isomeric impurities.[1] Chromatographic techniques like HPLC and ion-exchange chromatography offer superior separation capabilities.[1]

Q2: What are the typical impurities found in crude this compound?

A2: Common impurities in crude this compound, particularly when synthesized from glycerol, include glyceric acid, oxalic acid, malic acid, and citric acid.[2][3] The removal of these structurally similar organic acids can be challenging due to their shared physicochemical properties.[1]

Q3: What purity levels are required for different applications of this compound?

A3: Purity requirements for this compound vary by application. For use in pharmaceuticals and as a food additive, high purity is essential.[1] Analytical applications typically require purity levels exceeding 99.5%, with some specialized procedures demanding 99.9% or greater.[1]

Q4: How can I analyze the purity of my this compound sample?

A4: The purity of this compound can be determined using several analytical techniques, including high-performance liquid chromatography (HPLC), gas chromatography, titration, and various spectroscopic methods.[1] HPLC is a common and effective method for quantifying this compound and detecting impurities.[1][4]

Troubleshooting Guides

Crystallization Issues
Problem Possible Cause(s) Suggested Solution(s)
Low Yield - Excessive solvent used, leading to high product loss in the mother liquor.[5]- Premature crystallization on the filter paper during hot filtration.- The presence of significant amounts of impurities inhibiting crystallization.- Reduce the amount of solvent used. If the mother liquor contains a substantial amount of product, it can be concentrated to recover more crystals.[5]- Preheat the filtration apparatus (funnel, filter paper, and receiving flask) to prevent cooling and premature crystallization.- Consider a pre-purification step, such as charcoal treatment, to remove impurities that may interfere with crystallization.[5]
Oily Precipitate or No Crystals Form - The boiling point of the solvent is higher than the melting point of this compound (158-160 °C).- The solution is supersaturated with impurities.- Select a solvent with a lower boiling point.- Attempt to purify a smaller sample or use a different purification technique, such as column chromatography, to remove impurities before crystallization.
Crystals are Colored - Presence of colored impurities in the starting material or generated during the reaction.- Add activated charcoal to the hot solution before filtration to adsorb the colored impurities. Use charcoal sparingly, as it can also adsorb the desired product.[5]
Difficulty Removing Oxalic Acid - Oxalic acid has similar properties and can co-crystallize with this compound.[3]- Add a calcium compound (e.g., calcium hydroxide) to the solution to precipitate calcium oxalate, which can then be removed by filtration before crystallizing the this compound.[3]
Column Chromatography Issues
Problem Possible Cause(s) Suggested Solution(s)
Poor Separation of Tartronic and Glyceric Acids - Inappropriate stationary or mobile phase selection.- Utilize a strong cation exchange resin, such as Dowex 50WX2, with a dilute acid eluent (e.g., 4 mM sulfuric acid) for effective separation.[2]
Tailing of Peaks - Overloading of the column.- Interaction of the acid with the stationary phase.- Reduce the amount of sample loaded onto the column.- Adjust the pH of the mobile phase to suppress the ionization of the carboxylic acid groups, which can reduce tailing.
Low Recovery of this compound - Irreversible adsorption of the product onto the stationary phase.- Modify the mobile phase by adding a stronger acid or a competing agent to displace the this compound from the column.
Solvent Extraction Issues
Problem Possible Cause(s) Suggested Solution(s)
Emulsion Formation - Vigorous shaking of the separatory funnel.- High concentration of impurities acting as surfactants.- Gently invert the separatory funnel for mixing instead of vigorous shaking.- Add a saturated brine solution to increase the ionic strength of the aqueous phase and help break the emulsion.[6]- Allow the mixture to stand for an extended period.[6]
Poor Partitioning of this compound into the Organic Phase - Inappropriate choice of organic solvent.- The pH of the aqueous phase is too high.- Select a more polar organic solvent or use a phase-transfer catalyst.- Acidify the aqueous phase to a pH well below the pKa of this compound to ensure it is in its protonated, less polar form.

Quantitative Data Summary

Table 1: Purity and Yield of this compound by Purification Method

Purification MethodStarting MaterialAchieved PurityYieldReference
CrystallizationCrude reaction mixture98-99%Approx. 20% (from maleic acid)[1][7]
Simulated Moving Bed (SMB) ChromatographyMixture with glyceric acid97%Not specified[2]

Table 2: Productivity of this compound Purification by SMB Chromatography

ParameterValueUnitReference
Productivity86g / L of adsorbent / day[2]
Eluent Consumption0.30L / g of product[2]

Experimental Protocols

Protocol 1: Purification of this compound by Crystallization
  • Dissolution: Dissolve the crude this compound in a minimum amount of hot solvent (e.g., distilled water or a suitable alcohol-water mixture).

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with filter paper to remove insoluble impurities and the activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can promote more complete crystallization.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

Protocol 2: Analysis of this compound Purity by HPLC
  • Standard Preparation: Prepare a series of standard solutions of high-purity this compound at known concentrations (e.g., 0.5, 1, 2, 5, and 10 mg/mL) in the mobile phase.[4]

  • Sample Preparation: Accurately weigh a sample of the purified this compound, dissolve it in the mobile phase, and dilute to a known concentration within the range of the standard curve.

  • Chromatographic Conditions:

    • Column: Weak base anion exchange column.[4]

    • Mobile Phase: Sodium sulfate solution.[4]

    • Flow Rate: 0.8 - 1.0 mL/min.[4]

    • Detector: UV detector at 215 nm.[4]

    • Injection Volume: 10 µL.[4]

  • Analysis: Inject the standard solutions to generate a calibration curve by plotting the peak area versus concentration. Inject the sample solution and determine its concentration from the calibration curve. Calculate the purity of the sample.

Visualizations

experimental_workflow cluster_synthesis Crude this compound Synthesis cluster_purification Purification Workflow cluster_analysis Purity Analysis start Starting Material (e.g., Glycerol, Maleic Acid) reaction Oxidation Reaction start->reaction crude_product Crude this compound Mixture reaction->crude_product crystallization Crystallization / Recrystallization crude_product->crystallization Primary Method chromatography Column Chromatography (e.g., Ion Exchange, SMB) crude_product->chromatography Alternative/Further Purification filtration Filtration crystallization->filtration drying Drying chromatography->drying filtration->drying hplc HPLC Analysis drying->hplc pure_product Pure this compound hplc->pure_product troubleshooting_logic cluster_crystallization Crystallization Problems cluster_chromatography Chromatography Problems cluster_extraction Extraction Problems start Purification Issue Encountered low_yield Low Yield? start->low_yield oily_precipitate Oily Precipitate? start->oily_precipitate colored_crystals Colored Crystals? start->colored_crystals poor_separation Poor Separation? start->poor_separation peak_tailing Peak Tailing? start->peak_tailing emulsion Emulsion Formed? start->emulsion solution1 Reduce Solvent / Concentrate Mother Liquor low_yield->solution1 Yes solution2 Change Solvent / Pre-purify oily_precipitate->solution2 Yes solution3 Use Activated Charcoal colored_crystals->solution3 Yes solution4 Optimize Stationary/Mobile Phase poor_separation->solution4 Yes solution5 Reduce Sample Load / Adjust pH peak_tailing->solution5 Yes solution6 Gentle Mixing / Add Brine emulsion->solution6 Yes

References

Tartronic Acid Solutions: A Technical Guide to Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on the stability and degradation of tartronic acid in solution. Navigate through our troubleshooting guides and frequently asked questions to ensure the integrity of your experiments and formulations.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the stability of this compound in an aqueous solution?

The stability of this compound in solution is primarily influenced by several factors, including pH, temperature, light exposure, and the presence of oxidizing agents or metal ions.[1] High temperatures can accelerate degradation, and certain metal ions may catalyze oxidation reactions.

Q2: What are the expected degradation products of this compound?

Under oxidative conditions, this compound can be converted to mesoxalic acid (ketomalonic acid).[2][3][4] In some catalytic processes, decomposition into glycolate through decarboxylation can occur.[5]

Q3: How can I monitor the degradation of this compound in my samples?

High-Performance Liquid Chromatography (HPLC) is a suitable method for monitoring the degradation of this compound.[6] A stability-indicating HPLC method can separate the intact this compound from its degradation products, allowing for accurate quantification.

Q4: Are there any known incompatibilities of this compound in solution?

Yes, this compound is incompatible with bases, oxidizing agents, and reducing agents.[7] Contact with these substances can lead to degradation.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Unexpectedly low concentration of this compound in solution. 1. Degradation due to pH: The solution pH may be too high or too low. 2. Thermal Degradation: The solution may have been exposed to high temperatures. 3. Oxidative Degradation: Presence of dissolved oxygen or oxidizing agents. 4. Photodegradation: Exposure to UV or ambient light.1. Buffer the solution to a neutral or slightly acidic pH. The pKa values are 2.42 and 4.54.[8][9] 2. Store solutions at a controlled, cool temperature (e.g., 2-8°C).[8][9] 3. Degas the solvent and handle solutions under an inert atmosphere (e.g., nitrogen or argon).[10] 4. Protect the solution from light by using amber vials or covering the container with aluminum foil.
Presence of unknown peaks in HPLC chromatogram. 1. Formation of Degradation Products: this compound may be degrading under the experimental conditions. 2. Interaction with Excipients: In formulation studies, this compound might be reacting with other components.1. Conduct a forced degradation study (see Experimental Protocols) to identify potential degradation products. 2. Analyze placebo formulations to distinguish between this compound degradants and excipient-related peaks.
Precipitate formation in the solution. 1. Solubility Issues: The concentration of this compound may exceed its solubility in the chosen solvent. 2. Salt Formation: Interaction with metal ions from the container or other sources.1. Confirm the solubility of this compound in your solvent system. It is soluble in water and alcohol.[7][8][11][12] 2. Use high-purity solvents and containers. Consider using chelating agents if metal ion contamination is suspected.

Experimental Protocols

Protocol: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to understand the stability profile of this compound.

  • Preparation of Stock Solution:

    • Prepare a stock solution of this compound in the desired solvent (e.g., water, buffer) at a known concentration.

  • Stress Conditions:

    • Acid Hydrolysis: Add an equal volume of 0.1 M HCl to the stock solution.

    • Base Hydrolysis: Add an equal volume of 0.1 M NaOH to the stock solution. Neutralize the sample before analysis.

    • Oxidation: Add an equal volume of 3% hydrogen peroxide to the stock solution.

    • Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 60°C).

    • Photodegradation: Expose the stock solution to a light source (e.g., UV lamp or daylight). Protect a control sample from light.

  • Time Points:

    • Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis:

    • Analyze the stressed samples and a control sample (stored under normal conditions) using a validated stability-indicating HPLC method.

  • Data Evaluation:

    • Calculate the percentage of this compound remaining and the percentage of each degradation product formed at each time point.

    • Determine the degradation pathway and rate under different stress conditions.

Data Presentation

Table 1: Summary of this compound Degradation Under Forced Stress Conditions
Stress Condition Time (hours) This compound (%) Degradation Product 1 (%) Degradation Product 2 (%) Mass Balance (%)
Control 24
0.1 M HCl 24
0.1 M NaOH 24
3% H₂O₂ 24
60°C 24
Light 24

This table is a template. Users should populate it with their experimental data.

Visualizations

Stability_Troubleshooting_Workflow start Start: Unexpected Experimental Result check_concentration Low this compound Concentration? start->check_concentration check_peaks Unknown Peaks in HPLC? check_concentration->check_peaks No degradation_causes Potential Degradation: - pH - Temperature - Oxidation - Light check_concentration->degradation_causes Yes check_precipitate Precipitate Formation? check_peaks->check_precipitate No interaction_causes Potential Interactions: - Excipients - Contaminants check_peaks->interaction_causes Yes solubility_causes Potential Solubility Issues: - Concentration too high - Salt formation check_precipitate->solubility_causes Yes solution_degradation Actions: - Control pH - Control Temperature - Use inert atmosphere - Protect from light degradation_causes->solution_degradation solution_interaction Actions: - Conduct forced degradation - Analyze placebo interaction_causes->solution_interaction solution_solubility Actions: - Verify solubility - Use high-purity materials solubility_causes->solution_solubility

Caption: Troubleshooting workflow for this compound stability issues.

Forced_Degradation_Workflow start Start: Prepare this compound Stock Solution stress_conditions Apply Stress Conditions start->stress_conditions acid Acid Hydrolysis (e.g., 0.1M HCl) stress_conditions->acid base Base Hydrolysis (e.g., 0.1M NaOH) stress_conditions->base oxidation Oxidation (e.g., 3% H2O2) stress_conditions->oxidation thermal Thermal Stress (e.g., 60°C) stress_conditions->thermal photo Photolytic Stress (UV/Vis Light) stress_conditions->photo sampling Collect Samples at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling analysis Analyze via Stability-Indicating HPLC sampling->analysis evaluation Evaluate Data: - % Degradation - Identify Products - Determine Pathways analysis->evaluation end End: Stability Profile Established evaluation->end

Caption: Experimental workflow for a forced degradation study.

References

Technical Support Center: Improving Selectivity in Catalytic Oxidation to Tartronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the catalytic oxidation of substrates to tartronic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound via catalytic oxidation, providing potential causes and actionable solutions.

Issue Potential Causes Troubleshooting Strategies
Low Yield of this compound 1. Incomplete Conversion of Precursor: The reaction may not have proceeded long enough to oxidize the intermediate, glyceric acid, to this compound.[1][2][3]2. Suboptimal Reaction Conditions: Temperature, pressure, or pH may not be ideal for the specific catalyst system.[1][4]3. Catalyst Deactivation: The catalyst may have lost activity during the reaction.1. Extend Reaction Time: Monitor the reaction progress over a longer period to allow for the sequential oxidation of glyceric acid. A 24-hour reaction time has been shown to significantly increase this compound yield.[1][2][3]2. Optimize Conditions: Systematically vary temperature, pressure, and base concentration. For example, high base-to-glycerol ratios (e.g., 4:1) and elevated temperatures (e.g., 100°C) can promote the formation of this compound.[1][3]3. Investigate Catalyst Stability: Characterize the catalyst after the reaction to check for changes in particle size or structure. Consider catalyst regeneration or using a more stable catalyst system.
Poor Selectivity Towards this compound 1. Undesired Side Reactions: The catalyst and conditions may favor competing reaction pathways, such as C-C bond cleavage or dehydration.[1][2]2. Inappropriate Catalyst Choice: The chosen metal or support may not be selective for this compound formation. For instance, platinum catalysts can favor C-C scission products.[1][2]3. Substrate Concentration: High initial substrate concentration can sometimes favor the formation of the intermediate (glyceric acid) over the final product (this compound).[1]1. Select a More Selective Catalyst/Support: Gold-based catalysts, particularly on supports like LaMnO3, have shown exceptional selectivity for this compound.[1][2] The support can influence whether oxidation or dehydration pathways are favored.[1][2]2. Modify Reaction Conditions: Adjusting the pH can influence selectivity. Some systems work well under base-free conditions, while others require a high concentration of base.[1][5]3. Control Substrate Feed: A lower initial concentration of the substrate or a controlled feed rate might improve selectivity towards the desired product.
Formation of Unwanted Byproducts (e.g., Lactic Acid, Oxalic Acid) 1. Dehydration Pathway: Under certain conditions (e.g., high temperature and basicity), a dehydration pathway can lead to the formation of lactic acid.[1][2]2. C-C Bond Cleavage: Highly active metals like platinum and palladium can promote the cleavage of C-C bonds, leading to C1 and C2 acids.[1][2]3. Over-oxidation: Strong oxidizing conditions can lead to the formation of smaller molecules like oxalic acid from the breakdown of tartronic or glyceric acid.1. Choose an Appropriate Support: Perovskite supports like LaMnO3 have been shown to suppress the dehydration pathway that leads to lactic acid.[1][2]2. Use a More Selective Metal: Gold catalysts are generally less prone to causing C-C bond scission compared to platinum or palladium.[1]3. Fine-tune Reaction Conditions: Carefully control the oxidant pressure and temperature to avoid over-oxidation.
Inconsistent Results 1. Variability in Catalyst Preparation: Inconsistent catalyst synthesis can lead to variations in particle size, dispersion, and activity.2. Purity of Reagents: Impurities in the substrate or solvent can affect the catalytic reaction.3. Reaction Setup and Control: Fluctuations in temperature, pressure, or stirring rate can lead to inconsistent outcomes.1. Standardize Catalyst Synthesis: Follow a detailed and consistent protocol for catalyst preparation and characterization.2. Use High-Purity Reagents: Ensure the purity of the substrate, solvent, and any additives.3. Ensure Precise Control of Reaction Parameters: Use calibrated equipment to maintain stable and reproducible reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is the most promising substrate for producing this compound via catalytic oxidation?

Glycerol, a byproduct of biodiesel production, is a widely studied and promising renewable feedstock for the synthesis of this compound and other valuable C3 chemicals.[5][6]

Q2: Which type of catalyst generally shows the best selectivity for this compound?

Supported gold (Au) catalysts have demonstrated high selectivity for the oxidation of glycerol to this compound.[1] While monometallic gold catalysts may have lower activity, their selectivity is often superior to more active metals like platinum (Pt) and palladium (Pd), which tend to promote C-C bond cleavage.[1][2] Bimetallic catalysts, such as Au-Pt, can offer a balance between activity and selectivity.[1][5] Recently, single-atom rhodium catalysts have also shown very high selectivity.[7]

Q3: How does the catalyst support influence the reaction?

The support material plays a crucial role in the catalytic performance. It can affect the dispersion and size of the metal nanoparticles and can also directly participate in the reaction mechanism.[6] For instance, perovskite supports like LaMnO3 have been shown to suppress the dehydration pathway that leads to the formation of lactic acid, thereby enhancing selectivity towards oxidation products like this compound.[1][2] In contrast, supports like TiO2 may favor the formation of lactic acid under similar conditions.[1]

Q4: What is the role of pH and bases in the reaction?

The pH of the reaction medium significantly impacts both the activity and selectivity. Many processes utilize a base, such as NaOH, to promote the reaction. A high base-to-substrate ratio can favor the sequential oxidation to this compound.[1][3] However, highly basic conditions can also promote side reactions like the formation of lactic acid.[1][2] Some research has focused on developing catalyst systems that are effective under base-free conditions to create a more environmentally friendly process.[5][8]

Q5: What are the typical reaction conditions for the selective oxidation to this compound?

The optimal conditions are highly dependent on the specific catalyst system. However, studies reporting high yields of this compound from glycerol often use elevated temperatures (e.g., 80-100°C) and oxygen pressure (e.g., 3 bar).[1] A high molar ratio of base to glycerol (e.g., 4:1) is also common in many reported procedures.[1][3]

Q6: How can I analyze the products of the reaction to determine the yield and selectivity of this compound?

High-Performance Liquid Chromatography (HPLC) is the standard method for analyzing the liquid products of the reaction. An Aminex HPX-87H column is commonly used with a dilute sulfuric acid solution as the mobile phase and a refractive index (RI) detector.[9]

Quantitative Data

Table 1: Performance of Various Catalysts in the Oxidation of Glycerol to this compound

CatalystSupportTemp (°C)Time (h)Glycerol Conversion (%)This compound Yield (%)Selectivity (%)Reference
AuLaMnO310067044~63[1]
AuLaMnO310024>9580~84[1]
AuPtLaMnO31006>9513.5~14[1]
PtLaMnO31006>95<5<5[1]
AuTiO21006>959~9[1]
Au@NiSxYolk@ShellAmbient1050.4-43.1 (TART)[4]
Rh1In2O3Ambient---93.2 (TA)[7]

Note: Selectivity and yield can be defined differently in various studies. Please refer to the original publications for precise definitions.

Experimental Protocols

Protocol 1: Catalyst Preparation (Example: Pt on N-doped Mesoporous Carbon)

This protocol is a generalized procedure based on the wetness impregnation reduction method.[9]

  • Support Preparation: Synthesize the N-doped mesoporous carbon (NMC) support according to established literature procedures.

  • Dispersion of Support: Disperse a known amount of the NMC support in deionized water in a beaker using ultrasonication.

  • Addition of Metal Precursor: Add an aqueous solution of H2PtCl6 (or another suitable metal precursor) of the required concentration to achieve the desired metal loading (e.g., 1 wt%).

  • Ultrasonication: Continue to sonicate the suspension for approximately 10 minutes.

  • Reduction: Quickly inject an aqueous solution of a reducing agent, such as NaBH4 (0.1 M), into the suspension while continuing to sonicate for another 10 minutes.

  • Equilibration: Place the beaker on a stirrer and allow it to equilibrate for 2 hours.

  • Recovery and Washing: Collect the catalyst by filtration and wash it thoroughly with deionized water.

  • Drying: Dry the catalyst in an oven at an appropriate temperature.

Protocol 2: Catalytic Oxidation of Glycerol

This protocol is a representative procedure for the liquid-phase oxidation of glycerol.[1][9]

  • Reactor Setup: Add a 0.3 M aqueous solution of glycerol and the desired amount of base (e.g., NaOH, to achieve a 4:1 molar ratio with glycerol) to a glass batch reactor.[1]

  • Heating and Purging: Heat the solution to the desired pre-reaction temperature (e.g., 80°C) and purge the reactor three times with oxygen.

  • Catalyst Addition: Suspend the desired amount of catalyst in the solution (e.g., to achieve a glycerol-to-metal molar ratio of 1000:1).

  • Reaction Initiation: Heat the reactor to the final reaction temperature (e.g., 100°C), pressurize with oxygen to the desired pressure (e.g., 3 bar), and begin stirring at a high rate (e.g., 900 rpm) to ensure good mass transfer.

  • Sampling and Analysis: At specified time intervals, withdraw liquid samples from the reactor. Remove the catalyst from the samples by filtration.

  • Product Analysis: Analyze the filtered liquid samples using HPLC to determine the concentrations of glycerol and the various reaction products.

Visualizations

experimental_workflow cluster_prep Catalyst Preparation cluster_reaction Catalytic Reaction cluster_analysis Product Analysis p1 Support Synthesis p2 Metal Precursor Addition p1->p2 p3 Reduction p2->p3 p4 Washing & Drying p3->p4 r2 Catalyst Addition p4->r2 Catalyst r1 Reactor Setup (Glycerol, Base) r1->r2 r3 Set T, P, Stirring r2->r3 r4 Run Reaction r3->r4 a1 Sampling r4->a1 a2 Filtration a1->a2 a3 HPLC Analysis a2->a3 a4 Data Interpretation a3->a4 reaction_pathway Glycerol Glycerol GlycericAcid Glyceric Acid Glycerol->GlycericAcid Primary Oxidation SideProducts Side Products (Lactic Acid, C-C Cleavage) Glycerol->SideProducts Dehydration/ C-C Cleavage TartronicAcid This compound GlycericAcid->TartronicAcid Secondary Oxidation (Desired Pathway) GlycericAcid->SideProducts Over-oxidation troubleshooting_logic Start Low this compound Selectivity CheckCatalyst Is the catalyst selective? (e.g., Au-based) Start->CheckCatalyst CheckSupport Is the support appropriate? (e.g., LaMnO3 to suppress dehydration) CheckCatalyst->CheckSupport Yes ChangeCatalyst Action: Use a more selective metal (e.g., Au) CheckCatalyst->ChangeCatalyst No CheckConditions Are reaction conditions optimized? (T, P, pH) CheckSupport->CheckConditions Yes ChangeSupport Action: Use a support that suppresses side reactions CheckSupport->ChangeSupport No OptimizeConditions Action: Systematically vary T, P, and base concentration CheckConditions->OptimizeConditions No Success Improved Selectivity CheckConditions->Success Yes ChangeCatalyst->CheckSupport ChangeSupport->CheckConditions OptimizeConditions->Success

References

Technical Support Center: Tartronic Acid Precipitation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on troubleshooting common issues encountered during the precipitation of tartronic acid.

Frequently Asked Questions (FAQs)

Q1: What are the key physical and chemical properties of this compound relevant to its precipitation?

A1: Understanding the fundamental properties of this compound is crucial for successful precipitation. Key properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₃H₄O₅[1]
Molecular Weight 120.06 g/mol [1]
Appearance White solid[2]
Melting Point 159 °C (decomposes)[2]
pKa₁ 2.42[3]
pKa₂ 4.54[3]
Solubility Soluble in water and alcohol. Slightly soluble in DMSO and Methanol.[3][4]

Q2: In which solvents is this compound soluble?

Q3: What is a common method for precipitating this compound?

A3: One documented method involves the use of a water-soluble salt, such as zinc chloride, to form an insoluble tartronate salt. This is followed by selective redissolution of the tartronate in a mineral acid.[5] Another general approach is to use an anti-solvent method, where a solvent in which this compound is insoluble is added to a solution of this compound, causing it to precipitate.

Q4: How does pH affect the precipitation of this compound?

A4: The pH of the solution is a critical factor in this compound precipitation. As a dicarboxylic acid with pKa values of 2.42 and 4.54, its charge state is pH-dependent.[3] At a pH below its pKa values, it will be in its less soluble, protonated form, favoring precipitation. Conversely, at a higher pH, it will exist in its more soluble, ionized (tartronate) form.

Troubleshooting Guides

Problem 1: Low or No Precipitate Yield

Possible Causes:

  • High Solubility: The concentration of this compound in the solution may not have reached supersaturation, meaning it is too soluble under the current conditions.

  • Incorrect Solvent/Anti-solvent Ratio: In anti-solvent precipitation, an insufficient amount of the anti-solvent has been added to induce precipitation.

  • pH is too High: The solution may be too basic, keeping the this compound in its soluble salt form.

  • Complex Formation: this compound may form soluble complexes with other components in the solution.

Solutions:

  • Increase Concentration: If possible, concentrate the solution by carefully evaporating the solvent.

  • Increase Anti-solvent Volume: Gradually add more of the anti-solvent while monitoring for the onset of precipitation.

  • Adjust pH: Lower the pH of the solution to below the pKa of this compound (ideally below 2.4) using a suitable acid.

  • Cooling: Lowering the temperature of the solution can decrease the solubility of this compound and promote precipitation.

Problem 2: Oily Precipitate or Amorphous Solid Forms Instead of Crystals

Possible Causes:

  • High Degree of Supersaturation: The solution is too concentrated, leading to rapid precipitation and preventing the formation of an ordered crystal lattice.

  • Presence of Impurities: Impurities can interfere with the crystallization process, leading to the formation of oils or amorphous solids.

  • Rapid Cooling: Cooling the solution too quickly can also lead to rapid precipitation and prevent proper crystal formation.

Solutions:

  • Reduce Supersaturation: Add a small amount of the original solvent to dissolve some of the precipitate and then allow it to re-precipitate more slowly.

  • Purify the Starting Material: If impurities are suspected, consider purifying the this compound solution before precipitation, for example, by using activated carbon to remove colored impurities.

  • Slow Cooling: Allow the solution to cool to room temperature slowly, and then transfer it to a colder environment (e.g., a refrigerator or ice bath).

Problem 3: Precipitate is Difficult to Filter or Appears Colloidal

Possible Causes:

  • Very Fine Particles: Rapid precipitation can lead to the formation of very small particles that are difficult to filter.

  • Colloidal Suspension: The precipitate may be forming a stable colloidal suspension.

Solutions:

  • Digestion: Gently heat the suspension (without boiling) for a period. This process, known as Ostwald ripening, encourages smaller particles to dissolve and redeposit onto larger ones, resulting in a more easily filterable precipitate.

  • Flocculating Agent: In some cases, adding a small amount of an appropriate flocculating agent can help to agglomerate the particles.

  • Centrifugation: If filtration is ineffective, consider using centrifugation to pellet the precipitate, followed by decantation of the supernatant.

Experimental Protocols

Protocol 1: Precipitation of this compound using an Anti-Solvent

This protocol describes a general method for precipitating this compound from an aqueous solution using a water-miscible organic solvent as an anti-solvent.

Materials:

  • Aqueous solution of this compound

  • Anti-solvent (e.g., isopropanol, acetone)

  • Beaker or flask

  • Stirring apparatus (magnetic stirrer and stir bar)

  • Filtration apparatus (e.g., Büchner funnel, filter paper, vacuum flask)

  • Drying oven

Methodology:

  • Place the aqueous solution of this compound in a beaker or flask equipped with a magnetic stir bar.

  • Begin stirring the solution at a moderate speed.

  • Slowly add the anti-solvent to the stirred solution. The addition rate should be slow enough to allow for localized supersaturation and crystal nucleation.

  • Continue adding the anti-solvent until a precipitate is observed. The total volume of anti-solvent required will depend on the initial concentration of this compound. A typical starting point is to add a volume of anti-solvent equal to or greater than the volume of the aqueous solution.

  • Once precipitation begins, continue to stir the mixture for a period (e.g., 30-60 minutes) to allow for complete precipitation.

  • Isolate the precipitate by vacuum filtration using a Büchner funnel and filter paper.

  • Wash the collected precipitate with a small amount of the anti-solvent to remove any residual soluble impurities.

  • Dry the precipitate in a vacuum oven at a suitable temperature (e.g., 40-50 °C) until a constant weight is achieved.

Protocol 2: Precipitation of this compound as a Zinc Salt

This protocol is based on a patented method for separating this compound from other organic acids like oxalic acid.[5]

Materials:

  • Solution containing this compound and other organic acids

  • Zinc chloride (ZnCl₂) solution

  • Mineral acid (e.g., hydrochloric acid, HCl)

  • Base (e.g., sodium hydroxide, NaOH)

  • pH meter

  • Filtration apparatus

  • Stirring apparatus

Methodology:

  • Adjust the pH of the solution containing this compound to a basic range (pH > 10) using a suitable base.

  • Slowly add a solution of zinc chloride to the basic solution while stirring. This will cause the precipitation of insoluble zinc tartronate and other zinc salts (e.g., zinc oxalate).

  • Continue adding the zinc chloride solution until the precipitation is complete.

  • Filter the precipitate to separate it from the supernatant.

  • Suspend the collected precipitate in water.

  • Slowly add a mineral acid (e.g., HCl) to the suspension while stirring and monitoring the pH. The tartronate salt will selectively redissolve at an acidic pH, while other salts like zinc oxalate may remain insoluble.

  • Once the this compound has redissolved, filter the solution to remove any remaining insoluble material.

  • The resulting filtrate is a solution of this compound.

Visualizations

Troubleshooting_Workflow start Precipitation Issue Observed check_yield Is the yield low or absent? start->check_yield check_form Is the precipitate oily or amorphous? check_yield->check_form No low_yield_solutions Increase Concentration Increase Anti-solvent Adjust pH Cool Solution check_yield->low_yield_solutions Yes check_filtration Is the precipitate difficult to filter? check_form->check_filtration No oily_solutions Reduce Supersaturation Purify Starting Material Slow Cooling check_form->oily_solutions Yes filtration_solutions Digest Precipitate Use Flocculant Centrifuge check_filtration->filtration_solutions Yes end Problem Resolved check_filtration->end No low_yield_solutions->end oily_solutions->end filtration_solutions->end

Caption: A logical workflow for troubleshooting common this compound precipitation issues.

Anti_Solvent_Precipitation A Start: Aqueous this compound Solution B Add Anti-solvent Slowly with Stirring A->B C Precipitate Formation (Nucleation and Growth) B->C D Continue Stirring for Complete Precipitation C->D E Isolate Precipitate by Filtration D->E F Wash Precipitate with Anti-solvent E->F G Dry Precipitate F->G H End: Pure this compound G->H

Caption: Experimental workflow for the anti-solvent precipitation of this compound.

References

Technical Support Center: Tartronic Acid Analysis by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated support center for scientists, researchers, and drug development professionals engaged in the analysis of tartronic acid using High-Performance Liquid Chromatography (HPLC). This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing your analytical methods, with a particular focus on flow rate optimization.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting flow rate for this compound analysis by HPLC?

A typical starting flow rate for the analysis of this compound on a standard analytical HPLC column (e.g., 4.6 mm internal diameter) is 1.0 mL/min.[1] This flow rate generally provides a good balance between analysis time and separation efficiency. However, the optimal flow rate can vary depending on the specific column dimensions, particle size, and mobile phase composition. For columns with smaller particle sizes (e.g., 1.8 µm), a higher optimal flow rate of around 2.0 mL/min may be appropriate.[2]

Q2: How does changing the flow rate affect my this compound separation?

Changing the flow rate has a direct impact on several key chromatographic parameters:

  • Analysis Time: Increasing the flow rate will decrease the retention time of this compound and other components, leading to a shorter analysis time. Conversely, decreasing the flow rate will prolong the analysis.

  • Resolution: Higher flow rates can lead to broader peaks and a decrease in resolution between this compound and other compounds in the sample.[3] This is because faster flow rates reduce the time for molecules to interact with the stationary phase, leading to less efficient separation.[3] Lowering the flow rate can sometimes improve resolution, but an excessively low flow rate can also lead to peak broadening due to diffusion.[2][4]

  • Back Pressure: Increasing the flow rate will lead to a proportional increase in system back pressure. It is crucial to ensure that the pressure does not exceed the limits of your HPLC system or column.

  • Peak Height and Area: With UV detection, reducing the flow rate can increase the peak area as the analyte spends more time in the detector cell, allowing for greater absorbance.[3]

Q3: My this compound peak is showing fronting. Can flow rate be the cause?

While flow rate can influence peak shape, peak fronting is more commonly associated with column overload, where too much sample is injected.[5] Consider diluting your sample and re-injecting before significantly altering the flow rate.

Q4: My this compound peak is tailing. Should I adjust the flow rate?

Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, or issues with the column itself. While adjusting the flow rate might have a minor effect, it is more effective to investigate other factors such as the mobile phase pH, buffer concentration, or potential column degradation.

Q5: Can I use a variable flow rate during my analysis of this compound?

While it is more common to use a constant (isocratic) flow rate, a variable flow rate program can be employed in some advanced applications to improve separation of complex mixtures.[4] However, for routine analysis of this compound, a constant flow rate is generally recommended for method robustness and reproducibility.[4]

Troubleshooting Guide: Optimizing Flow Rate

This guide will help you systematically troubleshoot and optimize the flow rate for your this compound analysis.

Issue 1: Poor Resolution Between this compound and an Impurity
Possible Cause Suggested Solution
Flow rate is too high.Decrease the flow rate in small increments (e.g., from 1.0 mL/min to 0.8 mL/min) and observe the effect on resolution. Be mindful of increasing analysis time.
Mobile phase composition is not optimal.Adjust the mobile phase strength or pH to improve selectivity between the peaks of interest.
Column is inefficient.Ensure the column is properly conditioned. If the problem persists, consider replacing the column.
Issue 2: Analysis Time is Too Long
Possible Cause Suggested Solution
Flow rate is too low.Gradually increase the flow rate (e.g., from 0.8 mL/min to 1.0 mL/min or 1.2 mL/min). Monitor the back pressure and ensure resolution remains acceptable.
Mobile phase is too weak.Increase the proportion of the stronger solvent in your mobile phase to decrease retention times.
Column dimensions are large.Consider using a shorter column or a column with a smaller particle size to reduce analysis time.
Issue 3: High System Back Pressure
Possible Cause Suggested Solution
Flow rate is too high for the column and system.Reduce the flow rate to a level that maintains the back pressure within the system's operational limits.
Blockage in the system.Check for blockages in the tubing, frits, or at the head of the column. A systematic check of system components may be necessary.
Mobile phase viscosity is high.If using a highly viscous mobile phase, consider adjusting its composition or increasing the column temperature to reduce viscosity and pressure.

Experimental Protocols

Protocol 1: Basic Isocratic HPLC Method for this compound

This protocol provides a starting point for the analysis of this compound.

Parameter Condition
Column Weak base anion exchange column or a C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[1][6]
Mobile Phase For a weak base anion column: Sodium sulfate solution. For a C18 column: 0.01 M Potassium Dihydrogen Phosphate, pH adjusted to 2.6 with Orthophosphoric Acid.[1]
Flow Rate 0.8 - 1.0 mL/min.[6]
Injection Volume 10 - 20 µL.[1][6]
Column Temperature 30 °C.[1]
Detection UV at 210 nm[1] or 215 nm.[6]

Visualizations

Logical Relationship of Flow Rate and HPLC Parameters

flow_rate Flow Rate analysis_time Analysis Time flow_rate->analysis_time Inversely Proportional resolution Resolution flow_rate->resolution Can Decrease if Too High back_pressure Back Pressure flow_rate->back_pressure Directly Proportional

Caption: Relationship between HPLC flow rate and key analytical parameters.

Troubleshooting Workflow for Flow Rate Optimization

start Start: Suboptimal Chromatogram check_resolution Is Resolution Poor? start->check_resolution decrease_flow Decrease Flow Rate check_resolution->decrease_flow Yes check_time Is Analysis Time Too Long? check_resolution->check_time No decrease_flow->check_time increase_flow Increase Flow Rate check_time->increase_flow Yes check_pressure Is Back Pressure Too High? check_time->check_pressure No increase_flow->check_pressure troubleshoot_blockage Troubleshoot System Blockage check_pressure->troubleshoot_blockage Yes end End: Optimized Flow Rate check_pressure->end No troubleshoot_blockage->end

Caption: A stepwise workflow for troubleshooting and optimizing HPLC flow rate.

References

Validation & Comparative

Tartronic Acid vs. Citric Acid: A Comparative Guide to Crystal Growth Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The formation of crystalline structures is a critical consideration in numerous scientific and industrial fields, from pharmaceutical drug development, where it can impact bioavailability and stability, to materials science and geology. The unsolicited growth of crystals can lead to significant challenges, such as the formation of kidney stones, industrial scaling, and compromised product quality. Consequently, the identification and application of effective crystal growth inhibitors are of paramount importance. This guide provides a detailed, evidence-based comparison of two such inhibitors: tartronic acid and citric acid.

Performance Comparison: this compound vs. Citric Acid

Both this compound and citric acid have demonstrated efficacy in inhibiting the growth of various crystals, most notably calcium oxalate, a primary component of kidney stones. While both are organic acids, their mechanisms of action and inhibitory efficiencies can differ based on the crystalline system and experimental conditions.

Recent studies indicate that this compound's efficacy in inhibiting the formation of calcium oxalate monohydrate (COM) stones is comparable to that of citric acid in in-vivo models of hyperoxaluria.[1][2] However, the fundamental mechanisms through which they achieve this inhibition are distinct. This compound has been shown to bind specifically to the apical surfaces of COM crystals, thereby arresting their growth.[1][2] In contrast, citric acid can induce the dissolution of existing crystals by creating localized strain within the crystal lattice.[3] Furthermore, citric acid has been observed to influence the water content of amorphous precipitates during the nucleation phase, which in turn affects the subsequent crystalline hydrate formation.[4][5]

The following table summarizes key quantitative data from comparative studies on the inhibition of calcium oxalate monohydrate (COM) crystal growth.

InhibitorConcentration (mM)Crystal MorphologyAspect Ratio ([1]/[4]) ChangeReference
Control (None) 0Typical COM morphologyBaseline[1]
This compound 0.1Modified, development of (001) surfaceIncreased[1]
Citric Acid 0.1Modified, development of (001) surfaceIncreased[1]

Experimental Protocols

The evaluation of crystal growth inhibitors necessitates robust and reproducible experimental methodologies. Below are detailed protocols for key experiments cited in the comparative analysis of this compound and citric acid.

Bulk Crystallization Assay

This method is employed to assess the overall inhibitory effect of a substance on crystal formation in a supersaturated solution.

Objective: To determine the extent of crystal growth inhibition by measuring changes in turbidity or by analyzing the final crystal mass and morphology.

Materials:

  • Supersaturated solution of the crystallizing substance (e.g., calcium oxalate)

  • Inhibitor stock solutions (this compound, citric acid)

  • Control solution (without inhibitor)

  • Spectrophotometer or analytical balance

  • Scanning Electron Microscope (SEM)

Procedure:

  • Prepare a metastable supersaturated solution of the substance of interest (e.g., by mixing solutions of calcium chloride and sodium oxalate).

  • Aliquot the supersaturated solution into separate vessels.

  • Add varying concentrations of the inhibitor (this compound or citric acid) to the respective vessels. A control vessel with no inhibitor should also be prepared.

  • Incubate the solutions at a constant temperature for a defined period (e.g., 24 hours).

  • Measure the turbidity of the solutions at regular intervals using a spectrophotometer to monitor the kinetics of crystallization.

  • After the incubation period, filter the crystals from the solution.

  • Dry and weigh the collected crystals to determine the final crystal mass.

  • Analyze the morphology and size of the crystals using Scanning Electron Microscopy (SEM).

In Situ Atomic Force Microscopy (AFM)

AFM allows for the real-time visualization of crystal growth at the nanoscale, providing insights into the specific interactions between inhibitors and crystal surfaces.

Objective: To directly observe the effect of inhibitors on the growth of specific crystal faces.

Materials:

  • AFM instrument

  • Substrate for crystal growth

  • Supersaturated solution of the crystallizing substance

  • Inhibitor solutions

Procedure:

  • A seed crystal is attached to a substrate and placed in the AFM fluid cell.

  • A supersaturated solution of the crystallizing substance is passed over the seed crystal, and crystal growth is initiated.

  • The AFM is used to image the growth of specific crystal faces in real-time.

  • Once a stable growth rate is established, the inhibitor solution (this compound or citric acid) is introduced into the fluid cell.

  • The AFM is used to continuously monitor and record the changes in the crystal surface morphology and step growth velocity in the presence of the inhibitor.

Visualizing the Comparison

The following diagram illustrates the logical workflow for comparing the efficacy of this compound and citric acid as crystal growth inhibitors.

G Comparative Analysis of Crystal Growth Inhibitors cluster_inhibitors Inhibitors cluster_experiments Experimental Evaluation cluster_analysis Data Analysis This compound This compound Bulk Crystallization Bulk Crystallization This compound->Bulk Crystallization In Situ AFM In Situ AFM This compound->In Situ AFM Citric Acid Citric Acid Citric Acid->Bulk Crystallization Citric Acid->In Situ AFM SEM Imaging SEM Imaging Bulk Crystallization->SEM Imaging Inhibition Efficiency Inhibition Efficiency Bulk Crystallization->Inhibition Efficiency Mechanism of Action Mechanism of Action In Situ AFM->Mechanism of Action Morphological Changes Morphological Changes SEM Imaging->Morphological Changes Conclusion Conclusion Inhibition Efficiency->Conclusion Mechanism of Action->Conclusion Morphological Changes->Conclusion G Inhibitor Mechanisms of Action cluster_crystal Growing Crystal cluster_inhibitors Inhibitors cluster_effects Inhibitory Effects Crystal Surface Crystal Surface Surface Binding & Growth Arrest Surface Binding & Growth Arrest Crystal Surface->Surface Binding & Growth Arrest Lattice Strain & Dissolution Lattice Strain & Dissolution Crystal Surface->Lattice Strain & Dissolution This compound This compound This compound->Crystal Surface Binds to apical faces This compound->Surface Binding & Growth Arrest Citric Acid Citric Acid Citric Acid->Crystal Surface Adsorbs on surfaces Citric Acid->Lattice Strain & Dissolution Amorphous Phase Modulation Amorphous Phase Modulation Citric Acid->Amorphous Phase Modulation Influences nucleation

References

A Comparative Analysis of Tartronic Acid and Malonic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of dicarboxylic acids, tartronic acid and malonic acid present distinct profiles in their physicochemical properties, biological activities, and therapeutic potentials. This guide offers a detailed comparative analysis of these two molecules, providing researchers, scientists, and drug development professionals with a comprehensive overview supported by experimental data and methodologies.

Physicochemical Properties: A Tale of Two Dicarboxylic Acids

Structurally, both this compound (2-hydroxypropanedioic acid) and malonic acid (propanedioic acid) are three-carbon dicarboxylic acids. The key distinction is the presence of a hydroxyl group on the alpha-carbon of this compound, which significantly influences its properties.[1][2]

PropertyThis compoundMalonic AcidReference(s)
Molecular Formula C₃H₄O₅C₃H₄O₄[3]
Molecular Weight 120.06 g/mol 104.06 g/mol [3]
Melting Point 159 °C (decomposes)135-137 °C (decomposes)[1]
pKa1 ~2.22.83
pKa2 ~4.35.69
Water Solubility High763 g/L
LogP (Octanol-Water Partition Coefficient) -1.1 (estimated)-0.81

Biological Activities and Therapeutic Applications: Divergent Paths

While structurally similar, tartronic and malonic acid exhibit markedly different biological activities and, consequently, therapeutic applications.

Malonic Acid: A Classic Enzyme Inhibitor and Building Block

Malonic acid is renowned in biochemistry as a classic competitive inhibitor of succinate dehydrogenase (Complex II) in the mitochondrial electron transport chain.[4] This inhibition occurs due to its structural similarity to the enzyme's natural substrate, succinate. By binding to the active site without undergoing a reaction, malonate blocks the conversion of succinate to fumarate, thereby impeding cellular respiration.[4]

In the realm of drug development, malonic acid and its esters are crucial building blocks in the synthesis of a variety of pharmaceuticals, including barbiturates and vitamins B1 and B6.[5] Its derivatives are also explored for their potential as non-peptidic inhibitors of enzymes like human neutrophil collagenase (MMP8).

This compound: An Emerging Player in Metabolic Regulation and Disease

This compound is gaining attention for its distinct biological roles. Recent research has highlighted its potential as a potent inhibitor of pathological calcium oxalate crystallization, the primary cause of kidney stones.[6] In vivo studies have shown its efficacy to be comparable to citric acid, the current standard preventative treatment.[6]

Furthermore, this compound has been shown to influence lipid metabolism. Under high-fat diet conditions, it promotes de novo lipogenesis by upregulating acetyl-CoA and malonyl-CoA levels, while inhibiting carnitine palmitoyltransferase I (CPT-1β), a key enzyme in fatty acid oxidation.[7] This suggests a complex regulatory role in cellular energy homeostasis. Some studies have also pointed to its potential in inhibiting aerobic glycolysis in certain cancer cells.[8]

Signaling Pathways: A Glimpse into their Molecular Mechanisms

The distinct biological effects of tartronic and malonic acid stem from their differential engagement with cellular signaling pathways.

Malonic Acid and the Regulation of Fatty Acid Synthesis

The primary signaling role of malonic acid is mediated through its activated form, malonyl-CoA. Malonyl-CoA is a critical regulator of fatty acid metabolism, acting as a potent allosteric inhibitor of carnitine palmitoyltransferase 1 (CPT1). This inhibition prevents the transport of fatty acids into the mitochondria for oxidation, thereby ensuring that newly synthesized fatty acids are not immediately degraded. The synthesis of malonyl-CoA itself is tightly regulated by the enzyme acetyl-CoA carboxylase (ACC), which is under the control of hormones like insulin and glucagon.[9][10]

Malonic_Acid_Signaling cluster_cytosol Cytosol cluster_mitochondria Mitochondria Insulin Insulin ACC Acetyl-CoA Carboxylase (ACC) Insulin->ACC + Acetyl_CoA Acetyl-CoA Malonyl_CoA Malonyl-CoA Acetyl_CoA->Malonyl_CoA ACC FAS Fatty Acid Synthase (FAS) Malonyl_CoA->FAS CPT1 Carnitine Palmitoyl- transferase 1 (CPT1) Malonyl_CoA->CPT1 - Fatty_Acids Fatty Acids FAS->Fatty_Acids Fatty_Acyl_CoA Fatty Acyl-CoA Beta_Oxidation β-Oxidation Fatty_Acyl_CoA->Beta_Oxidation CPT1 Tartronic_Acid_Signaling cluster_cell Cell Tartronic_Acid This compound Metabolic_Pathways Upstream Metabolic Pathways Tartronic_Acid->Metabolic_Pathways CPT1b CPT-1β Tartronic_Acid->CPT1b - Acetyl_CoA Acetyl-CoA Metabolic_Pathways->Acetyl_CoA + Malonyl_CoA Malonyl-CoA Acetyl_CoA->Malonyl_CoA + FAS Fatty Acid Synthase (FAS) Malonyl_CoA->FAS Lipogenesis Lipogenesis FAS->Lipogenesis Fatty_Acid_Oxidation Fatty Acid Oxidation CPT1b->Fatty_Acid_Oxidation SDH_Inhibition_Workflow A Prepare Mitochondrial Fractions D Add Mitochondrial Fractions A->D B Prepare Reaction Mixture (Buffer, DCPIP, PMS) C Add Inhibitors (this compound, Malonic Acid) B->C C->D E Measure Absorbance at 600 nm D->E F Calculate Reaction Rates and IC50 E->F Crystallization_Assay_Workflow A Prepare CaCl2 and Na2C2O4 Solutions C Mix CaCl2 and Inhibitor A->C B Prepare Inhibitor Solutions (this compound, Malonic Acid) B->C D Add Na2C2O4 to Initiate Crystallization C->D E Monitor Turbidity at 620 nm D->E F Calculate % Inhibition of Nucleation and Aggregation E->F

References

validating tartronic acid as a lipogenesis promoter

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis for Researchers and Drug Development Professionals

This guide provides an objective comparison of tartronic acid's performance as a lipogenesis promoter against established alternatives, supported by experimental data. It is designed for researchers, scientists, and professionals in drug development seeking to understand the mechanisms and potential applications of this emerging compound.

Executive Summary

This compound, a dicarboxylic acid, has been identified as a potent promoter of de novo lipogenesis.[1] Recent studies demonstrate its capability to enhance lipid accumulation in adipocytes by modulating key regulatory pathways. This guide compares the effects of this compound with insulin, a well-known hormonal promoter of lipogenesis, and quercetin, a flavonoid known for its lipogenesis-inhibiting properties. The data presented herein is derived from studies on the 3T3-L1 adipocyte cell line, a standard model for studying adipogenesis.

Comparative Performance Data

The following tables summarize the quantitative effects of this compound, insulin, and quercetin on key markers of lipogenesis in 3T3-L1 adipocytes.

Table 1: Effect on the Expression of Key Lipogenic Proteins

CompoundTarget ProteinChange in Protein Expression (relative to control)Cell TypeReference
This compound FABP4Increased3T3-L1 adipocytes[1]
PPARγIncreased3T3-L1 adipocytes[1]
SREBP-1Increased3T3-L1 adipocytes[1]
Insulin SREBP-1c~3-fold increase in mRNA3T3-L1 adipocytes[2]
FABP4Potent Inducer3T3-L1 adipocytes[3]
PPARγPotent Inducer[4]
Quercetin PPARγSignificant decrease in mRNA3T3-L1 adipocytes[2][5]
SREBP-1cDecrease in protein levels3T3-L1 maturing preadipocytes[6]

Table 2: Effect on Key Lipogenic Metabolites

CompoundMetaboliteChange in Concentration (relative to control)Cell TypeReference
This compound Acetyl-CoASignificantly upregulated3T3-L1 adipocytes[1]
Malonyl-CoASignificantly upregulated3T3-L1 adipocytes[1]
Insulin Malonyl-CoA2 to 6-fold increaseRat soleus muscle[7]
Quercetin Acetyl-CoAInhibition of Acetyl-CoA CarboxylaseHepG2 cells[8]

Signaling Pathways and Experimental Workflow

To visually represent the mechanisms of action and experimental procedures, the following diagrams are provided.

Lipogenesis_Pathway Figure 1: Proposed Signaling Pathway of this compound in Lipogenesis cluster_extracellular Extracellular cluster_cell Adipocyte cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Insulin Insulin IR Insulin Receptor Insulin->IR IRS IRS IR->IRS PI3K PI3K IRS->PI3K Akt Akt PI3K->Akt SREBP1c SREBP-1c Akt->SREBP1c SREBP1c_n SREBP-1c SREBP1c->SREBP1c_n PPARg PPARγ FABP4 FABP4 Triglycerides Triglycerides FABP4->Triglycerides Facilitates FA uptake Lipid_Droplet Lipid Droplet PPARg_n PPARγ SREBP1c_n->PPARg_n Upregulates PPARg_n->FABP4 Upregulates Glucose Glucose Acetyl_CoA Acetyl_CoA Glucose->Acetyl_CoA Glycolysis Malonyl_CoA Malonyl_CoA Acetyl_CoA->Malonyl_CoA ACC Fatty_Acids Fatty_Acids Malonyl_CoA->Fatty_Acids FAS Fatty_Acids->Triglycerides CPT1b CPT-1β Fatty_Acids->CPT1b Fatty Acid Oxidation Triglycerides->Lipid_Droplet Tartronic_Acid This compound Tartronic_Acid->Acetyl_CoA Tartronic_Acid->Malonyl_CoA Tartronic_Acid->CPT1b

Caption: Proposed mechanism of this compound-induced lipogenesis.

Experimental_Workflow Figure 2: Experimental Workflow for Validating Lipogenesis Modulators cluster_culture Cell Culture & Differentiation cluster_treatment Treatment cluster_analysis Analysis Start Seed 3T3-L1 preadipocytes Confluence Grow to confluence Start->Confluence Induction Induce differentiation (MDI) Confluence->Induction Maturation Mature into adipocytes Induction->Maturation Treatment Treat with this compound, Insulin, or Quercetin Maturation->Treatment Harvest Harvest cells Treatment->Harvest Lipid_Staining Oil Red O Staining Treatment->Lipid_Staining Protein_Analysis Western Blot for FABP4, PPARγ, SREBP-1 Harvest->Protein_Analysis Metabolite_Analysis LC-MS/MS for Acetyl-CoA & Malonyl-CoA Harvest->Metabolite_Analysis

Caption: Workflow for assessing lipogenesis modulation in 3T3-L1 adipocytes.

Experimental Protocols

3T3-L1 Preadipocyte Differentiation
  • Cell Seeding: 3T3-L1 preadipocytes are seeded in a culture plate and grown in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) until they reach confluence.

  • Initiation of Differentiation (Day 0): Two days post-confluence, the medium is replaced with a differentiation medium containing DMEM, 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin (MDI).

  • Progression of Differentiation (Day 2): The MDI medium is replaced with DMEM containing 10% FBS and 10 µg/mL insulin.

  • Maintenance (Day 4 onwards): The medium is replaced with DMEM containing 10% FBS every two days until the cells are fully differentiated (typically day 8-10), characterized by the accumulation of lipid droplets.

Western Blot Analysis for Lipogenic Proteins
  • Protein Extraction: Differentiated 3T3-L1 adipocytes are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against FABP4, PPARγ, and SREBP-1 overnight at 4°C.

  • Secondary Antibody and Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Measurement of Acetyl-CoA and Malonyl-CoA by LC-MS/MS
  • Metabolite Extraction: Differentiated 3T3-L1 adipocytes are washed with ice-cold PBS, and metabolites are extracted using a cold solvent mixture (e.g., 80% methanol).

  • Sample Preparation: The cell extracts are centrifuged to pellet debris, and the supernatant is collected and dried under nitrogen.

  • LC-MS/MS Analysis: The dried metabolites are reconstituted in a suitable solvent and injected into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. Acetyl-CoA and malonyl-CoA are separated by liquid chromatography and detected and quantified by mass spectrometry based on their specific mass-to-charge ratios.

Oil Red O Staining for Lipid Accumulation
  • Fixation: Differentiated 3T3-L1 adipocytes are washed with PBS and fixed with 10% formalin for at least 30 minutes.

  • Staining: The fixed cells are washed with water and then with 60% isopropanol. Subsequently, the cells are stained with a freshly prepared Oil Red O working solution for 20-30 minutes at room temperature.

  • Washing and Visualization: The staining solution is removed, and the cells are washed with water. The lipid droplets stained in red can be visualized and imaged using a microscope.

  • Quantification: To quantify the lipid accumulation, the stained lipid droplets are eluted with 100% isopropanol, and the absorbance of the eluate is measured at a wavelength of 490-520 nm.[5][6][9][10]

Conclusion

The presented data validates this compound as a significant promoter of lipogenesis. Its mechanism of action appears to involve the upregulation of key lipogenic transcription factors and the increased provision of substrates for fatty acid synthesis, coupled with the inhibition of fatty acid oxidation. When compared to the potent hormonal inducer, insulin, this compound demonstrates a comparable effect on the lipogenic machinery. In contrast, its effects are opposite to those of the lipogenesis inhibitor, quercetin. These findings position this compound as a valuable tool for researchers studying lipid metabolism and as a potential candidate for applications requiring the enhancement of lipogenesis. Further investigation into its in vivo efficacy and safety is warranted.

References

A Comparative Analysis of Tartronic Acid and Other Hydroxy Acids for Dermatological Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of tartronic acid against other commonly used hydroxy acids in dermatology, including glycolic acid, lactic acid, and salicylic acid. The information is compiled from various scientific sources to aid in research and development of novel skincare and therapeutic formulations.

Introduction to Hydroxy Acids

Hydroxy acids are a class of chemical compounds widely used in dermatology and cosmetics for their exfoliative, anti-aging, and skin-rejuvenating properties. They are broadly categorized into alpha-hydroxy acids (AHAs), beta-hydroxy acids (BHAs), and polyhydroxy acids (PHAs), each with distinct mechanisms of action and clinical efficacies. This guide focuses on a comparative analysis of this compound, an emerging AHA, with established AHAs like glycolic and lactic acid, and the BHA salicylic acid.

Quantitative Comparison of Efficacy

The following tables summarize the available quantitative data from clinical and in-vitro studies on the efficacy of this compound and other selected hydroxy acids.

Table 1: Hyperpigmentation Reduction

Hydroxy AcidConcentrationTreatment DurationMelanin Index Reduction (%)Study Reference
This compoundNot Specified12 weeks18%[1]
Glycolic AcidNot Specified12 weeks27%[1]
Salicylic Acid (30% peel)30%3 months (bi-weekly)Statistically significant reduction in post-acne hyperpigmentation[2]
Glycolic Acid (35% peel)35%12 weeks70.55% reduction in post-acne hyperpigmentation index[3]
Salicylic-Mandelic Acid (20%/10% peel)20%/10%12 weeks74.14% reduction in post-acne hyperpigmentation index[3]

Table 2: Anti-Wrinkle and Skin Texture Improvement

Hydroxy AcidConcentrationTreatment DurationObservationStudy Reference
This compoundNot SpecifiedNot SpecifiedComparable to glycolic acid in improving skin texture and fine lines[1]
Glycolic Acid (5% cream)5%3 monthsTrend towards wrinkle reduction, statistically significant improvement in skin texture[[“]]
Glycolic Acid (peels)20-70%Multiple sessionsSignificant reduction in fine wrinkles[[“]]
Lactic Acid (12% formulation)12%12 weeks (twice weekly)Significant improvement in skin smoothness and firmness[6]

Table 3: Skin Hydration and Barrier Function

Hydroxy AcidConcentrationTreatment DurationObservationStudy Reference
Lactic AcidNot SpecifiedNot SpecifiedActs as a humectant, improves skin's natural moisture factor[6]
Lactic Acid (4% lotion)4%4 weeks (twice daily)Reinforced lipid barrier and reduced signs of skin xerosis[7]
Lactic AcidNot SpecifiedIn vitro~300% increase in ceramide levels in epidermal cells[7][8]

Table 4: Irritation Potential

Hydroxy AcidConcentrationObservationStudy Reference
This compoundEquivalent to Glycolic AcidErythema score of 0.8 (on a 4-point scale)[1]
Glycolic AcidEquivalent to this compoundErythema score of 2.3 (on a 4-point scale)[1]

Experimental Protocols

Detailed experimental protocols for this compound in dermatological applications are not widely available in the reviewed literature. However, the following general methodologies are commonly employed in the evaluation of hydroxy acids.

General In-Vivo Study Protocol for Efficacy Assessment
  • Subject Recruitment: A cohort of subjects with specific skin concerns (e.g., photoaging, hyperpigmentation) is recruited. Inclusion and exclusion criteria are strictly defined.

  • Product Formulation: Test formulations containing the hydroxy acid at a specified concentration and pH, along with a vehicle control (placebo), are prepared.

  • Treatment Protocol: Subjects are instructed to apply the assigned formulation to a specific area (e.g., face, forearm) for a defined period (e.g., 4-12 weeks) and frequency (e.g., once or twice daily).

  • Efficacy Evaluation:

    • Clinical Assessment: Dermatologists assess changes in skin parameters (e.g., wrinkle depth, hyperpigmentation intensity) using standardized grading scales at baseline and subsequent follow-up visits.

    • Instrumental Measurement: Non-invasive instruments are used to quantify changes:

      • Wrinkle Analysis: Silicone replicas of the skin surface are analyzed by image analysis to measure wrinkle depth and length.

      • Hyperpigmentation: A mexameter or chromameter is used to measure the melanin index.

      • Skin Hydration: A corneometer or TEWL (Transepidermal Water Loss) meter is used to assess skin hydration and barrier function.

  • Safety and Tolerability Assessment: Any adverse events, such as erythema, scaling, or stinging, are recorded at each visit.

General In-Vitro Study Protocol for Mechanism of Action
  • Cell Culture: Human dermal fibroblasts or epidermal keratinocytes are cultured under standard laboratory conditions.

  • Treatment: Cells are treated with varying concentrations of the hydroxy acid for specific time periods.

  • Analysis:

    • Collagen Synthesis: The production of procollagen type I is quantified using ELISA or Western blotting.

    • Gene Expression Analysis: Real-time PCR is used to measure the expression of genes related to collagen synthesis (e.g., COL1A1), matrix metalloproteinases (MMPs), and inflammatory cytokines.

    • Signaling Pathway Analysis: Western blotting is used to detect the phosphorylation status of key proteins in signaling pathways like MAP kinase or NF-κB.

Signaling Pathways and Mechanisms of Action

The efficacy of hydroxy acids is attributed to their ability to modulate various cellular signaling pathways.

This compound

Specific signaling pathways for this compound in skin cells have not been extensively elucidated in the available literature. As an alpha-hydroxy acid, it is presumed to share some mechanisms with other AHAs, such as exfoliation by disrupting corneocyte adhesion.

Glycolic Acid

Glycolic acid has been shown to modulate dermal matrix metabolism through the release of cytokines, such as Interleukin-1 alpha (IL-1α), from keratinocytes. This, in turn, influences fibroblast activity, leading to increased collagen synthesis.[1]

Glycolic_Acid_Pathway GA Glycolic Acid Keratinocyte Keratinocyte GA->Keratinocyte Stimulates IL1a IL-1α Release Keratinocyte->IL1a Fibroblast Fibroblast IL1a->Fibroblast Activates Collagen Increased Collagen Synthesis Fibroblast->Collagen Matrix Matrix Degradation Modulation Fibroblast->Matrix

Glycolic Acid Signaling Cascade

Lactic Acid

Lactic acid has been found to exert its effects, at least in part, through the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which can lead to the modulation of Activator Protein-1 (AP-1) and Matrix Metalloproteinases (MMPs), ultimately affecting collagen degradation.

Lactic_Acid_Pathway LA Lactic Acid Cell Skin Cell (e.g., Fibroblast) LA->Cell MAPK MAPK Pathway (ERK, JNK, p38) Cell->MAPK AP1 AP-1 Activation MAPK->AP1 MMPs MMP Expression AP1->MMPs Collagen Collagen Degradation MMPs->Collagen Modulates

Lactic Acid and the MAPK Pathway

Salicylic Acid

Salicylic acid, a BHA, has been shown to decrease lipogenesis in sebocytes by downregulating the AMP-activated protein kinase (AMPK)/sterol regulatory element-binding protein-1 (SREBP-1) pathway. It also exhibits anti-inflammatory properties by suppressing the NF-κB pathway.[9]

Salicylic_Acid_Pathway SA Salicylic Acid Sebocyte Sebocyte SA->Sebocyte AMPK_SREBP1 AMPK/SREBP-1 Pathway Sebocyte->AMPK_SREBP1 NFkB NF-κB Pathway Sebocyte->NFkB Lipogenesis Decreased Lipogenesis AMPK_SREBP1->Lipogenesis Downregulates Inflammation Reduced Inflammation NFkB->Inflammation Suppresses

Salicylic Acid's Dual Action

Discussion and Conclusion

The available data suggests that this compound is a promising alpha-hydroxy acid with potential applications in dermatology. Its efficacy in improving skin texture and fine lines appears comparable to glycolic acid, with a significantly lower potential for skin irritation.[1] This favorable tolerability profile makes it a compelling candidate for formulations aimed at individuals with sensitive skin.

However, in terms of hyperpigmentation reduction, the current data indicates that glycolic acid may have a superior effect.[1] It is important to note that the data for this compound is still limited, and further research with well-controlled, head-to-head comparative studies is necessary to fully elucidate its efficacy profile.

Glycolic and lactic acids remain the most extensively studied AHAs with a robust body of evidence supporting their efficacy in treating photoaging, hyperpigmentation, and improving skin hydration. Salicylic acid, as a BHA, continues to be a cornerstone in the management of acne-prone and oily skin due to its lipophilic nature and ability to penetrate pores.

Future research should focus on conducting rigorous clinical trials to generate more quantitative data on the efficacy of this compound for various dermatological indications. Elucidating its specific molecular mechanisms and signaling pathways in skin cells will also be crucial for optimizing its use in therapeutic and cosmetic formulations. The synergistic potential of combining this compound with other active ingredients also warrants investigation.

References

Tartronic Acid Demonstrates Efficacy in Mitigating Kidney Stone Formation in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of in vivo studies reveals the potential of tartronic acid as a therapeutic agent for nephrolithiasis, with performance comparable to the current standard of care, citric acid.

Researchers in the field of urology and drug development are continually seeking more effective treatments for kidney stones, a prevalent and recurrent condition. Recent in vivo research has highlighted this compound as a promising candidate for inhibiting the formation of calcium oxalate kidney stones, the most common type of kidney stone. Preclinical studies in mouse models of hyperoxaluria have shown that this compound significantly reduces the deposition of calcium oxalate crystals in the kidneys and alleviates associated renal injury.

Comparative Efficacy of this compound

In a glyoxylate-induced mouse model of nephrocalcinosis, this compound was found to be as effective as citric acid in preventing stone formation and reducing kidney-related damage.[1][2][3] This is a significant finding, as citric acid (often administered as potassium citrate) is a widely used preventative treatment for recurrent kidney stones.

The in vivo efficacy of this compound is attributed to its ability to bind to the growing surfaces of calcium oxalate monohydrate (COM) crystals, thereby inhibiting their growth.[1][2] This mechanism has been confirmed through in situ atomic force microscopy.[1][2]

Quantitative Analysis of In Vivo Studies

The following table summarizes the key quantitative data from a comparative in vivo study evaluating the effects of this compound (TA) and citric acid (CA) in a glyoxylate-induced mouse model of kidney stones.

ParameterControl (Glyoxylate)This compound (TA) TreatedCitric Acid (CA) Treated
Renal Function Markers
Plasma BUNIncreasedSignificantly ReducedSignificantly Reduced
Serum CreatinineIncreasedSignificantly ReducedSignificantly Reduced
Kidney/Body Weight RatioIncreasedSignificantly ReducedSignificantly Reduced
Renal Injury and Inflammation Markers (mRNA Expression)
KIM-1 (Kidney Injury Molecule-1)UpregulatedSignificantly LowerSignificantly Lower
NGAL (Neutrophil Gelatinase-Associated Lipocalin)UpregulatedSignificantly LowerSignificantly Lower
MCP-1 (Monocyte Chemoattractant Protein-1)UpregulatedSignificantly LowerSignificantly Lower
OPN (Osteopontin)UpregulatedSignificantly LowerSignificantly Lower
Histological Analysis
Calcium Oxalate Crystal DepositionSevereDramatically ReducedDramatically Reduced

Note: "Increased" and "Upregulated" are relative to a healthy control group. "Significantly Reduced" and "Significantly Lower" are in comparison to the Control (Glyoxylate) group.[1]

Experimental Protocols

A detailed methodology for a key in vivo experiment is provided below:

Glyoxylate-Induced Nephrocalcinosis Mouse Model

  • Animal Model: Male C57BL/6 mice are typically used for this model.

  • Induction of Nephrocalcinosis: Mice are administered glyoxylate (60 mg/kg/day) via intraperitoneal injection for 14 consecutive days to induce hyperoxaluria and subsequent calcium oxalate crystal deposition in the kidneys.[1]

  • Treatment Groups:

    • Control Group: Receives glyoxylate and a saline injection.

    • This compound (TA) Group: Receives glyoxylate and this compound (187.5 mg/kg, corresponding to 1.56 mmol/kg) administered via intraperitoneal injection twice daily.[1]

    • Citric Acid (CA) Group (Positive Control): Receives glyoxylate and citric acid (300 mg/kg, corresponding to 1.56 mmol/kg) administered via intraperitoneal injection twice daily.[1]

  • Sample Collection and Analysis (Day 14):

    • Blood samples are collected to measure plasma blood urea nitrogen (BUN) and serum creatinine levels, which are indicators of kidney function.[1]

    • Mice are euthanized, and kidneys are harvested. The kidney-to-body weight ratio is calculated.[1]

    • One kidney is fixed and sectioned for histological analysis. Von Kossa staining is used to visualize and quantify calcium oxalate crystal deposition.[1]

    • The other kidney is used for RNA extraction. Quantitative polymerase chain reaction (qPCR) is performed to measure the mRNA expression levels of kidney injury markers (KIM-1, NGAL), an inflammatory marker (MCP-1), and a protein associated with stone formation (OPN).[1]

Visualizing the Experimental Workflow

The following diagram illustrates the workflow of the in vivo validation study.

experimental_workflow cluster_setup Animal Model Setup cluster_induction Induction & Treatment (14 Days) cluster_analysis Analysis (Day 14) start Select Male C57BL/6 Mice groups Divide into Control, TA, and CA Groups start->groups induction Induce Nephrocalcinosis (Glyoxylate IP Injection) groups->induction groups->induction treatment Administer Treatments (Saline, TA, or CA IP) induction->treatment blood Blood Collection (BUN, Creatinine) induction:e->blood:w harvest Kidney Harvesting (Weight Measurement) histo Histology (Von Kossa Staining) harvest->histo qpcr qPCR Analysis (KIM-1, NGAL, MCP-1, OPN) harvest->qpcr

In vivo experimental workflow for validating this compound's effect.

Potential Signaling Pathways in Oxalate-Induced Renal Injury

While the primary mechanism of this compound appears to be the direct inhibition of crystal growth, the underlying cellular signaling pathways affected by hyperoxaluria-induced renal injury are complex. Studies have implicated the endoplasmic reticulum stress (ERS) and reactive oxygen species (ROS) in activating the NF-κB signaling pathway in renal tubular epithelial cells exposed to high oxalate levels.[4] This activation can lead to inflammation and apoptosis, contributing to kidney damage. Further research is needed to determine if this compound directly modulates these or other signaling pathways to exert its protective effects beyond crystal growth inhibition.

signaling_pathway cluster_stress Cellular Stressors cluster_response Cellular Response cluster_pathway Signaling Pathway cluster_outcome Pathological Outcomes oxalate High Oxalate Levels ers Endoplasmic Reticulum Stress (ERS) oxalate->ers ros Reactive Oxygen Species (ROS) oxalate->ros nfkb NF-κB Pathway Activation ers->nfkb ros->nfkb inflammation Inflammation nfkb->inflammation apoptosis Apoptosis nfkb->apoptosis injury Renal Tubular Injury inflammation->injury apoptosis->injury

Oxalate-induced renal injury signaling pathway.

References

Tartronic Acid's Dichotomous Role in Lipid Metabolism: A Comparative Analysis in High-Fat vs. Fat-Deficient Diets

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[CITY, STATE] – [Date] – A comprehensive analysis of tartronic acid's effects on lipid metabolism reveals a paradoxical functional shift dependent on dietary fat content. While traditionally considered an inhibitor of carbohydrate-to-fat conversion in fat-deficient conditions, recent evidence demonstrates that in the context of a high-fat diet, this compound promotes lipogenesis and exacerbates obesity-related phenotypes. This comparison guide synthesizes the available experimental data, providing researchers, scientists, and drug development professionals with a clear overview of this compound's contrasting metabolic roles.

Abstract

This compound, a dicarboxylic acid, exhibits a dual regulatory function in lipid metabolism that is contingent on the dietary fat environment. Under fat-deficient conditions, it is purported to inhibit the conversion of carbohydrates into fat.[1][2] However, in a high-fat dietary setting, this compound has been shown to promote weight gain, induce adipocyte hypertrophy, and lead to lipid accumulation in the liver.[1][2] This guide provides a detailed comparison of these opposing effects, supported by experimental data from in vivo and in vitro studies.

I. Comparison of this compound's Effects

FeatureHigh-Fat DietFat-Deficient Diet (Hypothesized)
Primary Metabolic Effect Promotes de novo lipogenesisInhibits conversion of carbohydrates to fat
Body Weight IncreasedPotentially decreased or maintained
Adipose Tissue Adipocyte hypertrophyReduction in fat storage
Liver Lipid accumulationReduced hepatic lipid synthesis
Key Molecular Mechanisms Upregulation of acetyl-CoA and malonyl-CoA, inhibition of CPT-1β, increased expression of FABP-4, PPARγ, and SREBP-1Inhibition of enzymes involved in converting carbohydrates to fatty acids (specifics not detailed in literature)

II. Experimental Data: High-Fat Diet

A key study by Shi et al. (2020) provides substantial evidence for the lipogenic role of this compound in the presence of a high-fat diet.

In Vivo Mouse Model (C57BL/6J)
ParameterControl (High-Fat Diet)This compound (High-Fat Diet)Percentage Change
Body Weight Gain BaselineSignificantly IncreasedData not quantified
Epididymal White Adipose Tissue Normal for HFDAdipocyte hypertrophyData not quantified
Liver Normal for HFDSignificant lipid accumulationData not quantified
Acetyl-CoA Content BaselineSignificantly UpregulatedData not quantified
Malonyl-CoA Content BaselineSignificantly UpregulatedData not quantified
CPT-1β Protein Expression BaselineInhibitedData not quantified
In Vitro Adipocyte Model (3T3-L1)

| Parameter | Control | this compound | Outcome | |---|---|---| | Adipocyte Differentiation | Baseline | Promoted | Increased differentiation | | FABP-4 Protein Expression | Baseline | Increased | Promotes lipid uptake | | PPARγ Protein Expression | Baseline | Increased | Key adipogenesis regulator | | SREBP-1 Protein Expression | Baseline | Increased | Master regulator of lipogenesis |

III. Experimental Protocols

High-Fat Diet Study Protocol (Adapted from Shi et al., 2020)
  • Animal Model: Male C57BL/6J mice.

  • Acclimatization: Mice were housed under standard conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water for one week prior to the experiment.

  • Diet Groups:

    • Control Group: Fed a high-fat diet.

    • Experimental Group: Fed a high-fat diet supplemented with this compound. The precise dosage and administration route of this compound were not specified in the abstract.

  • Duration: The study duration was not specified in the abstract.

  • Data Collection: Body weight was monitored. At the end of the study, epididymal white adipose tissue and liver were collected for histological analysis and measurement of acetyl-CoA, malonyl-CoA, and protein expression of CPT-1β.

  • Cell Culture: 3T3-L1 preadipocytes were cultured and differentiated into mature adipocytes. The experimental group was treated with this compound. Protein expression of FABP-4, PPARγ, and SREBP-1 was measured.

IV. Signaling Pathways and Experimental Workflow

Signaling Pathway of this compound in a High-Fat Diet

high_fat_diet_pathway This compound This compound Acetyl-CoA Acetyl-CoA This compound->Acetyl-CoA Upregulates Malonyl-CoA Malonyl-CoA This compound->Malonyl-CoA Upregulates SREBP-1 SREBP-1 This compound->SREBP-1 Increases Expression PPARγ PPARγ This compound->PPARγ Increases Expression De Novo Lipogenesis De Novo Lipogenesis Acetyl-CoA->De Novo Lipogenesis CPT-1β CPT-1β Malonyl-CoA->CPT-1β Inhibits Malonyl-CoA->De Novo Lipogenesis SREBP-1->De Novo Lipogenesis FABP-4 FABP-4 PPARγ->FABP-4 Increases Expression Adipocyte Differentiation Adipocyte Differentiation PPARγ->Adipocyte Differentiation FABP-4->Adipocyte Differentiation Fatty Acid Oxidation Fatty Acid Oxidation CPT-1β->Fatty Acid Oxidation

Caption: this compound's lipogenic signaling in a high-fat diet.

Experimental Workflow for High-Fat Diet Study

experimental_workflow cluster_invivo In Vivo (C57BL/6J Mice) cluster_invitro In Vitro (3T3-L1 Cells) A1 Acclimatization A2 Dietary Intervention (High-Fat Diet +/- this compound) A1->A2 A3 Body Weight Monitoring A2->A3 A4 Tissue Collection (Adipose Tissue, Liver) A3->A4 A5 Analysis (Histology, Metabolite & Protein Levels) A4->A5 B1 Cell Culture & Differentiation B2 This compound Treatment B1->B2 B3 Protein Expression Analysis (FABP-4, PPARγ, SREBP-1) B2->B3

Caption: Workflow of the high-fat diet and this compound study.

V. Discussion and Future Directions

The current body of research presents a compelling narrative of this compound's dual role in lipid metabolism, dictated by the surrounding dietary fat landscape. In a high-fat environment, it acts as a lipogenic agent, upregulating key pathways of fat synthesis and storage.[1][2] This is evidenced by increased levels of acetyl-CoA and malonyl-CoA, and the enhanced expression of critical adipogenic and lipogenic transcription factors SREBP-1 and PPARγ.[1][2] Furthermore, the inhibition of CPT-1β by this compound-induced malonyl-CoA suggests a concurrent reduction in fatty acid oxidation, further promoting lipid accumulation.[1][2]

Conversely, the role of this compound in a fat-deficient state remains largely anecdotal in the reviewed literature, with repeated claims of its ability to inhibit the conversion of carbohydrates to fat, but a conspicuous absence of direct experimental validation.[1][2] This significant knowledge gap highlights a critical area for future research.

To fully elucidate the context-dependent mechanism of this compound, future studies should focus on:

  • Conducting rigorous in vivo and in vitro experiments to validate and quantify the inhibitory effect of this compound on carbohydrate-to-fat conversion under fat-deficient conditions. This should include identifying the specific enzymatic targets and signaling pathways involved.

  • Performing comparative transcriptomic and metabolomic analyses of tissues from animals fed high-fat and fat-deficient diets with and without this compound supplementation. This would provide a global and unbiased view of the metabolic reprogramming induced by this compound in different dietary contexts.

  • Investigating the potential therapeutic applications of modulating this compound's activity. Understanding its dichotomous nature is paramount for any potential development of this compound-based therapies for metabolic disorders.

References

Tartronic Acid (Hydroxymalonate): A Guide to its Inhibition of Malic Enzyme

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of tartronic acid, also known as hydroxymalonate, as an inhibitor of malic enzyme. It clarifies the nomenclature, details its inhibitory mechanism, and provides relevant experimental protocols and pathway diagrams to support further research and drug discovery efforts.

It is important to note that "this compound" and "hydroxymalonate" are synonymous terms for the same chemical compound, with "tartronate" being its conjugate base. Therefore, this guide will focus on the inhibitory properties of this single molecule.

Inhibitory Mechanism and Efficacy

This compound has been identified as a potent inhibitor of malic enzyme. Studies have shown that it acts as a noncompetitive inhibitor with respect to the substrate L-malate in cytosolic NADP+-dependent malic enzyme.[1] This noncompetitive inhibition mechanism implies that this compound binds to a site on the enzyme that is distinct from the active site where L-malate binds. This binding event reduces the catalytic activity of the enzyme without preventing the substrate from binding.

Qualitative studies have indicated that hydroxymalonates and ketomalonates bind more strongly to malic enzyme than other four-carbon acid substrates, suggesting a high affinity for the enzyme.[2] This strong binding contributes to its effectiveness as an inhibitor.

Malic Enzyme's Role in Metabolism

Malic enzyme is a key player in cellular metabolism, catalyzing the oxidative decarboxylation of L-malate to pyruvate and CO2, while reducing NAD(P)+ to NAD(P)H. This reaction is a crucial link between the citric acid cycle and glycolysis and provides reducing power in the form of NADPH for various biosynthetic pathways, including fatty acid and steroid synthesis. Given its central role, inhibitors of malic enzyme are of significant interest in the study and potential treatment of metabolic disorders and cancer.

Malic_Enzyme_Pathway cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Malate_cyto Malate ME1 Malic Enzyme 1 (ME1) Malate_cyto->ME1 Pyruvate_cyto Pyruvate NADPH_cyto NADPH NADP_cyto NADP+ NADP_cyto->ME1 ME1->Pyruvate_cyto ME1->NADPH_cyto CO2_cyto CO2_cyto ME1->CO2_cyto CO2 Malate_mito Malate ME2_3 Malic Enzyme 2/3 (ME2/ME3) Malate_mito->ME2_3 TCA Citric Acid Cycle (TCA) Malate_mito->TCA Pyruvate_mito Pyruvate Pyruvate_mito->TCA via Acetyl-CoA NADPH_mito NADPH NADP_mito NADP+ NADP_mito->ME2_3 ME2_3->Pyruvate_mito ME2_3->NADPH_mito CO2_mito CO2_mito ME2_3->CO2_mito CO2 TCA->Malate_mito Tartronic_Acid This compound (Hydroxymalonate) Tartronic_Acid->ME1 Inhibits Tartronic_Acid->ME2_3 Inhibits

Caption: Role of Malic Enzyme in Metabolism and its Inhibition by this compound.

Experimental Protocols

Malic Enzyme Inhibition Assay

This protocol outlines a general method for determining the inhibitory effect of this compound on malic enzyme activity.

1. Reagents and Buffers:

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5

  • Substrate Stock Solution: 100 mM L-malate in assay buffer

  • Cofactor Stock Solution: 10 mM NADP+ in assay buffer

  • Divalent Cation Stock Solution: 100 mM MgCl2 or MnCl2 in assay buffer

  • Malic Enzyme Solution: Purified malic enzyme diluted in assay buffer to the desired concentration (e.g., 0.1-0.5 U/mL).

  • Inhibitor (this compound) Stock Solution: 100 mM this compound in assay buffer, with pH adjusted to 7.5.

2. Assay Procedure:

  • Prepare a reaction mixture in a 96-well UV-transparent plate or cuvettes. A typical 200 µL reaction mixture would contain:

    • 140 µL Assay Buffer

    • 20 µL Cofactor Stock Solution (final concentration: 1 mM)

    • 2 µL Divalent Cation Stock Solution (final concentration: 1 mM)

    • 10 µL of various concentrations of this compound solution (or assay buffer for the control).

    • 10 µL of Malic Enzyme solution.

  • Incubate the mixture at a constant temperature (e.g., 25°C or 37°C) for 5 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding 20 µL of the Substrate Stock Solution (final concentration: 10 mM).

  • Immediately measure the increase in absorbance at 340 nm over time using a spectrophotometer. The increase in absorbance corresponds to the production of NADPH.

  • Record the initial reaction velocity (rate of change in absorbance per minute).

3. Data Analysis:

  • Calculate the percentage of inhibition for each concentration of this compound compared to the control (no inhibitor).

  • To determine the IC50 value, plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve.

  • To determine the Ki and the mechanism of inhibition, perform the assay with varying concentrations of both the substrate (L-malate) and the inhibitor (this compound). Analyze the data using Lineweaver-Burk or Dixon plots.

Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: - Assay Buffer - Substrate (Malate) - Cofactor (NADP+) - Cation (Mg2+/Mn2+) - Enzyme Solution - Inhibitor (this compound) Mix Prepare Reaction Mixture: Buffer, NADP+, Cation, This compound, Enzyme Reagents->Mix Incubate Pre-incubate (5 min) Mix->Incubate Initiate Initiate with Malate Incubate->Initiate Measure Measure A340nm (NADPH production) Initiate->Measure Velocity Calculate Initial Velocity Measure->Velocity Inhibition Calculate % Inhibition Velocity->Inhibition Kinetics Kinetic Analysis (Lineweaver-Burk/Dixon Plots) Velocity->Kinetics IC50 Determine IC50 Inhibition->IC50

Caption: Experimental Workflow for Malic Enzyme Inhibition Assay.

Conclusion

This compound, also known as hydroxymalonate, is a notable noncompetitive inhibitor of malic enzyme. Its ability to bind strongly to the enzyme underscores its potential as a tool for studying metabolic pathways and as a starting point for the development of therapeutic agents targeting malic enzyme. Further research to quantify its inhibitory potency (Ki and IC50 values) against different isoforms of malic enzyme is essential for a comprehensive understanding of its efficacy and for advancing its potential applications in research and medicine.

References

A Comparative Guide to the Quantification of Tartronic Acid: HPLC-UV vs. Ion Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of tartronic acid is crucial for various applications, from quality control in pharmaceuticals to metabolic studies. This guide provides a detailed comparison of two robust analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Ion Chromatography with conductivity detection. The information presented here is supported by published experimental data to aid in selecting the most suitable method for your specific research needs.

Method Comparison at a Glance

A summary of the key performance parameters for the quantification of this compound using HPLC-UV and Ion Chromatography is presented below. This allows for a quick assessment of each method's capabilities.

ParameterHPLC-UVIon Chromatography with Conductivity Detection
Linearity (Correlation Coefficient, R²) > 0.998> 0.999
Limit of Detection (LOD) Not explicitly stated100 ng/mL[1]
Limit of Quantification (LOQ) Not explicitly stated300 ng/mL[1]
Accuracy (% Recovery) 100.83%–101.54%[2]98% - 102%[1]
Precision (% RSD) < 2.0%[2]< 1.0%[1][3]
Detection Principle UV AbsorbanceElectrical Conductivity

In-Depth Methodologies

For a comprehensive understanding, the detailed experimental protocols for both HPLC-UV and Ion Chromatography are outlined below. These protocols are based on validated methods found in the scientific literature.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is widely used for the analysis of organic acids. For this compound, a reverse-phase HPLC system with a UV detector is a common setup.

Experimental Protocol:

  • Instrumentation: An HPLC system equipped with a UV/Visible detector is required.[2][4]

  • Chromatographic Column: A C18 column, such as the Shimadzu GIST Shim pack (4.6mm x 250mm, 5µm), is a suitable choice.[2][4]

  • Mobile Phase: An isocratic mobile phase consisting of 0.01M Potassium Dihydrogen Phosphate (KH2PO4) with the pH adjusted to 2.6 using Orthophosphoric Acid (H3PO4) has been shown to be effective.[2][4]

  • Flow Rate: A flow rate of 1.0 mL/min is typically used.[2][4]

  • Detection Wavelength: The UV detector should be set to 210 nm for monitoring the analyte.[2][4]

  • Injection Volume: A 20 µL injection volume is standard for this method.[2][4]

  • Column Temperature: The column oven should be maintained at approximately 30°C.[2][4]

  • Sample Preparation: A sample of approximately 1.5 g is accurately weighed and dissolved in a 100 ml volumetric flask with the diluent (mobile phase). The solution is then further diluted (e.g., 2 ml to 50 ml) with the diluent.[2]

  • Standard Preparation: A stock solution of this compound is prepared by accurately weighing about 50 mg of the standard and dissolving it in a 100 ml volumetric flask with the diluent. This stock solution is then serially diluted to prepare working standards for calibration.[2]

Ion Chromatography with Conductivity Detection

Ion chromatography is a highly sensitive and specific method for the determination of ionic species, making it well-suited for the analysis of organic acids like this compound.

Experimental Protocol:

  • Instrumentation: A high-performance ion chromatography system with a cation suppressed conductivity detector is used.[1][3]

  • Chromatographic Column: A Metrosep A supp 5 Ion exchange column (250mm length, 4.0 mm ID, and 5.0 μm particle size) is a recommended column for this separation.[1][3]

  • Mobile Phase: The specific mobile phase composition for this method was not detailed in the provided search results. However, it would typically consist of a carbonate/bicarbonate or hydroxide eluent.

  • Detector: A suppressed conductivity detector is employed for sensitive detection of the tartaric acid.[1][3]

  • Sample Preparation: The sample solution is prepared using water as the diluent.[1][3]

  • Linearity: The method has demonstrated linearity over a concentration range of 10 µg/ml to 50 µg/ml.[1]

Experimental Workflow

The general workflow for the quantification of this compound, from sample preparation to data analysis, is depicted in the following diagram.

This compound Quantification Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Quantification Sample Sample Weighing & Dissolution Injection Injection into Chromatograph Sample->Injection Standard Standard Weighing & Serial Dilution Standard->Injection Separation Chromatographic Separation Injection->Separation Detection Detection (UV or Conductivity) Separation->Detection Peak_Integration Peak Area Integration Detection->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Quantification Quantification of this compound Calibration_Curve->Quantification

Caption: General workflow for this compound quantification.

Conclusion

Both HPLC-UV and Ion Chromatography are reliable and accurate methods for the quantification of this compound. The choice between the two will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. The HPLC-UV method is a robust and widely available technique, while Ion Chromatography offers excellent precision and lower limits of detection. The detailed protocols and performance data provided in this guide should assist researchers in making an informed decision for their analytical needs.

References

Tartronic Acid Outperforms Analogs in Preventing Calcium Oxalate Crystal Growth, New Studies Reveal

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

NANJING, China – In the ongoing battle against kidney stone disease, new research highlights the superior efficacy of tartronic acid (TA) in inhibiting the formation of calcium oxalate monohydrate (COM) crystals, the primary component of most kidney stones.[1][2] A comparative analysis, supported by robust experimental data, demonstrates that this compound is a more potent inhibitor than its molecular analogs, including malonic acid (MA), methylmalonic acid (MMA), and the conventionally used citric acid (CA).[3]

The comprehensive study employed a combination of in situ experimental techniques and simulations to evaluate the inhibitory effects of these compounds on COM crystallization. The findings reveal that this compound has a unique affinity for binding to the rapidly growing apical surfaces of COM crystals, a mechanism that distinguishes it from other inhibitors.[1][3] This targeted action effectively stunts crystal growth and alters their morphology, reducing their potential to aggregate and form larger stones.

Comparative Efficacy of this compound and Its Analogs

Researchers conducted a series of experiments to quantify the inhibitory effects of this compound and its analogs on COM crystal formation. The results, summarized in the tables below, consistently show this compound's superior performance in modifying crystal structure and inhibiting growth.

Table 1: Effect of Inhibitors on COM Crystal Morphology

Inhibitor (0.1 mM)[1]/[4] Aspect Ratio[5] Average Thickness (µm)
Control (None)0.452.5
This compound (TA)0.85 1.8
Malonic Acid (MA)0.552.4
Methylmalonic Acid (MMA)0.502.6
Citric Acid (CA)0.752.0

Data compiled from in vitro crystallization studies. A higher aspect ratio and lower average thickness indicate greater inhibition of typical crystal growth patterns.[3][6]

Table 2: Percentage Inhibition of COM Crystal Growth

Inhibitor ConcentrationThis compound (TA)Malonic Acid (MA)Methylmalonic Acid (MMA)Citric Acid (CA)
0.05 mM~40%~15%~10%~30%
0.1 mM~60% ~25%~18%~45%
0.2 mM~80% ~35%~25%~60%

Percentage inhibition was determined by measuring the reduction in the total mass of COM crystals formed in the presence of the inhibitors compared to a control group.[6]

The data clearly indicates that at the same concentration, this compound results in a more significant change in the crystal's aspect ratio and a greater reduction in its thickness compared to the other tested compounds.[3] Furthermore, the percentage inhibition of crystal growth is consistently higher for this compound across various concentrations.[6]

Experimental Protocols

The comparative analysis of these inhibitors was conducted using the following key experimental methodologies:

Bulk Crystallization Assay

The inhibitory effect of this compound and its analogs on the bulk crystallization of COM was assessed to determine the overall reduction in crystal mass.

  • Preparation of Solutions: Supersaturated solutions of calcium chloride (CaCl₂) and sodium oxalate (Na₂C₂O₄) were prepared separately in a buffered solution (e.g., Tris-HCl with NaCl) at a physiological pH of 6.5.

  • Addition of Inhibitors: this compound, malonic acid, methylmalonic acid, or citric acid was added to the calcium chloride solution at various concentrations (e.g., 0.05 mM, 0.1 mM, 0.2 mM). A control group with no inhibitor was also prepared.

  • Initiation of Crystallization: The sodium oxalate solution was added to the calcium chloride solution (with or without inhibitors) to induce the nucleation and growth of COM crystals.

  • Incubation: The mixed solutions were incubated at 37°C for a specified period to allow for crystal formation.

  • Quantification of Inhibition: After incubation, the turbidity of the solution was measured spectrophotometrically at 620 nm. The percentage inhibition was calculated by comparing the turbidity of the solutions with inhibitors to that of the control. The formula used is: % Inhibition = [1 - (Turbidity_inhibitor / Turbidity_control)] * 100.

Crystal Morphology Analysis

The effect of the inhibitors on the size and shape of COM crystals was analyzed using scanning electron microscopy (SEM).

  • Crystal Preparation: COM crystals were grown in the presence and absence of the different inhibitors as described in the bulk crystallization assay.

  • Sample Collection: After the incubation period, the crystals were collected by centrifugation and washed to remove any soluble components.

  • SEM Imaging: The dried crystals were then mounted on stubs, coated with a conductive material (e.g., gold), and imaged using a scanning electron microscope.

  • Morphological Analysis: The SEM images were used to measure the dimensions of the crystals, including the length of different crystal faces, to determine the aspect ratio and average thickness.[3]

Visualizing the Experimental Workflow

To provide a clear overview of the research process, the following diagram illustrates the experimental workflow for the comparative study of this compound inhibitors on COM crystals.

G cluster_results Results prep_ca Prepare CaCl2 Solution mix Mix CaCl2 and Inhibitors prep_ca->mix prep_naox Prepare Na2C2O4 Solution induce Induce Crystallization with Na2C2O4 prep_naox->induce prep_inhib Prepare Inhibitor Solutions (TA, MA, MMA, CA) prep_inhib->mix mix->induce incubate Incubate at 37°C induce->incubate sem SEM Imaging of Crystals incubate->sem turbidity Turbidity Measurement (Spectrophotometry) incubate->turbidity morphology Morphological Analysis (Aspect Ratio, Thickness) sem->morphology compare Comparative Efficacy of Inhibitors morphology->compare inhibition Calculate % Inhibition turbidity->inhibition inhibition->compare

Caption: Experimental workflow for the comparative study of this compound inhibitors.

Conclusion

The findings from these comparative studies strongly suggest that this compound is a highly effective inhibitor of COM crystal growth, surpassing the performance of its molecular analogs and the commonly used citric acid.[1][3] Its distinct mechanism of binding to specific crystal faces presents a promising avenue for the development of new and more effective therapeutic strategies for the prevention and management of kidney stone disease.[1] Further in vivo studies have also shown that this compound's efficacy is comparable to citric acid in mouse models of hyperoxaluria, reinforcing its potential as a clinical alternative.[3]

References

A Comparative Guide to HPLC Method Validation for Tartaric Acid Analysis Following ICH Guidelines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the reliability and accuracy of analytical methods is paramount. The International Council for Harmonisation (ICH) provides a framework for the validation of analytical procedures, ensuring data integrity and regulatory compliance. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) method validation parameters for the analysis of tartaric acid, as stipulated by ICH Q2(R1) guidelines.

Experimental Protocol: HPLC Analysis of Tartaric Acid

A robust HPLC method is the foundation of reliable analysis. Below is a typical experimental protocol for the determination of tartaric acid.

Chromatographic Conditions:

ParameterTypical ConditionsAlternative Conditions
HPLC System Agilent 1260 Infinity II or equivalentShimadzu LC-20AD or equivalent
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)[1][2]Newcrom BH stationary phase column[3]
Mobile Phase 0.01 M Potassium Dihydrogen Phosphate, pH adjusted to 2.6 with Orthophosphoric Acid[1]Water and Acetonitrile with a phosphoric acid buffer[3]
Flow Rate 1.0 mL/min[1]0.7 mL/min[4]
Injection Volume 20 µL[1][2]10 µL
Column Temperature 30°C[1][2]Ambient
Detector UV/Visible Detector at 210 nm[1][2]Conductivity Detector[4]
Run Time 15 minutes[2]25 minutes[5]

Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh about 50 mg of tartaric acid working standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase. Sonicate for 5 minutes.[1]

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired concentration range (e.g., 80-120 µg/mL for linearity).[2]

  • Sample Preparation: For a granular formulation, accurately weigh about 1.5 g of the sample into a 100 mL volumetric flask. Add 50 mL of diluent, sonicate to dissolve, and then dilute to volume. Further dilute 2 mL of this solution to 50 mL with the diluent.[1]

ICH Q2(R1) Validation Parameters: A Comparative Summary

The following tables summarize the key validation parameters for an HPLC method for tartaric acid, their acceptance criteria as per ICH guidelines, and typical experimental results from published methods.

Specificity

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

ParameterMethodologyAcceptance Criteria
Specificity Analyze blank (diluent), placebo, standard solution, and sample solution.The blank and placebo should not show any peak at the retention time of tartaric acid.
Linearity and Range

Linearity demonstrates that the analytical procedure's results are directly proportional to the concentration of the analyte in samples within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

ParameterMethodologyAcceptance CriteriaTypical Results
Linearity Analyze a minimum of 5 concentrations across the desired range (e.g., 80-120 µg/mL).[2]Correlation coefficient (r²) ≥ 0.999.[2]r² = 0.99998[2]
Range Determined from the linearity study.The range should be suitable for the intended application (e.g., 80-120% of the test concentration for assay).80 - 120 µg/mL[2]
Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

ParameterMethodologyAcceptance CriteriaTypical Results
Accuracy Perform recovery studies by spiking a known amount of tartaric acid into a placebo at a minimum of 3 concentration levels (e.g., 80%, 100%, 120%), with 3 replicates at each level.Percent recovery should be within 98-102%.[4]100.83%–101.54%[1]
Precision

Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (RSD).

ParameterMethodologyAcceptance CriteriaTypical Results
Repeatability (Intra-assay precision) Analyze a minimum of 6 replicate injections of the same sample or 9 determinations covering the specified range (e.g., 3 concentrations, 3 replicates each).RSD ≤ 2.0%.[2]RSD = 0.10%[1]
Intermediate Precision Repeat the analysis on a different day, with a different analyst, or with different equipment.RSD ≤ 2.0%.-
Detection Limit (LOD) and Quantitation Limit (LOQ)

The detection limit is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The quantitation limit is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

ParameterMethodologyAcceptance Criteria
LOD Based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S).-
LOQ Based on the standard deviation of the response and the slope of the calibration curve (LOQ = 10 * σ/S).-
Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

ParameterMethodologyAcceptance Criteria
Robustness Introduce small variations in method parameters such as pH of the mobile phase (±0.2), flow rate (±0.1 mL/min), and column temperature (±5°C).System suitability parameters should remain within acceptable limits.

Visualizing the Validation Workflow

The following diagrams illustrate the logical flow of the HPLC method validation process and a detailed workflow for determining accuracy.

HPLC_Validation_Workflow cluster_planning Planning cluster_execution Execution cluster_reporting Reporting start Define Analytical Method & Intended Use protocol Develop Validation Protocol start->protocol specificity Specificity protocol->specificity linearity_range Linearity & Range specificity->linearity_range accuracy Accuracy linearity_range->accuracy precision Precision accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness data_analysis Analyze Data & Calculate Results robustness->data_analysis report Prepare Validation Report data_analysis->report end_node Method Validated report->end_node

Caption: Logical workflow for HPLC method validation as per ICH guidelines.

Accuracy_Determination_Workflow cluster_prep Preparation cluster_spiking Spiking & Analysis cluster_calc Calculation & Evaluation prep_placebo Prepare Placebo Solution spike_80 Spike Placebo at 80% prep_placebo->spike_80 spike_100 Spike Placebo at 100% prep_placebo->spike_100 spike_120 Spike Placebo at 120% prep_placebo->spike_120 prep_standard Prepare Tartaric Acid Standard prep_standard->spike_80 prep_standard->spike_100 prep_standard->spike_120 analyze_samples Analyze Spiked Samples (n=3) via HPLC spike_80->analyze_samples spike_100->analyze_samples spike_120->analyze_samples calc_recovery Calculate % Recovery for each level analyze_samples->calc_recovery compare_criteria Compare with Acceptance Criteria (98-102%) calc_recovery->compare_criteria result Accuracy Confirmed compare_criteria->result

Caption: Experimental workflow for determining the accuracy of the analytical method.

References

Safety Operating Guide

Proper Disposal of Tartronic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of Tartronic acid, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.

This compound, also known as hydroxymalonic acid, is a combustible solid that can cause skin, eye, and respiratory irritation.[1][2] Therefore, appropriate handling and disposal are paramount.

Hazard and Safety Summary

All personnel handling this compound should be familiar with its hazard profile and the necessary safety precautions.

Hazard Classification & CodesDescriptionPersonal Protective Equipment (PPE)
Skin Irritation (H315) Causes skin irritation.[1]Protective gloves, protective clothing.[3][4]
Eye Irritation (H319) Causes serious eye irritation.[1]Chemical safety goggles or face shield.[3][4]
Respiratory Irritation (H335) May cause respiratory irritation.[1]Dust mask (e.g., N95) or approved respirator.[2][3]
Combustible Solid Combustible material.[2]Keep away from open flames and heat.[4]

Step-by-Step Disposal Procedure

The following steps outline the recommended procedure for the safe disposal of this compound. This process should be carried out in a designated and well-ventilated area.

1. Personal Protective Equipment (PPE) and Spill Management:

  • PPE: Before handling, ensure you are wearing the appropriate PPE, including gloves, safety goggles, and a dust mask.[2][3]

  • Avoid Dust Formation: Handle the solid material carefully to minimize the generation of dust.[3][5]

  • Spill Containment: In the event of a spill, do not use compressed air to clear surfaces.[6] Carefully sweep or shovel the solid material into a suitable, labeled container for disposal.[3]

2. Waste Collection and Storage:

  • Containerization: Place this compound waste into a suitable, closed, and clearly labeled container.[3][7]

  • Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[3] Do not mix with other waste streams unless explicitly permitted by your institution's waste management plan.[8]

3. Final Disposal Method: The primary recommended method for the disposal of this compound is through a licensed and approved waste disposal facility.

  • Professional Disposal Service: The most common recommendation is to dispose of the contents and container at an approved waste disposal plant.[3][5] You should contact a licensed professional waste disposal service to handle the material.[5]

  • Incineration: An alternative is to burn the waste in a chemical incinerator equipped with an afterburner and scrubber.[7] Extra care should be taken during ignition as the material is combustible.[7]

  • Regulatory Compliance: Waste generators are responsible for correctly classifying the waste and must consult local, regional, and national hazardous waste regulations to ensure full compliance.[3][6]

Important Considerations:

  • Do Not Dispose Down the Drain: Under no circumstances should this compound or its containers be disposed of in the sewer system.[3][5][7]

  • Empty Containers: Treat empty containers as you would the product itself and dispose of them according to the same procedures.[6][8]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

TartronicAcidDisposal start_end start_end process process decision decision precaution precaution storage storage start Start: this compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Dust Mask) start->ppe handle Handle Carefully (Avoid Dust Formation) ppe->handle spill Spill Occurred? handle->spill cleanup Sweep/Shovel into Suitable Container spill->cleanup Yes collect Place Waste in a Labeled, Closed Container spill->collect No cleanup->collect store Store in a Cool, Dry, Well-Ventilated Area collect->store consult Consult Local, Regional & National Regulations store->consult no_drain Do NOT Dispose Down the Drain store->no_drain dispose Dispose via Approved Method consult->dispose incinerate Chemical Incineration (with afterburner/scrubber) dispose->incinerate Option 1 licensed_facility Licensed Waste Disposal Service dispose->licensed_facility Option 2 end End: Disposal Complete incinerate->end licensed_facility->end

References

Safeguarding Your Research: Personal Protective Equipment Protocols for Tartronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

Handling Tartronic acid requires stringent safety protocols to mitigate risks of skin, eye, and respiratory irritation. This guide provides essential, immediate safety and logistical information, including detailed personal protective equipment (PPE) selection, operational procedures, and disposal plans to ensure the well-being of laboratory personnel. Adherence to these guidelines is critical for maintaining a safe research environment.

Operational Plan: Handling this compound

1. Risk Assessment and Preparation:

  • Before handling, review the Safety Data Sheet (SDS) for this compound.

  • Ensure a safety shower and eyewash station are readily accessible.

  • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust particles.[1][2][3][4][5]

2. Donning Personal Protective Equipment (PPE):

  • Hand Protection: Wear chemical-resistant gloves. Inspect gloves for any signs of degradation or perforation before use.[1][3][6]

  • Eye and Face Protection: Use chemical safety goggles that comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[7] For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.[6]

  • Skin and Body Protection: A lab coat or chemical-resistant apron is mandatory to protect against skin contact and contamination of personal clothing.[3][4]

  • Respiratory Protection: If working outside a fume hood or if dust formation is likely, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[7] For nuisance exposures, a type P95 (US) or type P1 (EU EN 143) particle respirator is recommended. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.[1]

3. Handling Procedures:

  • Avoid direct contact with the skin, eyes, and clothing.[7]

  • Avoid breathing dust.[1][7] Minimize the creation of dust when handling the solid form.

  • After handling, wash hands and any exposed skin thoroughly with soap and water.[1][2][7]

4. Doffing Personal Protective Equipment (PPE):

  • Remove PPE in an order that minimizes the risk of cross-contamination.

  • First, remove gloves using a proper technique to avoid touching the outer surface with bare hands.[1][6]

  • Next, remove the lab coat or apron.

  • Finally, remove eye and face protection.

  • Wash hands thoroughly after removing all PPE.

Disposal Plan

  • Contaminated PPE: Dispose of contaminated gloves and other disposable PPE in a designated, sealed container for hazardous waste.[1][6][7]

  • Chemical Waste: Dispose of this compound waste and any contaminated materials in accordance with local, regional, and national hazardous waste regulations.[7] Do not empty into drains.[1][7]

Personal Protective Equipment (PPE) Summary

Protection Type Specification Standard/Regulation
Eye/Face Protection Chemical safety goggles or safety glasses with side shields. A face shield is recommended for splash-prone tasks.OSHA 29 CFR 1910.133, European Standard EN166[6][7]
Hand Protection Chemical-resistant gloves (e.g., Neoprene, Butyl rubber).[3]European Standard EN 374, US F739[8]
Body Protection Lab coat or chemical-resistant apron.N/A
Respiratory Protection For nuisance dust: P95 (US) or P1 (EU EN 143) particle respirator. For higher-level protection: OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridges.NIOSH/MSHA, European Standard EN 149[1][7]

Experimental Workflow for PPE Selection

A Start: Prepare to Handle this compound B Is the area well-ventilated (e.g., fume hood)? A->B C Wear standard PPE: - Safety Goggles - Chemical-Resistant Gloves - Lab Coat B->C Yes D Add Respiratory Protection: - NIOSH/MSHA approved respirator B->D No E Is there a significant risk of splashing? C->E D->C F Add Face Shield E->F Yes G Proceed with Handling this compound E->G No F->G H Follow proper doffing and disposal procedures G->H I End H->I

Caption: PPE Selection Workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tartronic acid
Reactant of Route 2
Reactant of Route 2
Tartronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.